4-(Methanesulfonyl)benzoyl chloride
Description
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Properties
IUPAC Name |
4-methylsulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIDGXNXFPGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460905 | |
| Record name | 4-methanesulfonylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40913-92-6 | |
| Record name | 4-Methylsulfonylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40913-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methanesulfonylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methanesulfonyl)benzoyl chloride, bearing the CAS Number 40913-92-6 , is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a reactive acyl chloride and an electron-withdrawing methanesulfonyl group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, spectroscopic signature, and critical applications in the development of therapeutic agents. The content herein is curated to provide both foundational knowledge and practical insights for scientists engaged in medicinal chemistry and process development.
Introduction: A Molecule of Strategic Importance
This compound is a crystalline solid at room temperature, characterized by the chemical formula C₈H₇ClO₃S. The strategic placement of a methanesulfonyl group para to the benzoyl chloride functionality significantly influences its reactivity, rendering it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the acyl chloride, making it a highly efficient acylating agent. This property is extensively leveraged in the formation of amide and ester bonds, which are fundamental linkages in a vast array of drug molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective utilization and characterization in a laboratory setting.
Physicochemical Properties
| Property | Value |
| CAS Number | 40913-92-6 |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 125-130 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Acetone). Reacts with protic solvents (e.g., water, alcohols). |
Spectroscopic Data and Interpretation
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the carbonyl and sulfonyl groups. The methyl protons will present as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon (δ 165-170 ppm), the aromatic carbons (δ 125-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm).
The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:
-
C=O stretch (acyl chloride): A strong, sharp peak around 1770-1800 cm⁻¹.
-
S=O stretch (sulfonyl): Two strong peaks, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-Cl stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 218 is expected, along with characteristic fragment ions corresponding to the loss of chlorine (M-35) and the formation of the 4-(methanesulfonyl)benzoyl cation.
Synthesis of this compound: A Practical Protocol
The most common and practical laboratory-scale synthesis of this compound involves the chlorination of 4-(methylsulfonyl)benzoic acid. The following protocol is a representative procedure.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-(Methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Rotary evaporator
-
Standard glassware for reflux under anhydrous conditions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous toluene or DCM. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating Agent: To the suspension, add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR). The obtained data should be consistent with the expected values for the target compound.
Applications in Drug Development: A Gateway to Therapeutic Innovation
The utility of this compound as a building block in drug synthesis is well-documented. Its ability to readily form stable amide bonds is a key feature exploited in the synthesis of several important drugs.
Synthesis of Celecoxib: A COX-2 Inhibitor
While not a direct precursor in the most common synthesis routes for Celecoxib, the structurally related 4-sulfamoylphenylhydrazine is a key intermediate. The synthesis of this intermediate can involve reactions where a sulfonyl chloride is a precursor to the sulfonamide group. The principles of sulfonamide formation are directly applicable.
Synthesis of Pazopanib: A Tyrosine Kinase Inhibitor
Pazopanib, an anti-cancer drug, contains a sulfonamide moiety that is introduced using a sulfonyl chloride derivative. While the exact precursor may vary depending on the synthetic route, the fundamental reaction involves the coupling of a sulfonyl chloride with an amine. The reactivity profile of this compound makes it an illustrative example of the type of chemistry involved in the synthesis of such complex molecules.[1][2][3][4]
General Application in Medicinal Chemistry
The methanesulfonyl group is a common pharmacophore in drug design. It is often used as a bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This compound provides a direct and efficient means of introducing the 4-(methanesulfonyl)benzoyl moiety into a molecule, making it a valuable tool for lead optimization in medicinal chemistry programs.[5]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a versatile and highly valuable reagent for organic synthesis, particularly in the field of drug development. Its well-defined reactivity, coupled with the desirable properties of the methanesulfonyl group, ensures its continued importance in the synthesis of current and future therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.
References
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PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Available at: [Link]
-
Horiazon Chemical. Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Available at: [Link]
- Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences, 2(1), 1-5.
- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 1025-1033.
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The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Available at: [Link]
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The Royal Society of Chemistry. Table of Contents. Available at: [Link]
- El-Gamal, M. I., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14746–14763.
- Reddy, B. R., et al. (2011). Process for preparation of celecoxib. U.S.
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ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Available at: [Link]
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SpectraBase. 4-(Methylsulfonyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum. Available at: [Link]
- Walker, D. P., et al. (2003). Synthesis of sulfonyl chloride substrate precursors. U.S.
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Semantic Scholar. Article. Available at: [Link]
- Qi, H., et al. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 28(1), 58-60.
- Google Patents.
- Gregory, J. A., & Dehany, W. L. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). Available at: [Link]
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New Drug Approvals. Pazopanib. Available at: [Link]
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Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Available at: [Link]
- Google Patents. Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. US9725409B2.
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Organic Syntheses. Benzoyl chloride, 4-pentyl-. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Chemistry LibreTexts. 6.2: Fragmentation. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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NIST WebBook. Methanesulfonyl chloride. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Horiazon Chemical. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available at: [Link]
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PubChem. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-. Available at: [Link]
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Chegg. Solved 18. Figures 8.12–8.18 are the IR spectra of the. Available at: [Link]
- Google Patents. Synthetic method of 4-methylsulfonyl methylbenzene. CN105566181A.
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MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Available at: [Link]
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Taylor & Francis. Benzoyl chloride – Knowledge and References. Available at: [Link]
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PubChem. 4-Methylbenzoyl Chloride. Available at: [Link]
-
NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]
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An In-Depth Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methanesulfonyl)benzoyl chloride, a bifunctional organic compound, stands as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive acyl chloride and an electron-withdrawing methanesulfonyl group, imparts a distinct chemical profile that is highly valued in the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and handling, and an exploration of its applications, with a particular focus on its role in the development of targeted therapeutics.
Section 1: Physicochemical Properties
Chemical Identity and Structure
This compound is systematically named 4-(methylsulfonyl)benzoyl chloride.[1] Its structure consists of a benzene ring substituted at the 1 and 4 positions with a benzoyl chloride and a methanesulfonyl group, respectively.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 40913-92-6[1] |
| Molecular Formula | C₈H₇ClO₃S[1] |
| IUPAC Name | 4-(methylsulfonyl)benzoyl chloride[1] |
| Synonyms | 4-(Methylsulphonyl)benzoyl Chloride, Benzoyl chloride, 4-(methylsulfonyl)- |
| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
| InChI Key | IPEIDGXNXFPGBG-UHFFFAOYSA-N[1] |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl[1] |
Physical Properties
This compound typically presents as a white to light yellow or beige solid, indicative of its crystalline nature at ambient temperatures.[1][2]
Table 2: Physical and Thermochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 218.66 g/mol | [1] |
| Exact Mass | 217.9804429 Da | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 131-133 °C | [1] |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Reacts with water. Soluble in polar organic solvents. | [1] |
The presence of the polar methanesulfonyl group enhances its solubility in polar organic solvents compared to unsubstituted benzoyl chloride.[1] However, it is highly reactive towards protic solvents like water and alcohols.
Section 2: Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the electrophilicity of the acyl chloride functional group, which is further enhanced by the strong electron-withdrawing effect of the para-methanesulfonyl substituent.
Nucleophilic Acyl Substitution
The carbonyl carbon of the acyl chloride is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in synthesis.
-
Hydrolysis: It reacts readily, and often violently, with water to hydrolyze into 4-(methanesulfonyl)benzoic acid and hydrochloric acid.[1] This reaction underscores the need for anhydrous conditions when handling and using this reagent.
-
Acylation of Amines and Alcohols: It is an excellent acylating agent for amines and alcohols, leading to the formation of amides and esters, respectively. These reactions typically proceed rapidly at or below room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
Caption: General scheme of nucleophilic acyl substitution.
Section 3: Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(methanesulfonyl)benzoic acid.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol describes a standard procedure for converting 4-(methanesulfonyl)benzoic acid to its acyl chloride using thionyl chloride.
Materials:
-
4-(Methanesulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 4-(methanesulfonyl)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a stirrable slurry.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a cold trap and a base trap to capture the volatile and corrosive byproducts.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, recrystallization from a suitable anhydrous solvent (e.g., hexanes/dichloromethane) can be performed, although care must be taken to exclude moisture.
Caption: Synthesis workflow for this compound.
Section 4: Analytical Characterization (Predicted)
While experimentally obtained spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and comparison with analogous structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR | Aromatic protons: Two doublets in the range of δ 7.8-8.2 ppm, characteristic of a para-substituted benzene ring with strong electron-withdrawing groups. Methyl protons: A singlet around δ 3.1-3.3 ppm. |
| ¹³C NMR | Carbonyl carbon: δ 168-172 ppm. Aromatic carbons: Four signals in the aromatic region (δ 125-150 ppm). Methyl carbon: δ 43-45 ppm. |
| FT-IR (cm⁻¹) | C=O stretch (acyl chloride): Strong absorption at ~1770-1800 cm⁻¹. SO₂ stretches (sulfonyl): Two strong absorptions at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). C-Cl stretch: ~850-900 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 218 (and an M+2 peak at m/z 220 due to the ³⁷Cl isotope). Fragmentation: Loss of Cl (m/z 183), loss of SO₂CH₃ (m/z 139). |
Section 5: Applications in Drug Development
The primary application of this compound in drug development is as a key intermediate for introducing the 4-(methanesulfonyl)phenyl moiety into drug candidates. This group is a common pharmacophore in a number of approved drugs, particularly in the class of selective cyclooxygenase-2 (COX-2) inhibitors.
Role in the Synthesis of COX-2 Inhibitors
Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to selectively inhibit the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which has a protective role in the gastrointestinal tract. Several COX-2 inhibitors, such as Celecoxib and Rofecoxib, feature a 4-(methylsulfonyl)phenyl group. While various synthetic routes to these drugs exist, the acylation of appropriate precursors with this compound represents a plausible and efficient strategy.
Illustrative Reaction Scheme: Synthesis of a Celecoxib Analog Precursor
The following scheme illustrates the plausible synthesis of a key intermediate for a Celecoxib analog, demonstrating the utility of this compound in forming a crucial amide bond.
Caption: Plausible synthesis of a Celecoxib analog precursor.
Section 6: Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Lachrymator: Irritating to the eyes and mucous membranes.[1]
-
Toxic: Harmful if inhaled or swallowed.[1]
-
Water-reactive: Reacts with water to produce toxic and corrosive hydrochloric acid fumes.[1]
Handling and Personal Protective Equipment (PPE)
-
All handling should be conducted in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Chemical splash goggles and a face shield
-
A lab coat or chemical-resistant apron
-
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials (e.g., water, alcohols, amines, strong bases).
-
Keep the container tightly sealed. The use of a desiccator for long-term storage is recommended.
Conclusion
This compound is a highly reactive and versatile reagent that plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to efficiently introduce the 4-(methanesulfonyl)phenyl group makes it an invaluable tool in the development of targeted therapeutics like COX-2 inhibitors. A thorough understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
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PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Available from: [Link]
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PubChem. 4-Methanesulfonylbenzene-1-sulfonyl chloride. Available from: [Link]
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New Drug Approvals. Celecoxib. Available from: [Link]
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PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Available from: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
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ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Available from: [Link]
- Google Patents. CN104693113A - Synthesis method of etoricoxib.
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SpectraBase. 4-(Methylsulfonyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum. Available from: [Link]
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PubMed. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Available from: [Link]
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The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Introduction: The Significance of 4-(Methanesulfonyl)benzoyl Chloride
An In-depth Technical Guide to the Synthesis of 4-(Methanesulfonyl)benzoyl Chloride
This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] We will delve into the underlying chemical principles, provide a detailed and field-proven experimental protocol, and address the critical safety considerations inherent in this process. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
This compound (CAS No: 40913-92-6) is a bifunctional organic compound featuring a reactive acyl chloride group and an electron-withdrawing methanesulfonyl (mesyl) group.[2] This unique electronic and structural arrangement makes it a valuable building block in medicinal chemistry and materials science.[1][2] The acyl chloride moiety serves as a powerful acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[2] The methanesulfonyl group often imparts desirable physicochemical properties to the final molecule, such as increased solubility or metabolic stability, making this intermediate particularly useful in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
The Synthetic Strategy: From Carboxylic Acid to Acyl Chloride
The most direct and widely adopted method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 4-(methanesulfonyl)benzoic acid (CAS No: 4052-30-6).[3] This transformation is a cornerstone reaction in organic synthesis, and several reagents can accomplish it, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride (SOCl₂).[4][5]
For this guide, we will focus on thionyl chloride, as it offers distinct advantages:
-
High Reactivity: It efficiently converts carboxylic acids to acyl chlorides under relatively mild conditions.[5][6]
-
Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.
-
Ease of Purification: Excess thionyl chloride, being volatile (boiling point: 79 °C), can be readily removed by distillation or rotary evaporation along with the solvent.[7]
Unveiling the Reaction Mechanism
Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.
-
Activation of the Carboxylic Acid: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: A chloride ion is expelled from the thionyl chloride, resulting in the formation of a highly reactive acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group.[6][8]
-
Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[4][8]
-
Product Formation and Byproduct Evolution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated acyl chloride is then deprotonated by the chloride ion, yielding the final product and gaseous HCl.[6][8][9]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent acylating agent that speeds up the conversion of the carboxylic acid.[10]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar substrates and general chemical principles.[5][10][11] Researchers should perform a thorough risk assessment before commencing any work.
Reagent and Equipment Overview
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| 4-(Methanesulfonyl)benzoic acid | 200.21 | 10.0 g | 0.050 mol | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.0 mL (18.0 g) | 0.151 mol (3 eq) | Chlorinating Agent |
| Toluene, anhydrous | 92.14 | 100 mL | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 mL | - | Catalyst |
| 5M Sodium Hydroxide (NaOH) | 40.00 | As needed | - | Gas Scrubber Solution |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Gas outlet connected to a scrubber containing NaOH solution
Step-by-Step Procedure
-
System Setup: Assemble the glassware in a certified chemical fume hood. Ensure all glassware is oven-dried to remove any residual moisture, as thionyl chloride reacts violently with water.[12][13] The system should be under a positive pressure of an inert gas (e.g., Nitrogen).
-
Reagent Charging: To the three-neck flask, add 4-(methanesulfonyl)benzoic acid (10.0 g, 0.050 mol) and a magnetic stir bar. Add anhydrous toluene (100 mL) to create a slurry, followed by the catalytic amount of DMF (0.2 mL).[11]
-
Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (11.0 mL, 3 eq). Begin stirring the slurry in the flask and slowly add the thionyl chloride dropwise over 20-30 minutes. An exothermic reaction may occur; maintain the temperature below 25 °C using a water bath if necessary.
-
Reaction: After the addition is complete, equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80-90°C) and maintain this temperature for 3-4 hours.[14] The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution. The mixture should become a clear, homogeneous solution.[11]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, the rotary evaporator's vacuum pump must be protected by a cold trap and a base trap (e.g., containing NaOH pellets) to capture corrosive vapors.
-
Purification and Characterization: The resulting crude solid is often of sufficient purity for subsequent reactions.[11] For higher purity, the product can be recrystallized from a suitable anhydrous solvent (e.g., hexanes/toluene mixture) or purified by distillation under high vacuum. The final product, this compound, is a white to light yellow solid with a melting point of 131-133 °C.[2]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Critical Safety and Handling (EHS)
Working with thionyl chloride necessitates strict adherence to safety protocols due to its hazardous nature.
-
Corrosivity and Toxicity: Thionyl chloride is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[13][15][16] It is toxic if inhaled, with higher exposures potentially leading to pulmonary edema.[12][16] All manipulations must be performed in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or rubber).[12][15][16]
-
Reactivity with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl, SO₂).[7][12][15] Ensure all equipment is dry and avoid contact with moisture. In case of fire, use dry chemical extinguishers; DO NOT USE WATER .[16]
-
Waste Disposal: Unused thionyl chloride and contaminated materials must be treated as hazardous waste. Quench residual thionyl chloride cautiously by slowly adding it to a large volume of a stirred, cold solution of sodium bicarbonate or calcium hydroxide. This process should be done in a fume hood. All waste must be collected and disposed of according to institutional and local regulations.[15]
Conclusion
The synthesis of this compound from its carboxylic acid precursor using thionyl chloride is a robust and efficient method. By understanding the reaction mechanism, carefully controlling the experimental conditions, and adhering to stringent safety protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and beyond. The key to a successful synthesis lies in the meticulous exclusion of moisture and the safe handling of the corrosive and reactive chlorinating agent.
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An In-Depth Technical Guide to the Reaction Mechanism of 4-(Methanesulfonyl)benzoyl Chloride
Executive Summary
4-(Methanesulfonyl)benzoyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique structure, featuring a highly reactive acyl chloride and a strongly electron-withdrawing methanesulfonyl group, imparts distinct reactivity that is crucial for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis and core reaction mechanisms of this compound. We will dissect the nucleophilic acyl substitution pathway, analyze the profound electronic influence of the methanesulfonyl moiety, and present detailed, field-proven protocols for its key transformations with amines and alcohols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic intermediate.
Introduction to this compound: A Molecule of Duality
Chemical Structure and Properties
This compound, with CAS Number 40913-92-6, is an organosulfur compound characterized by a benzoyl chloride core substituted at the para-position with a methanesulfonyl (-SO₂CH₃) group.[2] This substitution is central to its chemical behavior.
-
Molecular Formula: C₈H₇ClO₃S[1]
-
Appearance: Typically an off-white to yellow solid.
The molecule's reactivity is dominated by the acyl chloride functional group, a derivative of a carboxylic acid that is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.
The Decisive Influence of the Methanesulfonyl Group
The methanesulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. Its presence at the para-position dramatically influences the reactivity of the acyl chloride in two primary ways:
-
Enhanced Electrophilicity: Through a combination of inductive and resonance effects, the -SO₂CH₃ group withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This intensifies the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzoyl chloride.
-
Stabilization of Intermediates: The electron-withdrawing nature of the sulfonyl group helps to stabilize the negatively charged tetrahedral intermediate formed during nucleophilic attack, thereby lowering the activation energy of the reaction.
Synthesis: Forging the Reagent
The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[3]
Mechanism of Synthesis via Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust reaction. The mechanism proceeds by converting the hydroxyl group into a much better leaving group.[4][5]
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 4-(methylsulfonyl)benzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][6]
-
Intermediate Formation: A chloride ion is expelled from the sulfur, leading to the formation of a protonated chlorosulfite intermediate.
-
Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.[3][4][5]
-
Tetrahedral Intermediate Collapse: This addition forms a transient tetrahedral intermediate. The intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which readily decomposes into stable gaseous molecules of SO₂ and HCl.[3][5]
Caption: Synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established procedures for converting carboxylic acids to acyl chlorides.[7]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(methylsulfonyl)benzoic acid (1.0 eq). Suspend the solid in toluene (approx. 5 mL per gram of acid).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). While stirring, slowly add thionyl chloride (2.0 eq) dropwise at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture. This step should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 50-60 °C and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The reaction progress can be monitored by TLC.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like hexanes or used directly after ensuring all volatile reagents are removed.
The Core Reaction Mechanism: Nucleophilic Acyl Substitution
The primary mode of reactivity for this compound is nucleophilic acyl substitution. This two-step mechanism, known as the addition-elimination pathway , is fundamental to all its transformations with nucleophiles.[8][9]
-
Addition: The nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[8][10]
-
Elimination: The tetrahedral intermediate is inherently unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond. Simultaneously, the chloride ion—an excellent leaving group—is expelled, resulting in the final substituted product.[8][10]
Caption: General Nucleophilic Acyl Substitution Mechanism.
Key Transformations and Applications
The robust reactivity of this compound makes it a cornerstone for synthesizing amides and esters, which are common motifs in pharmacologically active compounds.
Reaction with Amines: The Gateway to Benzamides
The reaction with primary or secondary amines to form N-substituted benzamides is arguably the most significant application, particularly in drug discovery.[11] This reaction is often referred to as the Schotten-Baumann reaction.[11]
Mechanism: The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon in the standard addition-elimination sequence. A non-nucleophilic base, such as pyridine or triethylamine, is essential. It serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[12][13]
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solubility of 4-(Methanesulfonyl)benzoyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Methanesulfonyl)benzoyl Chloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound (MSBC) is a bifunctional reagent of significant interest in pharmaceutical and materials science, prized for its reactive acyl chloride group for nucleophilic substitution and the influential methanesulfonyl moiety.[1] Successful application of MSBC in synthetic chemistry is critically dependent on its behavior in solution, particularly its solubility. This guide provides a comprehensive analysis of the solubility characteristics of MSBC, moving beyond simple data points to explore the underlying chemical principles. We address the critical distinction between true solubility and reactivity with protic solvents, present a qualitative framework for solvent selection, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of MSBC's solution-phase behavior to ensure reproducible and optimized reaction outcomes.
Introduction: The Synthetic Utility and Solution Behavior of MSBC
This compound (CAS No: 40913-92-6) is a crystalline solid featuring a benzoyl chloride core functionalized with a methanesulfonyl group at the para position.[1] This substitution is not trivial; the potent electron-withdrawing nature of the methanesulfonyl group significantly modulates the reactivity of the acyl chloride, making MSBC a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]
The success of any chemical transformation hinges on the intimate mixing of reactants at the molecular level, a state achieved through dissolution. Solvent selection is therefore a paramount experimental decision. An ideal solvent must not only dissolve the reactants but also remain inert to the reaction conditions and facilitate the desired chemical pathway. For a reactive species like MSBC, this choice is complicated by its propensity to undergo solvolysis with protic solvents. This guide, therefore, aims to provide the necessary expertise to navigate these challenges, ensuring both the integrity of the reagent and the success of the synthesis.
Physicochemical Properties Influencing Solubility
A molecule's solubility is dictated by its inherent physical and chemical properties. For MSBC, the key characteristics are:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.66 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 131-133 °C | [1] |
| Structure | Benzene ring with para-substituted -COCl and -SO₂CH₃ groups | [1] |
The presence of both the highly polar methanesulfonyl group and the reactive acyl chloride functionality results in a molecule with significant polarity.[1] This structural feature is the primary determinant of its solubility profile, favoring interactions with polar organic solvents. Unlike molecules that can engage in hydrogen bonding as donors, MSBC lacks acidic protons, limiting its interactions primarily to dipole-dipole forces.
Theoretical Framework: Solubility vs. Reactivity
The principle of "like dissolves like" provides a foundational predictive tool for solubility. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. MSBC, with its polar functional groups, is anticipated to have enhanced solubility in polar organic solvents.[1] However, a critical distinction must be made for acyl chlorides: the difference between dissolution and reaction.
Aprotic Solvents (Recommended)
These solvents lack acidic protons and are generally inert to MSBC. They are the preferred choice for reactions involving this reagent.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with MSBC, promoting dissolution without chemical reaction. They are excellent candidates for creating homogeneous reaction mixtures.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): Solubility in these solvents is expected to be significantly lower. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.
Protic Solvents (To Be Avoided)
These solvents contain acidic protons (e.g., O-H, N-H) and will react with MSBC in a nucleophilic acyl substitution reaction.[3][4][5] This process, known as solvolysis, consumes the reagent and is often highly exothermic.[6]
-
Water : Reacts violently to form 4-(methanesulfonyl)benzoic acid and hydrochloric acid.[1][3] MSBC cannot be dissolved in water; it decomposes.
-
Alcohols (Methanol, Ethanol) : React to form the corresponding esters (e.g., methyl 4-(methanesulfonyl)benzoate).[1][5][7]
Qualitative Solubility Profile of MSBC
While precise, publicly available quantitative solubility data for MSBC is limited, a qualitative profile can be expertly inferred based on its chemical structure and the known behavior of analogous acyl chlorides.[7][9]
| Solvent Class | Representative Solvents | Expected Behavior | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile | Soluble to Highly Soluble | Favorable dipole-dipole interactions between the polar solvent and the polar -SO₂CH₃ and -COCl groups. These are the recommended solvents for synthetic applications. |
| Non-Polar Aprotic | Toluene, Benzene, Hexane, Diethyl Ether | Slightly Soluble to Insoluble | Mismatch in polarity. Insufficient solute-solvent interactions to overcome the solute's crystal lattice energy. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reacts (Solvolysis) | The acyl chloride group is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of the solvent, leading to decomposition, not dissolution.[5][6] |
Experimental Protocol for Quantitative Solubility Determination
Given the scarcity of quantitative data, an experimental approach is necessary for applications requiring precise concentrations. The following protocol is a self-validating system designed for accuracy and safety when handling a reactive, corrosive compound like MSBC.
Core Principle: The Isothermal Saturation Method
This method involves creating a saturated solution of the solute (MSBC) in the chosen solvent at a constant, controlled temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured.
Safety & Handling Imperatives
-
Fume Hood : All operations must be conducted within a certified chemical fume hood to mitigate inhalation risks from MSBC dust and potential HCl fumes.[1]
-
Personal Protective Equipment (PPE) : A full complement of PPE is mandatory: chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.[10]
-
Anhydrous Conditions : MSBC reacts with atmospheric moisture.[4] All glassware must be oven-dried (e.g., at 120°C for >4 hours) and cooled in a desiccator. Solvents should be of high purity and anhydrous grade. The experiment should be performed under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Methodology
-
Preparation :
-
Set a temperature-controlled shaker or stirring plate to the desired experimental temperature (e.g., 25.0 °C).
-
Place a precisely known amount of MSBC (an excess amount, e.g., ~500 mg) into a 20 mL oven-dried glass vial equipped with a magnetic stir bar.
-
-
Equilibration :
-
Add a measured volume of the chosen anhydrous organic solvent (e.g., 10.0 mL) to the vial.
-
Seal the vial tightly with a PTFE-lined cap and place it in the temperature-controlled environment.
-
Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A constant solid phase should be visible, confirming saturation.
-
-
Sample Collection :
-
Stop the stirring and allow the solid to settle completely (at least 2 hours) while maintaining the constant temperature.
-
Using an oven-dried, inert gas-purged glass syringe fitted with a PTFE syringe filter (0.2 μm), carefully withdraw a precise volume of the clear supernatant (e.g., 2.00 mL). This step is critical to ensure no solid particles are transferred.
-
-
Analysis :
-
Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact mass of the vial before and after adding the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of MSBC.
-
Once the solid residue (MSBC) is completely dry, re-weigh the vial. The difference in mass corresponds to the mass of MSBC dissolved in the collected volume of supernatant.
-
-
Calculation :
-
Calculate the solubility using the formula:
-
Solubility ( g/100 mL) = (Mass of MSBC residue (g) / Volume of supernatant collected (mL)) * 100
-
-
Repeat the experiment at least twice to ensure reproducibility.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for the isothermal determination of MSBC solubility.
Conclusion
This compound is a polar molecule with predictable solubility in a range of organic solvents. Its successful use in synthesis is contingent upon selecting an appropriate aprotic solvent system to avoid solvolysis. Polar aprotic solvents such as dichloromethane, THF, and acetonitrile are recommended as starting points for achieving dissolution. Due to the lack of extensive published quantitative data, researchers must rely on experimental determination for applications requiring high precision. The protocol detailed herein provides a robust and safe framework for obtaining reliable solubility data, empowering scientists to design more efficient, predictable, and reproducible chemical processes.
References
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Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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International Journal of Applied Research. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 7.4: Characteristics of the SN1 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from [Link]
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Guide to the Safe Handling and Management of 4-(Methanesulfonyl)benzoyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Acyl Chloride Safety
4-(Methanesulfonyl)benzoyl chloride (MSBC) is a highly valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science. Its utility stems from the dual reactivity of the sulfonyl and acyl chloride moieties, allowing for the construction of complex molecular architectures. However, the very reactivity that makes it a powerful synthetic tool also necessitates a rigorous and informed approach to its handling. This guide moves beyond mere procedural checklists to provide a foundational understanding of the hazards associated with MSBC. By elucidating the chemical principles behind the required safety protocols, we empower researchers to not only follow procedures but to anticipate risks and make informed decisions, ensuring a culture of proactive safety in the laboratory.
Chemical and Physical Identity
A thorough understanding of a reagent's physical properties is the first step in a comprehensive risk assessment. These characteristics dictate storage conditions, appropriate handling techniques, and potential physical hazards.
| Property | Value | Source(s) |
| CAS Number | 40913-92-6 | [1][2] |
| Molecular Formula | C₈H₇ClO₃S | [1][2] |
| Molecular Weight | 218.66 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 131-133 °C | [1] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous compound, primarily due to the reactivity of the acyl chloride functional group.[1] A comprehensive understanding of these hazards is critical for mitigating risk.
2.1 Primary Chemical Hazards
-
Violent Reactivity with Water: Like all acyl chlorides, MSBC reacts vigorously with water and other protic solvents (e.g., alcohols, amines). This exothermic hydrolysis reaction produces 4-(methanesulfonyl)benzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[1][3] This reaction is a primary concern during handling, storage, and spill cleanup. The generation of HCl gas can rapidly create a corrosive and toxic atmosphere, especially in poorly ventilated areas.[1][4]
-
Corrosivity: The compound itself, and its hydrolysis products, are highly corrosive. Direct contact will cause severe skin burns and serious eye damage, potentially leading to irreversible injury.[1][3]
-
Toxicity and Irritation: MSBC is toxic if inhaled and harmful if swallowed or in contact with skin.[5] The vapors are lachrymatory, meaning they are a severe irritant to the mucous membranes of the eyes, causing tearing and intense discomfort.[1] Inhalation of vapors can cause chemical burns to the respiratory tract.[6]
-
Skin Sensitization: There is evidence that MSBC may cause an allergic skin reaction upon repeated or prolonged contact.[5]
2.2 GHS Hazard Summary
| GHS Classification | Hazard Statement | Precautionary Codes (Examples) | Source(s) |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | P261, P271, P304+P340, P310 | |
| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338 | [3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 | [5] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P272, P280, P302+P352, P333+P313 | [5] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312 | [5] |
| Combustible Liquid (Category 4) | H227: Combustible liquid | P210 |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
3.1 Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7][8]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[8][9] Their locations should be known to all personnel before work begins.[10]
3.2 Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is dictated by the specific hazards of MSBC.
-
Eye and Face Protection: Due to the severe corrosivity and lachrymatory nature of MSBC, standard safety glasses are insufficient. Wear tightly fitting chemical splash goggles in conjunction with a full-face shield.[3][11][12] This combination protects against splashes and pervasive vapors.[9]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable for incidental contact.[7][13] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating the skin.[12]
-
Protective Clothing: A chemical-resistant lab coat or apron is required.[8] For larger scale operations, a full chemical-resistant suit may be necessary to protect against significant splashes.[12]
-
-
Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases should be used.[11][14]
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The Synthetic Cornerstone: A Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride for Drug Discovery Professionals
Introduction: Unveiling a Privileged Reagent in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(Methanesulfonyl)benzoyl chloride has emerged as a reagent of significant interest, particularly for researchers and scientists engaged in the development of targeted therapies. This technical guide provides an in-depth exploration of this versatile molecule, offering field-proven insights into its procurement, application, and quality control.
With the molecular formula C₈H₇ClO₃S and a molecular weight of 218.66 g/mol , this compound is a bifunctional molecule featuring a reactive acyl chloride and a methanesulfonyl group.[1] The potent electron-withdrawing nature of the para-methanesulfonyl group significantly influences the reactivity of the acyl chloride, making it a highly efficient acylating agent. This heightened reactivity, coupled with the physicochemical properties imparted by the sulfonyl group, renders it a valuable intermediate in the synthesis of a multitude of biologically active compounds, most notably in the realm of kinase inhibitors for cancer therapy.[2][3][4]
Strategic Sourcing: Identifying and Qualifying Commercial Suppliers
The journey to successful synthesis begins with the procurement of high-quality starting materials. For a reactive intermediate like this compound, ensuring purity and consistency is non-negotiable, as impurities can lead to unwanted side reactions, complex purification challenges, and ultimately, compromise the integrity of the final compound.
Supplier Landscape and Qualification
A number of reputable chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the quoted purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and the supplier's quality management systems.
Below is a comparative table of prominent commercial suppliers:
| Supplier | Product Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | AC7508834723 | 95% | Inquire |
| Oakwood Chemical | 038115 | 95% | 250mg, 1g, 5g, 25g |
| BLD Pharm | BD308097 | Inquire | Inquire |
Disclaimer: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.
The process of qualifying a supplier should be systematic to ensure the reliability of the starting material. This workflow is crucial for reproducible research and development.
Caption: Generalized reaction scheme for sulfonamide synthesis.
Field-Proven Experimental Protocol: Synthesis of an N-Aryl-4-(methylsulfonyl)benzamide
This protocol provides a detailed, step-by-step methodology for the synthesis of an N-aryl sulfonamide, a common core structure in kinase inhibitors.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 equivalent) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermic nature of the reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess amine and base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-4-(methylsulfonyl)benzamide.
Quality Control: Ensuring Purity and Identity
The purity of this compound is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this and other aromatic sulfonyl chlorides.
Illustrative HPLC Method for Purity Assessment
This protocol is a representative method for the purity analysis of aromatic sulfonyl chlorides and can be adapted for this compound. [5][6] Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for aromatic compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). TFA is used to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Application in Targeted Cancer Therapy: A Focus on Kinase Inhibition
A significant application of this compound lies in the synthesis of small molecule kinase inhibitors. [2]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. [3][4]The sulfonamide moiety, readily synthesized from this compound, is a key pharmacophore in many approved kinase inhibitors. It often acts as a hydrogen bond donor and/or acceptor, anchoring the inhibitor to the ATP-binding site of the kinase.
Caption: The role of sulfonamide-based inhibitors in a generic kinase signaling pathway.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its heightened reactivity and the desirable properties of the resulting sulfonamide products make it an invaluable tool in the synthesis of complex molecules, particularly in the development of targeted therapies. By understanding the nuances of its sourcing, handling, application, and quality control, researchers can effectively leverage this key intermediate to accelerate the discovery of next-generation therapeutics.
References
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Ghorab, M. M., & Alqahtani, A. S. (2017). Sulfonamide inhibitors: a patent review 2013-present.
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
- Szabó, D., et al. (2020). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022).
- BenchChem. (2025). N-Aryl Benzamide Synthesis.
- Tan, W., et al. (2015). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289 min), and P-ASC (t = 3.115 min).
- Method for detecting content of pyridine-3-sulfonyl chloride. (2018).
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(3), 5873.
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Oakwood Chemical. (n.d.). View our Product Line. Retrieved from [Link]
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stability and storage of 4-(Methanesulfonyl)benzoyl chloride
An In-depth Technical Guide to the Stability and Storage of 4-(Methanesulfonyl)benzoyl chloride
Introduction: this compound (CAS No: 40913-92-6) is a bifunctional organic compound of significant interest to the pharmaceutical and fine chemical industries. It serves as a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a reactive benzoyl chloride moiety and an electron-withdrawing methanesulfonyl group, dictates its chemical behavior and necessitates a thorough understanding for proper handling, storage, and use to ensure experimental reproducibility and safety.[2] This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its storage and handling.
Physicochemical and Structural Properties
This compound is a white to light yellow solid under standard conditions.[1] The molecule's reactivity is primarily governed by the acyl chloride functional group, which is rendered more electrophilic by the potent electron-withdrawing effect of the para-substituted methanesulfonyl group. This electronic feature is central to its utility in synthesis and is also the primary driver of its instability in the presence of nucleophiles.
| Property | Value | Source(s) |
| CAS Number | 40913-92-6 | [1] |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.66 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 131-133 °C | [1] |
| Synonyms | p-(Methylsulfonyl)benzoyl chloride | [2] |
Chemical Reactivity and Stability Profile
The stability of this compound is inversely related to its reactivity. The core of its chemical nature lies in the acyl chloride group, a derivative of a carboxylic acid that is highly susceptible to nucleophilic acyl substitution.[3]
The Acyl Chloride: A Highly Reactive Electrophile
Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly polarize the carbon-oxygen double bond and withdraw electron density from the carbonyl carbon.[4] This creates a highly electron-deficient (electrophilic) center, ripe for attack by nucleophiles.[4][5]
Influence of the Methanesulfonyl Group
The reactivity of the benzoyl chloride is further amplified by the methanesulfonyl (-SO₂CH₃) group at the para position of the benzene ring. This group is a powerful electron-withdrawing substituent. Through inductive and resonance effects, it pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This exacerbates the electrophilic character of the carbonyl carbon, making this compound more susceptible to nucleophilic attack than unsubstituted benzoyl chloride.[6]
The Primary Degradation Pathway: Hydrolysis
The most significant factor in the degradation of this compound is its reaction with water (hydrolysis). Acyl chlorides react readily, often vigorously, with water to yield the corresponding carboxylic acid and hydrochloric acid (HCl).[7][8] This reaction does not require a catalyst and proceeds rapidly at room temperature.[4][8]
The mechanism involves a nucleophilic addition of water to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation to regenerate the carbonyl group, yielding 4-(methanesulfonyl)benzoic acid and HCl.[8] The release of corrosive HCl gas is a significant safety hazard, as it can form hydrochloric acid upon contact with moisture in the air or on surfaces.[1][7]
Caption: Mechanism of Hydrolysis for this compound.
Incompatible Materials and Conditions
Based on its high reactivity, this compound must be stored and handled away from a range of substances:
-
Water and Moisture: The primary incompatibility, leading to rapid hydrolysis.
-
Alcohols: Reacts to form esters.[9]
-
Amines: Reacts to form amides.[9]
-
Strong Bases: Promotes rapid hydrolysis and other decomposition reactions.[10]
-
Strong Oxidizing Agents: While the compound is relatively stable, strong oxidizers should be avoided as a general precaution.[11]
-
Heat: While thermally stable up to its melting point, excessive heat can accelerate decomposition, especially in the presence of contaminants.[12]
Recommended Storage and Handling Protocols
The overarching principle for storing this compound is the strict exclusion of atmospheric moisture.
Protocol for Long-Term Storage
This protocol is designed for unopened containers or bulk quantities intended for storage longer than one month.
-
Verification: Upon receipt, ensure the container's cap and seal are intact.
-
Inert Environment: Place the manufacturer's container inside a larger, sealable secondary container (e.g., a desiccator or a heavy-duty sealable bag).
-
Desiccation: Add a desiccant, such as silica gel packets, inside the secondary container. Ensure the desiccant is active (e.g., blue indicator beads).
-
Inert Gas Purge: If possible, flush the secondary container with an inert gas (e.g., nitrogen or argon) before sealing to displace moist air.
-
Refrigeration: Store the entire assembly in a refrigerator designated for chemical storage.
-
Labeling: Clearly label the outer container with the chemical name, date received, and required storage conditions.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2–8 °C | Slows potential degradation kinetics. | [13] |
| Atmosphere | Inert gas (Nitrogen/Argon), Dry | Prevents hydrolysis by excluding moisture. | [14] |
| Container | Tightly sealed original container within a desiccator. | Provides a physical barrier against moisture ingress. | [11] |
| Light | Protect from light (e.g., in a box or amber container). | Prevents potential photochemical degradation. | [12] |
Protocol for Aliquotting and In-Use Handling
This protocol minimizes exposure to the atmosphere during routine laboratory use.
-
Equilibration: Before opening, remove the container from cold storage and allow it to warm to ambient temperature inside a desiccator (approx. 1-2 hours). This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Engineering Controls: Perform all manipulations inside a certified chemical fume hood.[10]
-
Inert Atmosphere Handling: If the compound is particularly sensitive or high purity is required, perform transfers inside a glove box with a dry nitrogen atmosphere.
-
Dispensing: Open the container and quickly weigh the desired amount into a pre-dried vial. Use clean, dry spatulas and glassware.
-
Resealing: Immediately and tightly reseal the main container. If the cap has a liner, ensure it is in good condition. Consider wrapping the cap/neck junction with Parafilm® for an extra seal.
-
Return to Storage: Promptly return the main container to the recommended long-term storage conditions.
Caption: Decision workflow for handling this compound.
Monitoring Chemical Integrity
For applications where purity is critical, periodic verification of the compound's integrity is recommended, especially for older stock or frequently opened containers.
Experimental Protocol: Purity Assessment by HPLC
A simple reverse-phase HPLC method can be used to detect the presence of the 4-(methanesulfonyl)benzoic acid hydrolysis product.
-
Standard Preparation: Prepare a standard solution of 4-(methanesulfonyl)benzoic acid (if available) at a known low concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Carefully prepare a solution of the this compound sample (e.g., 1.0 mg/mL) in anhydrous acetonitrile.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard to determine the retention time of the hydrolysis product. Inject the sample. The appearance of a peak at the retention time corresponding to the acid indicates degradation. The area of this peak can be used to quantify the extent of hydrolysis relative to the main peak.
Conclusion
The stability of this compound is fundamentally dictated by the high reactivity of its acyl chloride functional group, which is exacerbated by the para-methanesulfonyl substituent. The primary mode of degradation is hydrolysis, a rapid reaction that produces 4-(methanesulfonyl)benzoic acid and corrosive hydrochloric acid. Consequently, the cornerstone of proper management of this reagent is the rigorous exclusion of moisture at all stages of its lifecycle. By implementing the detailed storage, handling, and monitoring protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the compound's integrity, leading to more reliable and safer experimental outcomes.
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (n.d.). Save My Exams. Retrieved January 11, 2026, from [Link]
-
Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]
-
Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. (2023, April 29). Filo. Retrieved January 11, 2026, from [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide. Retrieved January 11, 2026, from [Link]
-
What compounds are formed from the reaction of benzoyl chloride w... (n.d.). Pearson. Retrieved January 11, 2026, from [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. Retrieved January 11, 2026, from [Link]
-
Video: Acid Halides to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved January 11, 2026, from [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). OECD. Retrieved January 11, 2026, from [Link]
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. (n.d.). Pearson. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET: Methanesulfonyl chloride. (2009, September 22). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
Sulfonyl halide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Retrieved January 11, 2026, from [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
4-Methanesulfonylbenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Methanesulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
-
Methanesulfinyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992, April 1). European Patent Office. Retrieved January 11, 2026, from [Link]
-
BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]
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4-(Methanesulfonyl)benzoyl chloride synonyms and alternative names
An In-depth Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Synthesis, Reactivity, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organic synthesis and medicinal chemistry. The document is structured to offer an in-depth understanding of its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the significant role of this compound as a versatile building block in the development of pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical considerations for its use.
Nomenclature and Chemical Identity
This compound is an aromatic compound characterized by a benzoyl chloride core substituted with a methanesulfonyl group at the para-position.[1] This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in various chemical transformations.
| Identifier | Value |
| Primary Name | This compound |
| Synonyms | 4-(methylsulfonyl)benzoyl chloride, p-(Methylsulfonyl)benzoyl chloride, 4-Methylsulfonylbenzoyl chloride, p-Methanesulfonylbenzoyl chloride, Benzoyl chloride, 4-(methylsulfonyl)- |
| CAS Number | 40913-92-6 |
| Molecular Formula | C₈H₇ClO₃S |
| IUPAC Name | 4-(methylsulfonyl)benzoyl chloride |
| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
| InChI Key | IPEIDGXNXFPGBG-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is a solid at room temperature and possesses a relatively high molecular weight due to the presence of the sulfonyl group.
| Property | Value |
| Molecular Weight | 218.66 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 131-133 °C |
| Purity | Typically ≥95% |
| Storage Temperature | Room temperature, under inert atmosphere |
Synthesis and Reactivity
Synthesis
The most common and direct method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
A general synthetic pathway involves the oxidation of 4-methylthiobenzoic acid to 4-(methylsulfonyl)benzoic acid, followed by chlorination.
Representative Experimental Protocol for Synthesis:
A detailed, step-by-step protocol for the synthesis of a related compound, 2-chloro-4-(methylsulfonyl)benzoyl chloride, from its corresponding carboxylic acid is available and can be adapted.[2] In a typical procedure, 4-(methylsulfonyl)benzoic acid is suspended in an inert solvent like toluene. A catalytic amount of DMF is added, and the mixture is cooled. Thionyl chloride is then added dropwise, and the reaction is allowed to proceed, often with gentle heating, until the conversion is complete. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude benzoyl chloride, which can be used directly or purified further.
Caption: General synthesis of this compound.
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety. The presence of the strongly electron-withdrawing methanesulfonyl group at the para-position significantly enhances this electrophilicity. This makes the compound highly susceptible to nucleophilic acyl substitution reactions.[3]
Common nucleophiles that react readily with this compound include alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The increased reactivity compared to unsubstituted benzoyl chloride allows for milder reaction conditions and often leads to higher yields.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the desirable properties often imparted by the methanesulfonyl group. This group can improve the metabolic stability, solubility, and pharmacokinetic profile of drug candidates.[1]
It serves as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, compounds bearing the 4-(methylsulfonyl)benzoyl moiety have been explored in the development of anti-inflammatory and anti-cancer agents. While specific drug names are not always directly linked in the public domain, the use of this intermediate is evident in patent literature for various therapeutic areas.
Caption: Incorporation into a hypothetical drug scaffold.
Experimental Protocols
Representative Protocol for Amide Formation:
The following is a general procedure for the acylation of an amine with this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.
-
GHS Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
References
-
PrepChem.com. "Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride". prepchem.com. Available at: [Link].
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- Google Patents. "US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides". patents.google.com.
-
The Royal Society of Chemistry. "Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper". rsc.org. Available at: [Link].
-
The Royal Society of Chemistry. "Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information". rsc.org. Available at: [Link].
-
MedCrave online. "Synthesis and characterization of benzoylated sulfamoyl carboxylic acids". medcraveonline.com. Available at: [Link].
-
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-
PrepChem.com. "Synthesis of A. 4-(Chloromethyl)benzoyl chloride". prepchem.com. Available at: [Link].
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-
Chemistry LibreTexts. "21.2: Nucleophilic Acyl Substitution Reactions". chem.libretexts.org. Available at: [Link].
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The Chemistry of 4-(Methanesulfonyl)benzoyl Chloride: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 4-(Methanesulfonyl)benzoyl chloride, a key building block in modern organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the underlying chemical principles and practical insights to effectively utilize this versatile reagent.
Introduction: The Significance of the Sulfonylbenzoyl Scaffold
This compound, with the CAS Number 40913-92-6, is an acyl chloride distinguished by the presence of a methanesulfonyl group at the para position of the benzoyl ring. This electron-withdrawing group significantly influences the reactivity of the acyl chloride, making it a highly efficient acylating agent. Its structural features are pivotal in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry where the introduction of the methanesulfonylphenyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Methylsulfonyl)benzoyl chloride | N/A |
| CAS Number | 40913-92-6 | N/A |
| Molecular Formula | C₈H₇ClO₃S | N/A |
| Molecular Weight | 218.66 g/mol | N/A |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 131-133 °C | [1] |
| Solubility | Reacts with water. Soluble in many polar organic solvents. | [1] |
| Stability | Stable under dry conditions; moisture-sensitive. | N/A |
Synthesis of this compound
The most common and industrially scalable method for the preparation of this compound is the chlorination of its parent carboxylic acid, 4-(methanesulfonyl)benzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
The overall transformation is depicted below:
Sources
A Senior Application Scientist's Guide to Key Intermediates from 4-(Methanesulfonyl)benzoyl Chloride: Synthesis, Application, and Mechanistic Insights
Abstract
4-(Methanesulfonyl)benzoyl chloride stands as a pivotal starting material in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature, characterized by a highly reactive acyl chloride and an electronically significant methanesulfonyl group, makes it a versatile building block for a multitude of high-value molecules. The 4-(methanesulfonyl)phenyl moiety is a well-established pharmacophore, crucial for the efficacy of numerous therapeutic agents, most notably selective COX-2 inhibitors.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes employing this compound to generate key chemical intermediates. We will dissect the core reactions—amide bond formation and Friedel-Crafts acylation—offering detailed, field-proven protocols, mechanistic rationale, and insights into the downstream applications of the resulting intermediates in drug discovery.
Introduction: The Strategic Importance of this compound
At its core, this compound is an aromatic acyl chloride distinguished by a sulfone group (-SO₂CH₃) at the para position. This substitution is not merely incidental; it profoundly influences the molecule's chemical and biological properties. The methanesulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.[4] In medicinal chemistry, its incorporation into a drug candidate can enhance binding affinity, improve pharmacokinetic properties such as solubility, and reduce metabolic liability.[4] A prime example is its presence in selective cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib and Celecoxib, where it fits into a specific polar side pocket of the enzyme, a feature absent in the COX-1 isoform, thereby conferring selectivity.[3][5][6]
This guide is structured to provide researchers and drug development professionals with a practical and scientifically grounded understanding of how to leverage this reagent to construct two principal classes of key intermediates: N-substituted benzamides and diaryl ketones .
Core Pathway I: Amide Bond Formation via Nucleophilic Acyl Substitution
The formation of an amide bond is arguably the most executed reaction in medicinal chemistry.[7][8] The reaction of this compound with primary or secondary amines is a robust and efficient method to generate stable N-aryl or N-alkyl-4-(methanesulfonyl)benzamides. These products are often not the final drug but crucial intermediates that undergo further functionalization.
Scientific Rationale & Mechanistic Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10] The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are frequently employed for this transformation.[9][11]
Field-Proven Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-(methanesulfonyl)benzamide
This protocol describes a standard, reliable procedure for amide coupling.
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add p-toluidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. Expertise Insight: Using a non-nucleophilic base like TEA or DIPEA is crucial to prevent competition with the primary amine nucleophile.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C. Trustworthiness: Slow, controlled addition is key to managing the exothermic reaction and preventing side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[10]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure N-(4-methylphenyl)-4-(methanesulfonyl)benzamide.
Data Presentation & Applications
The described protocol is broadly applicable to a wide range of primary and secondary amines.
| Entry | Amine Component | Product Structure | Typical Yield | Application Area |
| 1 | Aniline | N-phenyl-4-(methanesulfonyl)benzamide | >90% | Precursor for COX-2 inhibitors[1] |
| 2 | Morpholine | (4-(Morpholin-4-yl)carbonyl)phenyl)(methyl)sulfone | >95% | Scaffold for antibacterial agents[12] |
| 3 | 3-Aminopyridine | N-(pyridin-3-yl)-4-(methanesulfonyl)benzamide | >85% | Building block for kinase inhibitors |
| 4 | Benzylamine | N-benzyl-4-(methanesulfonyl)benzamide | >90% | Intermediate for various CNS agents |
These benzamide intermediates serve as the backbone for constructing more complex molecules. For instance, in the synthesis of certain COX-2 inhibitors, the amide nitrogen or the adjacent aromatic ring can be further functionalized to build the required heterocyclic core.[6]
Core Pathway II: Friedel-Crafts Acylation for C-C Bond Formation
The Friedel-Crafts acylation is a classic and powerful method for attaching an acyl group to an aromatic ring, forming a ketone.[13] This reaction creates a robust carbon-carbon bond and provides diaryl ketone intermediates, which are exceptionally versatile in subsequent synthetic transformations.
Scientific Rationale & Mechanistic Overview
This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[14] The catalyst coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation (a sigma complex or arenium ion). Finally, deprotonation of the arenium ion by AlCl₄⁻ restores aromaticity and regenerates the catalyst.
A critical aspect of Friedel-Crafts acylation is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[13][14] Therefore, a stoichiometric amount (or slight excess) of the catalyst is required, as it is sequestered by the product and not truly catalytic in the traditional sense.
Field-Proven Experimental Protocol: Synthesis of (4-Methoxyphenyl)(4-(methylsulfonyl)phenyl)methanone
This protocol details the acylation of anisole, an activated aromatic substrate.
Materials:
-
This compound
-
Anisole
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip an oven-dried, three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Charge the flask with anhydrous AlCl₃ (1.1 eq).
-
Solvent & Substrate: Add anhydrous DCM and cool the suspension to 0 °C. Add anisole (1.0 eq) to the flask. Expertise Insight: The aromatic substrate must be free of electron-withdrawing groups, which deactivate the ring towards electrophilic attack.[14]
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours. Monitor by TLC.[15]
-
Quenching (Critical Step): Once the reaction is complete, cool the flask in a large ice bath. Very slowly and carefully, quench the reaction by adding crushed ice piece by piece, followed by a slow addition of concentrated HCl to decompose the aluminum complex. This step is highly exothermic and releases HCl gas. Trustworthiness: This workup must be performed in a well-ventilated fume hood with extreme caution.[14]
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Add more DCM and separate the layers. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ketone can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation & Applications
The resulting diaryl ketones are valuable precursors for building the central scaffolds of many drugs.
| Entry | Aromatic Substrate | Product Structure | Typical Yield | Application Area |
| 1 | Benzene | Phenyl(4-(methylsulfonyl)phenyl)methanone | ~80% | General chemical synthesis |
| 2 | Toluene | (4-Methylphenyl)(4-(methylsulfonyl)phenyl)methanone | ~85% (para isomer) | Precursor for anti-inflammatory agents[16] |
| 3 | Thiophene | (Thiophen-2-yl)(4-(methylsulfonyl)phenyl)methanone | ~75% | Synthesis of heterocyclic drugs |
The ketone functionality in these intermediates is a synthetic linchpin. It can be used to construct heterocyclic rings, such as the pyridine ring in Etoricoxib, through condensation reactions with appropriate precursors.[17][18] It can also be reduced or otherwise transformed to modulate the final molecule's shape and properties.
Conclusion
This compound is more than a simple acid chloride; it is a strategic building block for introducing the medicinally vital 4-(methanesulfonyl)phenyl pharmacophore. The two primary reaction pathways, amidation and Friedel-Crafts acylation, provide reliable and high-yielding access to key benzamide and diaryl ketone intermediates. Understanding the causality behind the experimental choices—from the selection of a non-nucleophilic base in amidation to the stoichiometric requirement and careful quenching of the Lewis acid in acylation—is paramount for successful synthesis. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage this versatile reagent in the design and synthesis of the next generation of therapeutic agents.
References
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-
Ghorab, M. M., et al. (2004). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. PubMed. [Link]
-
A process for the preparation of etoricoxib. European Patent EP 2479166 B1. [Link]
-
Process for the synthesis of etoricoxib. PubChem, Patent US-9024030-B2. [Link]
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Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry. [Link]
-
Synthesis method of etoricoxib. Patsnap. [Link]
- Process for synthesizing COX-2 inhibitors.
-
Methanesulfonyl chloride. Wikipedia. [Link]
-
Synthesis of New Compounds Bearing Methyl Sulfonyl Pharmacophore As Selective COX-2 Inhibitor. ResearchGate. [Link]
-
Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. PrepChem.com. [Link]
-
Novel 4-methylsulfonylphenyl Derivatives as NSAIDS with Preferential COX-2 Inhibition. ResearchGate. [Link]
-
Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole affords a potent class of cyclooxygenase-2 (COX-2) inhibitors. ResearchGate. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Amine Reactions. Chemistry LibreTexts. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]
-
Skvortsov, D., et al. (2026). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]
-
Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. [Link]
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reactivity of the acyl chloride group in 4-(Methanesulfonyl)benzoyl chloride
An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 4-(Methanesulfonyl)benzoyl Chloride
Abstract
This technical guide provides a comprehensive examination of the synthesis, reactivity, and applications of this compound, a pivotal reagent in modern organic synthesis. The document elucidates the profound influence of the para-methanesulfonyl group on the electrophilicity of the acyl chloride moiety, thereby dictating its reaction kinetics and utility. Detailed protocols for key transformations, including Friedel-Crafts acylation, esterification, and amidation, are presented, offering researchers and drug development professionals a practical framework for its application. The causality behind experimental choices is explored, ensuring a blend of theoretical understanding and field-proven insights.
Introduction: A Versatile and Highly Reactive Building Block
This compound is a bifunctional organosulfur compound distinguished by a highly reactive acyl chloride group and a potent electron-withdrawing methanesulfonyl (mesyl) group. This unique electronic architecture renders the acyl chloride exceptionally electrophilic, making it a preferred reagent for introducing the 4-(methanesulfonyl)benzoyl moiety into a wide array of molecular scaffolds. Its application is particularly prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with specific electronic properties. Understanding the nuanced reactivity of this compound is paramount for its efficient and selective deployment in multi-step synthetic campaigns.
Synthesis and Physicochemical Properties
The most common and direct synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(methanesulfonyl)benzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[1] The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chlorosulfite intermediate, which then collapses to the desired acyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.
General Synthetic Protocol: A suspension of 4-(methylsulfonyl)benzoic acid in an inert solvent like toluene is treated with a slight excess of thionyl chloride and a catalytic amount of DMF.[1][2] The mixture is typically heated to reflux to ensure complete conversion.[3] Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40913-92-6 | [4][5] |
| Molecular Formula | C₈H₇ClO₃S | [4] |
| Molecular Weight | 218.66 g/mol | [4][5] |
| Appearance | Off-white to yellow solid | - |
| SMILES | CS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1 | [4] |
| MDL Number | MFCD11169646 | [4] |
The Acyl Chloride Group: An Electronically Deficient Reaction Center
The reactivity of the acyl chloride in this compound is profoundly enhanced by the electronic properties of the para-substituted methanesulfonyl group. The -SO₂CH₃ group is one of the strongest electron-withdrawing groups used in organic synthesis.[6]
Electronic Effects of the Methanesulfonyl Group:
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is highly oxidized and electronegative, leading to a strong electron-withdrawing inductive effect that pulls electron density away from the benzene ring and, subsequently, from the carbonyl carbon of the acyl chloride.
-
Resonance Effect (-R): The sulfonyl group can participate in resonance, delocalizing the electron density from the benzene ring onto its oxygen atoms. This deactivation of the aromatic ring further increases the partial positive charge on the carbonyl carbon.
These combined effects make the carbonyl carbon of the acyl chloride exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. This heightened electrophilicity translates to faster reaction rates compared to unsubstituted benzoyl chloride or derivatives bearing electron-donating groups.[7]
Sources
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The Methanesulfonyl Group: A Cornerstone of Reactivity in Organic Synthesis and Drug Discovery
Abstract
The methanesulfonyl group (CH₃SO₂–), commonly known as the mesyl group (Ms), is a deceptively simple yet profoundly influential functional group in modern chemistry. Its powerful electron-withdrawing nature and the exceptional stability of its corresponding anion render it a cornerstone of reactivity, enabling a vast array of synthetic transformations. This guide provides an in-depth exploration of the core principles governing the reactivity of the methanesulfonyl group. We will dissect its fundamental electronic properties, establish its role as a premier leaving group in substitution and elimination reactions, and detail its strategic applications in the complex landscape of drug development. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights into the versatile utility of this pivotal chemical entity.
Fundamental Properties of the Methanesulfonyl Group
The reactivity of the methanesulfonyl group is a direct consequence of its unique electronic architecture. Understanding these foundational properties is critical to appreciating its role in chemical transformations.
Structure and Electronic Effects: An Electron-Withdrawing Powerhouse
The central sulfur atom in the methanesulfonyl group is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a methyl group. This arrangement creates a potent electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (–I): The significant difference in electronegativity between the sulfur and oxygen atoms results in a strong dipole, pulling electron density away from the rest of the molecule. This inductive pull renders adjacent atoms more electrophilic.
-
Resonance Effect (–R): The lone pairs on the oxygen atoms can delocalize into the d-orbitals of the sulfur atom, further stabilizing the group and enhancing its electron-withdrawing character.[1]
This powerful electron-withdrawing nature is fundamental to all aspects of the group's reactivity.[2][3]
Caption: Electronic properties of the methanesulfonyl group.
Impact on Acidity
The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of adjacent protons. For instance, in N-Ethylbenzenesulfonamide, the hydrogen attached to the nitrogen is notably acidic due to the stabilizing effect of the sulfonyl group on the conjugate base.[1] This effect is also observed in methanesulfonamides, which are known for their stability and are often incorporated into molecules to modulate their acidity or biological activity.[4]
The Mesylate: A Premier Leaving Group
Perhaps the most ubiquitous role of the methanesulfonyl group is its function as a precursor to the methanesulfonate (mesylate, OMs) leaving group. The hydroxyl group of an alcohol is a notoriously poor leaving group because its departure would form the strongly basic hydroxide ion.[5][6] Converting the alcohol to a mesylate ester dramatically alters this reactivity profile.
The Chemistry of an Excellent Leaving Group
An excellent leaving group is characterized by its ability to stabilize the negative charge it acquires upon departure. The mesylate anion is exceptionally stable for two key reasons:
-
Low Basicity: It is the conjugate base of a very strong acid, methanesulfonic acid (pKa ≈ -1.9 to -2.6).[7][8][9] A fundamental principle of reactivity states that the weaker the base, the better the leaving group.[8]
-
Resonance Stabilization: The negative charge on the departing mesylate anion is delocalized across all three oxygen atoms, effectively dispersing the charge and creating a highly stable species.[8]
This conversion of a poor leaving group (–OH) into an excellent one (–OMs) is a foundational strategy in organic synthesis, enabling reactions that would otherwise be infeasible.[5][10]
Comparative Analysis of Leaving Groups
The efficacy of the mesylate group is best understood in comparison to other common leaving groups. The pKa of the conjugate acid (pKaH) is a reliable indicator of leaving group ability.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
| Triflate | -OTf | Triflic Acid | ~ -14.7[8] | Excellent |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8[8] | Excellent |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[8] | Excellent |
| Iodide | I⁻ | Hydroiodic Acid | ~ -10 | Very Good |
| Bromide | Br⁻ | Hydrobromic Acid | ~ -9 | Good |
| Chloride | Cl⁻ | Hydrochloric Acid | ~ -7 | Moderate |
| Hydroxide | OH⁻ | Water | ~ 15.7 | Very Poor |
Data compiled from multiple sources.[7][8]
While triflates are more reactive, mesylates offer a superb balance of high reactivity, stability for handling, and cost-effectiveness, making them a workhorse in both academic and industrial settings.[11][12]
Standard Protocol: Synthesis of Mesylates from Alcohols
The conversion of an alcohol to a mesylate is a robust and reliable transformation, typically achieved using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[13][14]
Objective: To convert a primary or secondary alcohol into its corresponding methanesulfonate ester to activate it for subsequent nucleophilic substitution or elimination.
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)[15]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[15]
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: The starting alcohol (1.0 eq) is dissolved in anhydrous DCM (approx. 0.1-0.2 M solution).[11]
-
Cooling: The solution is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.[16]
-
Base Addition: Triethylamine (1.5 eq) is added dropwise to the stirred solution.
-
Mesylation: Methanesulfonyl chloride (1.2 eq) is added dropwise to the reaction mixture. The formation of triethylammonium chloride salt is often observed as a white precipitate.[15]
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). If the reaction is sluggish, the mixture can be allowed to warm to room temperature.[15]
-
Workup:
-
The reaction is quenched by the addition of ice-cold water.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The organic layer is sequentially washed with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude mesylate.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary. Note that many mesylates are reactive and may be used in the next step without extensive purification.[16]
Self-Validation and Trustworthiness: This protocol is self-validating. The successful formation of the mesylate is confirmed by TLC (the product will be less polar than the starting alcohol) and spectroscopic analysis (e.g., NMR). The key control points are maintaining a low temperature during addition and using an anhydrous solvent to prevent hydrolysis of the MsCl. A potential side product is the corresponding alkyl chloride, the formation of which can be minimized by careful temperature control.[13][16]
The Methanesulfonyl Group in Key Transformations
Once formed, the mesylate is a versatile intermediate for a host of critical synthetic operations.
Nucleophilic Substitution (Sₙ2) Reactions
Mesylates are excellent substrates for Sₙ2 reactions. The reaction proceeds with a strong nucleophile attacking the electrophilic carbon atom, displacing the mesylate leaving group. A crucial feature of this reaction is the inversion of stereochemistry at the reaction center, a hallmark of the Sₙ2 mechanism.[15] This stereochemical control is a significant advantage over methods that might proceed through carbocationic intermediates.[10]
Caption: General workflow for Sₙ2 substitution via a mesylate.
Elimination Reactions (E2)
In the presence of a strong, non-nucleophilic base (e.g., DBU, t-BuOK), alkyl mesylates readily undergo E2 elimination to form alkenes. The regioselectivity and stereoselectivity of the elimination are governed by the structure of the substrate and the reaction conditions, often favoring the more substituted (Zaitsev) product.[16][17]
Role in Medicinal Chemistry and Drug Development
The methanesulfonyl group is not merely a synthetic tool; it is a key pharmacophore and a strategic moiety in drug design, valued for its ability to fine-tune the properties of drug candidates.[2]
Bioisosteric Replacement
A bioisostere is a functional group that can replace another in a drug molecule without losing the desired biological activity, often while improving other properties.[18][19] The methanesulfonyl group is frequently used as a bioisostere for other polar, hydrogen-bond accepting groups.
-
Sulfonamide/Carboxamide Replacement: In some contexts, a methylsulfone (R-SO₂CH₃) can serve as a non-classical bioisostere for a sulfonamide (R-SO₂NHR') or a carboxamide (R-CONHR'). This replacement can enhance metabolic stability by removing a site susceptible to hydrolysis or N-dealkylation, and it can also modulate solubility and cell permeability.[20][21]
Enhancing Physicochemical and Pharmacokinetic Properties
The inclusion of a methanesulfonyl group can profoundly impact a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile:
-
Improved Solubility: The polar nature of the sulfone can increase the aqueous solubility of a parent compound, which is often a critical factor for oral bioavailability.[2]
-
Metabolic Stability: The methanesulfonyl group itself is highly resistant to metabolic degradation, such as hydrolysis or oxidation.[2] Placing it at a metabolically "soft" spot on a molecule can block unwanted metabolism and prolong the drug's half-life.
-
Modulating Basicity: When attached to an aromatic ring or near a basic nitrogen, the group's strong electron-withdrawing effect can significantly lower the pKa of the basic center, which can be crucial for optimizing receptor binding, cell penetration, or avoiding off-target effects like hERG channel inhibition.[2]
Case Studies: Approved Drugs
The strategic importance of the methanesulfonyl group is evident in the structures of numerous approved pharmaceuticals.
| Drug Name | Therapeutic Area | Role of the Methanesulfonyl Group |
| Belzutifan | Oncology (Renal Cell Carcinoma) | The methylsulfone moiety contributes to the overall physicochemical properties and is a key part of the pharmacophore.[2] |
| Esaxerenone | Cardiology (Hypertension) | The methylsulfone acts as a polar group, influencing solubility and receptor interactions.[2] |
| Apremilast | Immunology (Psoriasis) | The methylsulfone group is integral to the molecule's structure, contributing to its binding affinity and overall profile.[2] |
| Lifitegrast | Ophthalmology (Dry Eye Disease) | The presence of the methylsulfone influences the molecule's polarity and pharmacokinetic properties.[2] |
Conclusion
From its fundamental role as a powerful electron-withdrawing group to its application as a premier leaving group and a strategic modulator of drug properties, the methanesulfonyl group demonstrates remarkable versatility. Its ability to predictably activate alcohols for substitution and elimination reactions has cemented its place as an indispensable tool in the synthetic chemist's arsenal.[4][17] Furthermore, its adoption in medicinal chemistry to enhance solubility, metabolic stability, and target affinity underscores its profound impact on the development of modern therapeutics. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to leverage the full potential of this small but mighty functional group.
References
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Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. Available at: [Link]
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Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195–3196. Available at: [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]
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Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Available at: [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]
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PubMed Central (PMC). (2016). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. Available at: [Link]
-
Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. Available at: [Link]
-
LibreTexts Chemistry. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Available at: [Link]
-
Erowid. Synthesis of Mesylates From Alcohols. Available at: [Link]
-
Wikipedia. Methanesulfonyl chloride. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]
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HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available at: [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available at: [Link]
-
Request PDF. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. Available at: [Link]
-
OWL, Cengage. pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Available at: [Link]
-
HoriazonChemical. Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis. Available at: [Link]
-
PubMed Central (PMC). (2022). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
ResearchGate. pK, values which have been reported for strong acids. Available at: [Link]
-
YouTube. (2018). 18.03 What Makes a Good Leaving Group?. Available at: [Link]
-
Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. r/chemhelp. Available at: [Link]
-
RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. Available at: [Link]
-
Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted-4-(Methanesulfonyl)benzamides
Abstract
This technical guide provides a comprehensive framework for the synthesis of N-substituted-4-(methanesulfonyl)benzamides, a class of compounds with significant potential in medicinal chemistry and drug development. The core of this process involves the acylation of primary and secondary amines with 4-(methanesulfonyl)benzoyl chloride. We present a detailed, field-proven protocol based on the Schotten-Baumann reaction, offering insights into the causality of experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary details for synthesis, purification, and characterization of the target compounds.
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents. When combined with a sulfone group, as in the 4-(methanesulfonyl)benzoyl structure, the resulting molecule possesses a unique combination of hydrogen bond acceptors, metabolic stability, and polarity. The synthesis of a library of N-substituted analogs allows for the systematic exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery.
The primary transformation discussed herein is the nucleophilic acyl substitution reaction between this compound and a diverse range of primary or secondary amines. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this purpose.
Reagent Overview: this compound
A thorough understanding of the starting material is critical for successful synthesis.
Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 40913-92-6
-
Molecular Formula: C₈H₇ClO₃S
-
Molecular Weight: 218.66 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 131-133 °C | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, Acetone). Reacts with water and alcohols. | [1] |
| Stability | Moisture-sensitive. Store under inert gas in a cool, dry place. |
The Schotten-Baumann Reaction: A Self-Validating System
The protocol detailed in this guide utilizes the Schotten-Baumann reaction conditions, a method first described in the 1880s that remains a highly effective and robust procedure for the acylation of amines and alcohols.[2][3]
Causality and Advantages
The choice of the Schotten-Baumann method is deliberate due to its inherent self-validating and process-driving features:
-
Byproduct Neutralization: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[4] In the absence of a base, this HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The Schotten-Baumann protocol employs an aqueous base (typically NaOH) to neutralize the HCl as it is formed, thus driving the reaction to completion.[5]
-
Biphasic System: The reaction is run in a two-phase system, typically an organic solvent like dichloromethane (DCM) and an aqueous phase containing the base. The organic reactants (amine and acyl chloride) reside primarily in the organic phase, while the base resides in the aqueous phase. The neutralization of HCl occurs at the interface of the two layers. This separation minimizes the hydrolysis of the reactive acyl chloride by the bulk aqueous base, which would otherwise be a significant side reaction.[3]
-
Enhanced Nucleophilicity (for Phenols): While not the primary focus here, when acylating phenols, the base deprotonates the phenol to form the more nucleophilic phenoxide ion, accelerating the reaction.[6]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Schotten-Baumann reaction workflow.
Experimental Protocol
This protocol provides a general method for the synthesis of N-substituted-4-(methanesulfonyl)benzamides. It is highly adaptable to a range of primary and secondary amines.
Materials and Equipment
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.05 - 1.1 eq)
-
Dichloromethane (DCM)
-
10% w/v aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Safety Precautions
-
This compound is a corrosive and moisture-sensitive solid. It is a lachrymator and toxic if inhaled. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) are corrosive. Handle with care and appropriate PPE.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. An ice bath should be used for initial temperature control.
Step-by-Step Procedure
-
Amine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.05 eq) in dichloromethane (approx. 10 mL per mmol of amine).
-
Reaction Setup: Cool the flask in an ice bath and begin vigorous stirring.
-
Base Addition: Add the 10% aqueous NaOH solution (approx. 2.0 eq) to the amine solution. A biphasic mixture will form.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine and excess base)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine (to begin the drying process)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Representative Reactions
The following table provides expected outcomes for the reaction with various amine substrates.
Table 2: Representative Examples of N-Substituted-4-(methanesulfonyl)benzamide Synthesis
| Amine Substrate | Product Name | Expected Yield | Purification Method |
| Aniline | N-phenyl-4-(methanesulfonyl)benzamide | >90% | Recrystallization |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-(methanesulfonyl)benzamide | >90% | Recrystallization |
| Benzylamine | N-benzyl-4-(methanesulfonyl)benzamide | >85% | Recrystallization |
| Piperidine | (4-(methanesulfonyl)phenyl)(piperidin-1-yl)methanone | >85% | Column Chromatography |
Characterization of Products
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Caption: General characterization workflow.
Spectroscopic Data
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for confirming the presence of key functional groups.
Table 3: Key FT-IR Vibrational Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes | Source(s) |
| N-H Stretch (Amide) | 3500 - 3300 (m) | Present in products from primary amines. Sharp, medium intensity. | [7] |
| C=O Stretch (Amide) | 1690 - 1630 (s) | Strong, sharp absorption. A key indicator of product formation. | [7] |
| SO₂ Asymmetric Stretch | 1344 - 1317 (s) | Strong absorption characteristic of the sulfone group. | [8] |
| SO₂ Symmetric Stretch | 1187 - 1147 (s) | Strong absorption characteristic of the sulfone group. | [8] |
| Aromatic C=C Bending | 1600 - 1450 (m) | Multiple bands confirming the presence of the aromatic rings. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes | Source(s) |
| -SO₂-CH₃ (Methyl Sulfone) | 3.0 - 3.3 | Singlet, integrating to 3H. | |
| Amide N-H | 8.0 - 10.5 | Broad singlet, integrating to 1H. Shift is solvent and concentration dependent. | [3] |
| Aromatic H (ortho to -SO₂CH₃) | 7.9 - 8.2 | Doublet, J ≈ 8-9 Hz. These are the most deshielded aromatic protons. | [3] |
| Aromatic H (ortho to -C=O) | 7.8 - 8.1 | Doublet, J ≈ 8-9 Hz. | [3] |
| Aromatic H (on N-aryl substituent) | 7.0 - 7.6 | Multiplet, depends on the specific substituent. | [1] |
3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique that will typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Conclusion
The synthesis of N-substituted-4-(methanesulfonyl)benzamides via the Schotten-Baumann acylation of amines with this compound is a reliable and high-yielding method. This application note provides a robust protocol grounded in well-established chemical principles, ensuring its applicability across a wide range of substrates. The detailed safety, procedural, and characterization guidelines serve as a comprehensive resource for researchers aiming to synthesize and study this important class of molecules.
References
-
Schotten, C. (1884). Ueber die amidation von saurechloriden. Berichte der deutschen chemischen Gesellschaft, 17(2), 2178-2182. Available at: [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved January 11, 2026, from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved January 11, 2026, from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 11, 2026, from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Methanesulfonylbenzene-1-sulfonyl chloride. Retrieved January 11, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 11, 2026, from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
Gowda, B. T., & Kumar, K. M. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 57(11), 1253-1259. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-832. Available at: [Link]
-
University of California, Davis. (n.d.). IR Absorption Table. Retrieved January 11, 2026, from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted 4-(Methanesulfonyl)benzamides via Acylation of Secondary Amines
Abstract: This technical guide provides a comprehensive overview of the reaction between 4-(methanesulfonyl)benzoyl chloride and secondary amines, a cornerstone transformation for synthesizing N-substituted 4-(methanesulfonyl)benzamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide and benzamide motifs in a wide array of bioactive molecules.[1][2][3] This document elucidates the underlying reaction mechanism, details critical experimental parameters, and presents robust, step-by-step protocols for laboratory execution. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile acylation reaction with scientific rigor and practical efficiency.
Introduction and Scientific Context
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis and pharmaceutical development.[1] Among the various methods, the acylation of amines with highly reactive acyl chlorides stands out for its efficiency, broad substrate scope, and reliability.[4][] This guide focuses specifically on the reaction of this compound, an acyl chloride functionalized with a potent electron-withdrawing sulfonyl group, with secondary amines.
The resulting N,N-disubstituted 4-(methanesulfonyl)benzamide core structure is a key pharmacophore found in numerous therapeutic agents, including kinase inhibitors and other targeted cancer therapies.[2][3] The methanesulfonyl group often enhances solubility and metabolic stability while participating in crucial hydrogen bonding interactions with biological targets. Understanding the nuances of this reaction is therefore critical for the efficient synthesis of novel chemical entities in drug discovery programs.
Reaction Principles and Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram.[6][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the adjacent methanesulfonyl group further increases the electrophilicity of this carbon, facilitating the attack.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.
-
Collapse of the Intermediate and Elimination: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a stable leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture. This final step is critical, as it regenerates a neutral amide product and prevents the protonation of the starting amine, which would render it non-nucleophilic.[8][9]
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Esterification of Alcohols with 4-(Methanesulfonyl)benzoyl Chloride: Protocols and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the esterification of alcohols using 4-(methanesulfonyl)benzoyl chloride. The document delves into the underlying reaction mechanism, offers detailed, field-proven protocols for both small-scale screening and preparative-scale synthesis, and outlines robust methods for product purification and characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for the efficient synthesis of 4-(methanesulfonyl)benzoyl esters, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Utility of the 4-(Methanesulfonyl)benzoyl Moiety
In the landscape of modern drug discovery and organic synthesis, the ability to predictably modify molecular structures is paramount. Alcohols, being ubiquitous functional groups in natural products and synthetic intermediates, are prime targets for derivatization. Esterification is a fundamental transformation that not only serves as a protecting group strategy but also allows for the introduction of new functionalities to modulate a molecule's physicochemical properties, such as solubility, stability, and biological activity.
This compound is a particularly valuable reagent for this purpose. The methanesulfonyl group (—SO₂CH₃) is a powerful electron-withdrawing group and a hydrogen bond acceptor. Incorporating this moiety via an ester linkage can significantly alter the electronic profile and pharmacological properties of a parent alcohol. This makes it a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides the necessary theoretical grounding and practical protocols to successfully employ this versatile reagent.
The Chemistry: Mechanism and Rationale
The reaction of an alcohol with an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism. This process is highly efficient and generally irreversible, offering significant advantages over equilibrium-limited reactions like the Fischer esterification.[2][3]
The Reaction Mechanism
The transformation is typically conducted in the presence of a mild, non-nucleophilic base, with pyridine being the most common choice. Pyridine serves a dual role that is critical for the reaction's success.[2][4]
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol and rapidly attacks the highly electrophilic carbonyl carbon of the benzoyl chloride.[5][6] This displaces the chloride ion and forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the weakly nucleophilic alcohol.[6][7]
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). Pyridine acts as a base to neutralize this HCl, forming pyridinium chloride.[2][4] This is crucial because the presence of strong acid could lead to undesirable side reactions with acid-sensitive functional groups and would protonate the alcohol, diminishing its nucleophilicity.
The overall mechanism can be visualized as follows:
Figure 1: Catalytic cycle for pyridine-mediated esterification.
This catalytic pathway ensures the reaction proceeds under mild conditions, preserving the integrity of sensitive functional groups within the alcohol substrate. The retention of stereochemistry at the alcohol's carbon center is a key feature of this reaction, as the C-O bond of the alcohol is not broken during the process.[8][9]
Experimental Protocols
The following protocols are designed to be robust and adaptable. It is essential to use anhydrous solvents and reagents, as this compound is highly reactive towards water.
Materials and Reagents
-
Alcohol substrate
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flasks, magnetic stir bars, syringes, septa
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1: Small-Scale Synthesis (Analytical/Screening)
This protocol is suitable for reactions on a 0.1–0.5 mmol scale, ideal for substrate screening or initial derivatization for analysis.
-
Preparation: To a dry vial equipped with a magnetic stir bar, add the alcohol (1.0 eq., ~0.2 mmol).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (1.0 mL).
-
Base Addition: Add anhydrous pyridine (1.5–2.0 eq., ~0.3–0.4 mmol) to the solution.
-
Reaction Initiation: In a separate vial, dissolve this compound (1.2 eq., ~0.24 mmol) in anhydrous DCM (0.5 mL). Add this solution dropwise to the stirred alcohol/pyridine mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the mixture with DCM (5 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 5 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 5 mL) to remove any remaining acid, and brine (1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product via flash column chromatography if necessary.[10]
Protocol 2: Preparative Scale Synthesis
This protocol is designed for a 5–10 mmol scale synthesis.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq., ~5.0 mmol) to a dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous DCM (25 mL).
-
Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Add anhydrous pyridine (1.5 eq., ~7.5 mmol) via syringe.
-
Reagent Addition: Add this compound (1.1 eq., ~5.5 mmol) portion-wise as a solid over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2–6 hours. Monitor progress by TLC.
-
Quenching & Work-up: Once complete, carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and add more DCM (25 mL). Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).[11][12]
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to obtain the crude product, which can then be purified.
General Experimental Workflow
The entire process from setup to final product can be summarized in the following workflow.
Figure 2: Standard workflow for synthesis and purification.
Product Isolation and Purification
Rationale for Aqueous Work-up
The work-up procedure is designed to systematically remove impurities and byproducts.[12][13]
-
1M HCl Wash: This acidic wash protonates the excess pyridine, forming water-soluble pyridinium hydrochloride, which is efficiently removed into the aqueous phase.
-
Saturated NaHCO₃ Wash: This basic wash neutralizes any remaining HCl or unreacted this compound (by hydrolysis to the corresponding benzoic acid, which is then deprotonated to its water-soluble carboxylate salt).
-
Brine Wash: This final wash removes residual water from the organic layer and helps to break up any emulsions that may have formed.
Purification by Flash Column Chromatography
Column chromatography is the standard method for obtaining highly pure ester products.[14][15]
-
Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds like these esters.[10]
-
Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes is typically effective. The polarity should be adjusted based on the TLC analysis of the crude product. A good starting point is often 10-30% ethyl acetate in hexanes. The less polar ester should elute before any highly polar impurities.[16]
Characterization and Data
Confirmation of product identity and purity is essential. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation.[14] Key diagnostic signals include the appearance of aromatic protons from the benzoyl group and the singlet for the methanesulfonyl (—SO₂CH₃) protons, typically around 3.0-3.3 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: A strong absorption band in the range of 1710-1730 cm⁻¹ is indicative of the newly formed ester carbonyl group.
| Parameter | Condition / Value | Rationale |
| Stoichiometry | 1.1-1.2 eq. Acyl Chloride | Ensures complete consumption of the potentially more valuable alcohol. |
| Base | 1.5-2.0 eq. Pyridine | Acts as both catalyst and acid scavenger.[4] |
| Solvent | Anhydrous DCM, THF | Aprotic solvent to prevent reaction with the acyl chloride. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows for completion. |
| Reaction Time | 1-6 hours | Typically sufficient for full conversion; monitor by TLC. |
| Typical Yield | 75-95% | High efficiency is expected after purification. |
Safety and Handling Precautions
-
This compound: This is a corrosive substance and a lachrymator. It reacts with water to produce HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19] Avoid inhalation of dust and vapors.
-
Pyridine: Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation. It has a strong, unpleasant odor and should be handled exclusively in a fume hood.[20]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[17][18][19][20]
Conclusion
The esterification of alcohols with this compound is a reliable and high-yielding transformation that provides access to valuable synthetic intermediates. The use of pyridine as a dual-purpose catalyst and base ensures the reaction proceeds under mild conditions suitable for complex molecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a wide array of 4-(methanesulfonyl)benzoyl esters for applications in drug discovery and beyond.
References
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Vedantu. (n.d.). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Retrieved from [Link]
-
Liyana-Pathiranage, A., & Nwoko, D. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 4(2), 23-27. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
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Periodic Chemistry. (2019). Sulfonate Esters. Retrieved from [Link]
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LookChem. (n.d.). Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Retrieved from [Link]
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RSC Publishing. (2024). Recent advances in the synthesis and transformations of sulfinate esters. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
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ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
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ResearchGate. (2021). Work up of ester?. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (2001). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Retrieved from [Link]
-
ACS Publications. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Novatia, LLC. (2010). A Kinetic Study of Sulfonate Ester Formation and Hydrolysis by GC/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]
-
YouTube. (2021). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Application Notes and Protocols for the Schotten-Baumann Reaction Utilizing 4-(Methanesulfonyl)benzoyl Chloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Schotten-Baumann reaction for the synthesis of amides and esters using 4-(methanesulfonyl)benzoyl chloride. This protocol is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure robust and reproducible results. The content herein is grounded in established chemical principles and supported by authoritative references, reflecting a commitment to scientific integrity and expertise.
Introduction: The Enduring Utility of the Schotten-Baumann Reaction
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a cornerstone of organic synthesis for the formation of amides and esters.[1][2] The reaction facilitates the acylation of primary or secondary amines and alcohols with acyl chlorides or anhydrides in the presence of an aqueous base.[3] This methodology is particularly valuable in medicinal chemistry and drug development, where the resulting benzamide and benzoate scaffolds are prevalent in a multitude of pharmaceutical agents.[3]
The classic Schotten-Baumann conditions often involve a two-phase system, comprising an organic solvent for the reactants and an aqueous phase containing a base, typically sodium hydroxide.[2] The primary role of the base is to neutralize the hydrochloric acid generated as a byproduct, which critically drives the reaction equilibrium toward product formation.[4][5] This application note will focus on the use of this compound, a versatile building block in pharmaceutical synthesis.[6]
Reagent Focus: this compound
This compound is a substituted aromatic acyl chloride characterized by a benzoyl chloride group and a methanesulfonyl group in the para position.[7] This reagent is a white to light yellow solid with a melting point of 131-133 °C.[7] The presence of the electron-withdrawing methanesulfonyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40913-92-6 | [7][8] |
| Molecular Formula | C₈H₇ClO₃S | [7][8] |
| Molecular Weight | 218.66 g/mol | [7][8] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 131-133 °C | [7] |
Safety Precautions: Handling Acyl Chlorides
Acyl chlorides are hazardous compounds that must be handled with appropriate safety measures. This compound is corrosive and can cause severe skin and eye burns.[7] It is also a lachrymator, meaning it irritates the eyes and mucous membranes, causing tearing.[7] Inhalation of its fumes can lead to respiratory problems.[7] A critical hazard is its violent reaction with water, which releases toxic and corrosive hydrochloric acid fumes.[7]
Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Ensure that all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.[9]
Detailed Experimental Protocol: Synthesis of a Generic Amide
This protocol details the synthesis of an N-substituted 4-(methanesulfonyl)benzamide from this compound and a generic primary or secondary amine. The same principles can be applied for the synthesis of esters using an alcohol or phenol as the nucleophile.
Materials and Reagents
-
This compound
-
Primary or secondary amine (e.g., benzylamine as a model)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Addition funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in dichloromethane (DCM).
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
-
Reagent Addition:
-
Cool the amine solution in an ice-water bath to 0 °C.
-
Slowly add the 10% aqueous NaOH solution to the stirring amine solution.
-
In a separate container, dissolve this compound (1.05 eq) in a minimal amount of DCM.
-
Transfer the this compound solution to an addition funnel.
-
Add the acyl chloride solution dropwise to the cooled, biphasic reaction mixture over 15-30 minutes with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring vigorously for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Schotten-Baumann synthesis of an N-substituted 4-(methanesulfonyl)benzamide.
Scientific Rationale and Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.
-
The Nucleophile: Primary and secondary amines are effective nucleophiles for this reaction.[1] Alcohols can also be used, though they are generally less nucleophilic than amines. For phenols, the reaction is often facilitated by converting the phenol to the more reactive phenoxide ion with the base.[1][10]
-
The Electrophile: this compound is a highly reactive acylating agent. The acyl chloride is more reactive than the corresponding carboxylic acid or ester.[11]
-
The Base: The base serves two critical functions. Firstly, it neutralizes the hydrochloric acid produced during the reaction, preventing the protonation of the amine nucleophile and shifting the equilibrium towards the product.[4][5] Secondly, in the case of phenols, the base deprotonates the hydroxyl group to form a more potent nucleophile.[1]
-
The Biphasic System: The use of a two-phase solvent system (e.g., DCM and water) is a hallmark of the Schotten-Baumann conditions.[2] The organic reactants and product remain in the organic phase, while the base and the neutralized HCl byproduct are in the aqueous phase. This separation minimizes unwanted side reactions, such as the hydrolysis of the acyl chloride.[2]
Reaction Mechanism
The mechanism for the reaction between this compound and a primary amine is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[1]
-
Deprotonation: The protonated amide is then deprotonated by the base (hydroxide ion) to yield the final amide product and a molecule of water.[4]
Caption: Simplified mechanism of the Schotten-Baumann reaction between an acyl chloride and a primary amine.
Conclusion
The Schotten-Baumann reaction remains a highly reliable and versatile method for the synthesis of amides and esters. By utilizing this compound, researchers can efficiently introduce a key pharmacophore into a variety of molecular scaffolds. The protocol detailed herein, when coupled with a thorough understanding of the underlying scientific principles, provides a robust framework for the successful application of this important transformation in a research and development setting.
References
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Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]
-
Chemguide. preparation of esters. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Sparkl. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]
-
YouTube. (2025, October 16). Microscale Ester Synthesis from Acid Chloride and Alcohol. [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]
-
PubChem. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182. [Link]
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Application Notes & Protocols: 4-(Methanesulfonyl)benzoyl Chloride as a Robust Protecting Group for Amines
Abstract
In the landscape of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. This guide provides an in-depth exploration of 4-(methanesulfonyl)benzoyl chloride as a reagent for the protection of primary and secondary amines. The resulting 4-(methanesulfonyl)benzamide offers exceptional stability across a wide range of reaction conditions, making it a valuable tool in complex synthetic routes where orthogonality is paramount. We will delve into the causality behind experimental choices, provide validated protocols for protection and deprotection, and contextualize its application for researchers, scientists, and drug development professionals.
Introduction: The Need for Robust Amine Protection
A protecting group is a molecular "scaffold" temporarily installed to mask the reactivity of a functional group.[1] The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable in high yield without affecting the rest of the molecule.[2] The concept of orthogonality is critical in complex syntheses; an orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[3][4]
While common amine protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are invaluable, they are labile to acidic and hydrogenolysis conditions, respectively.[5] This creates a demand for more robust protecting groups that can withstand harsher transformations. The 4-(methanesulfonyl)benzamide group, formed by the reaction of an amine with this compound, presents a solution. Its stability is derived from the electron-withdrawing nature of the sulfonyl group and the inherent resonance stabilization of the benzamide structure. This guide details its application, stability profile, and the protocols for its use.
Reagent Physicochemical Properties
Understanding the properties of the protecting agent is the first step in successful implementation.
| Property | Value |
| IUPAC Name | 4-(methylsulfonyl)benzoyl chloride |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 14591-38-5 |
Amine Protection: Formation of the 4-(Methanesulfonyl)benzamide
The protection reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Mechanism of Protection
The lone pair of the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of this compound. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, scavenges the proton from the nitrogen and the liberated HCl.
Detailed Experimental Protocol: Protection of a Primary Amine
This protocol provides a general method for the N-acylation of a primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-protected amine.
Workflow for Amine Protection
The following diagram outlines the key steps in the protection protocol.
Caption: General workflow for the protection of amines.
Stability and Orthogonality
The primary advantage of the 4-(methanesulfonyl)benzamide group is its exceptional stability. Unlike many common protecting groups, it is resistant to a broad spectrum of reagents and conditions, which is essential for its use in orthogonal schemes.[2][7] Sulfonamides, in general, are known to be very resistant to hydrolysis under both acidic and basic conditions.[8]
Comparative Stability Profile
The table below compares the stability of the 4-(methanesulfonyl)benzamide (Ms-Bz) group with other standard amine protecting groups.
| Condition | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Ms-Bz |
| Strong Acid (e.g., TFA, HCl) | Cleaved | Stable | Stable | Stable |
| Strong Base (e.g., Piperidine) | Stable | Stable | Cleaved | Stable |
| Hydrogenolysis (H₂, Pd/C) | Stable | Cleaved | Stable | Stable |
| Fluoride Source (e.g., TBAF) | Stable | Stable | Stable | Stable |
| Harsh Hydrolysis (e.g., 6M HCl, reflux) | Cleaved | Stable | Stable | Cleaved |
This profile demonstrates that the Ms-Bz group is orthogonal to Boc, Cbz, and Fmoc groups, allowing for selective deprotection of those groups while the Ms-Bz protected amine remains intact.
Principle of Orthogonal Deprotection
The diagram below illustrates a scenario where a Boc group is selectively removed with acid, leaving the Ms-Bz group untouched for subsequent transformations.
Caption: Orthogonality of Ms-Bz and Boc protecting groups.
Deprotection: Cleavage of the 4-(Methanesulfonyl)benzamide
The robustness of the benzamide linkage necessitates harsh conditions for its cleavage.[9] This is the primary trade-off for its exceptional stability. Deprotection is typically achieved through forceful hydrolysis with a strong acid or base at elevated temperatures.
Mechanism of Deprotection (Acid-Catalyzed Hydrolysis)
The deprotection proceeds via a standard acid-catalyzed amide hydrolysis mechanism. The carbonyl oxygen is first protonated by the strong acid, making the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl, leading to a tetrahedral intermediate. Following proton transfers, the amine is eliminated as the leaving group (in its protonated form), and the carboxylic acid is regenerated.
Detailed Experimental Protocol: Acidic Hydrolysis
Warning: This procedure involves strong, corrosive acids and high temperatures. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood.
Materials:
-
N-(4-methanesulfonyl)benzoyl protected amine (1.0 eq)
-
6M Hydrochloric Acid (HCl) or concentrated H₂SO₄
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place the protected amine in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add a sufficient volume of 6M HCl to fully dissolve or suspend the substrate.
-
Heating: Heat the mixture to reflux (typically >100 °C) using a heating mantle.
-
Monitoring: The reaction can be slow and may require several hours to days. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a strong base (e.g., 6M NaOH) while cooling in an ice bath. Adjust the pH to be slightly basic (pH 8-9).
-
Extract the deprotected amine with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by column chromatography, distillation, or recrystallization as appropriate.
Deprotection Workflow Diagram
Caption: Workflow for the acidic deprotection of the Ms-Bz group.
Conclusion and Strategic Recommendations
This compound is a valuable reagent for the protection of amines, yielding a highly stable 4-(methanesulfonyl)benzamide group.
Key Advantages:
-
Exceptional Stability: Resistant to strongly acidic, basic, and reductive conditions that cleave many other common protecting groups.
-
Orthogonality: Can be used in concert with acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups.
Primary Disadvantage:
-
Harsh Deprotection: Requires forceful hydrolytic conditions for removal, which may not be suitable for sensitive substrates.
Recommendations for Use: The 4-(methanesulfonyl)benzoyl group is best employed as a "late-stage" or "permanent" protecting group in long and complex syntheses. It is ideal for situations where an amine must be protected through numerous synthetic steps involving a wide range of reagents, and where the final molecule is robust enough to withstand the harsh deprotection conditions. Its use should be carefully planned, ensuring that other functional groups in the molecule are compatible with the final deprotection step.
References
- Vertex AI Search. (2026). Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride.
- BenchChem. (2025). Synthesis of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide.
- Google Patents. (N.D.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
- Google Patents. (N.D.). CN101346360A - Improved process for the preparation of 4-(benzimidazolylmethylamino)-benzamidines and salts thereof.
- Wikipedia. (N.D.). Methanesulfonyl chloride.
- TCI Chemicals. (N.D.). Protecting Agents.
- ResearchGate. (2025).
- University of Bristol. (N.D.).
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- National Institutes of Health. (N.D.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- European Patent Office. (N.D.).
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride.
- PrepChem.com. (N.D.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride.
- SpringerLink. (N.D.). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.
- Chem-Station. (2014). Sulfonyl Protective Groups.
- Organic Chemistry Portal. (N.D.). Protective Groups.
- ResearchGate. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
- Asian Journal of Chemistry. (2013).
- ResearchGate. (N.D.). The reaction of benzenesulfonyl chloride and the primary amine group of....
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of Phenols with 4-(Methanesulfonyl)benzoyl Chloride for Enhanced HPLC Analysis
Introduction
Phenolic compounds are a significant class of molecules widely distributed in environmental, biological, and industrial samples. Their analysis is crucial for quality control, safety assessment, and research in pharmaceuticals, food science, and environmental monitoring. However, the direct analysis of many phenols by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection can be challenging. This is often due to their high polarity, leading to poor retention on reversed-phase columns, and the lack of a strong chromophore, resulting in low sensitivity.[1]
To overcome these analytical hurdles, pre-column derivatization is a widely adopted strategy. This technique involves a chemical reaction to modify the analyte of interest, thereby improving its chromatographic behavior and detectability.[2][3] This application note provides a comprehensive guide to the derivatization of phenols with 4-(Methanesulfonyl)benzoyl chloride for enhanced HPLC analysis. The introduction of the benzoyl moiety significantly increases the UV absorbance of the phenol derivatives, while the methanesulfonyl group can further enhance chromatographic resolution and provide a unique tag for mass spectrometry (MS) detection.
The derivatization reaction is based on the well-established Schotten-Baumann reaction, where the phenolic hydroxyl group, under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.[4][5] This results in the formation of a stable ester linkage. The resulting derivative is less polar, leading to better retention in reversed-phase HPLC, and possesses a much stronger chromophore, allowing for significantly lower detection limits.[4][6]
Principle of Derivatization
The derivatization of phenols with this compound proceeds via a nucleophilic acyl substitution. The reaction is typically carried out in an aqueous-organic biphasic system or a homogenous solution under alkaline conditions. The base, usually a carbonate or borate buffer, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[7][8] This phenoxide ion then attacks the carbonyl carbon of the this compound, leading to the displacement of the chloride ion and the formation of the corresponding phenyl ester derivative.
Materials and Reagents
-
Analytes: Phenol standards of interest
-
Derivatizing Reagent: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (ACS grade), Water (HPLC grade or Milli-Q)
-
Buffer: 0.1 M Borate buffer (pH 9.0) or 0.1 M Sodium carbonate solution. To prepare the borate buffer, dissolve boric acid in water, and adjust the pH to 9.0 with a concentrated sodium hydroxide solution.
-
Quenching Reagent (Optional): 1 M solution of a primary or secondary amine (e.g., glycine or diethylamine) to react with excess derivatizing reagent.
-
Glassware: Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps), volumetric flasks, pipettes.
-
Equipment: Vortex mixer, heating block or water bath, analytical balance, pH meter, HPLC system with UV or MS detector.
Experimental Protocols
Protocol 1: Standard Derivatization Procedure
This protocol provides a general method for the derivatization of a standard solution of a phenol. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.
-
Preparation of Standard Solution: Prepare a stock solution of the phenol of interest in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the phenol standard solution.
-
Addition of Buffer: Add 200 µL of 0.1 M borate buffer (pH 9.0). Vortex the mixture for 30 seconds.
-
Addition of Derivatizing Reagent: Add 200 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.
-
Reaction: Immediately cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set at 60°C for 15 minutes.
-
Quenching (Optional): After the reaction, cool the vial to room temperature. To consume excess this compound, add 100 µL of a 1 M glycine solution and vortex for 1 minute.
-
Sample Preparation for HPLC: The reaction mixture can be directly injected into the HPLC system. Alternatively, for cleaner samples or to remove excess reagents, a liquid-liquid extraction can be performed. Add 500 µL of dichloromethane and vortex for 1 minute. Allow the layers to separate, and carefully transfer the organic (bottom) layer to a clean vial. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Diagram of the Derivatization Workflow:
Caption: Workflow for the derivatization of phenols.
HPLC-UV/MS Analysis
The derivatized phenols can be analyzed by reversed-phase HPLC with UV or MS detection. The benzoyl chromophore generally exhibits a strong absorbance around 230-260 nm. The exact wavelength maximum should be determined by acquiring the UV spectrum of the derivatized standard.
Sample Chromatographic Conditions
The following are typical starting conditions for the analysis of derivatized phenols. Method optimization will be required for specific analytes.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or the determined λmax) |
| MS Detection (Optional) | Electrospray Ionization (ESI) in positive ion mode. Monitor the [M+H]+ or [M+Na]+ ions of the derivatized phenols. |
Diagram of the Analytical Workflow:
Caption: Analytical workflow from sample to report.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained using this protocol, the following validation steps are recommended:
-
Derivatization Efficiency: Analyze a known concentration of a phenol standard before and after derivatization to assess the reaction yield. The disappearance of the phenol peak and the appearance of a single, sharp derivative peak indicate a successful reaction.
-
Linearity and Range: Prepare a series of calibration standards of the derivatized phenol over the expected concentration range of the samples. A linear response with a correlation coefficient (r²) of >0.99 is desirable.
-
Precision and Accuracy: Analyze replicate samples at different concentrations to determine the method's precision (as relative standard deviation, RSD) and accuracy (as percent recovery).
-
Specificity: Analyze blank samples and samples spiked with potential interfering compounds to ensure that the method is specific for the analytes of interest.
Expertise and Causality in Experimental Choices
-
Choice of Reagent: this compound is selected due to the high reactivity of the benzoyl chloride functional group and the strong UV-absorbing properties of the resulting ester. The methanesulfonyl group provides an additional polar site which can aid in chromatographic separation and offers a unique mass fragmentation pattern in MS analysis.
-
Alkaline pH: The use of a basic buffer (pH 9.0) is critical for deprotonating the phenolic hydroxyl group.[7][8] The resulting phenoxide ion is a much stronger nucleophile than the neutral phenol, which significantly accelerates the rate of the derivatization reaction.
-
Reaction Temperature and Time: Heating the reaction mixture (e.g., to 60°C) increases the reaction kinetics, ensuring complete derivatization in a shorter time frame. The optimal temperature and time should be determined empirically to maximize yield without causing degradation of the analyte or reagent.
-
Solvent Choice: Acetonitrile is a common solvent for dissolving the derivatizing reagent as it is aprotic and will not compete with the phenol in the reaction. A biphasic system with an organic solvent like dichloromethane can be used to extract the less polar derivative from the aqueous reaction medium, effectively concentrating the sample and removing water-soluble interferences.
References
- Benchchem. Application Notes and Protocols: Derivatization of Phenols with 4-(bromomethyl)-N,N-dimethylaniline for Enhanced HPLC Analysis.
- Higashi, Y. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
- Cassidy, R. M., & Frei, R. W. Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography.
- Benchchem. Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)
- Benchchem. Application Notes and Protocols for the Derivatization of Phenols with 4-(Dimethylamino)
- Grinias, J. P., et al. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- Clark, J.
- Clark, J. some more reactions of phenol. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
The Versatility of 4-(Methanesulfonyl)benzoyl Chloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(Methanesulfonyl)benzoyl chloride has emerged as a versatile and highly valuable reagent. Its bifunctional nature, featuring a reactive acyl chloride and an electron-withdrawing methanesulfonyl group, allows for its incorporation into a diverse range of molecular scaffolds, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in their drug discovery endeavors.
Core Chemical Properties and Reactivity
This compound (CAS No: 40913-92-6) is a beige solid with a molecular weight of 218.66 g/mol .[1] Its chemical reactivity is dominated by the electrophilic carbonyl carbon of the benzoyl chloride group. The presence of the para-substituted methanesulfonyl group significantly influences the reactivity of the acyl chloride. The strong electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for facile acylation reactions with a wide range of nucleophiles, including amines, anilines, and N-heterocycles, to form stable amide bonds.[2] This characteristic is particularly advantageous in pharmaceutical synthesis, where the formation of robust amide linkages is a common and crucial step.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40913-92-6 | [1] |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.66 g/mol | [1] |
| Appearance | Beige solid | [1] |
| Purity | ≥95% | [1] |
Application in the Synthesis of Key Pharmaceutical Scaffolds
The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in a variety of approved and investigational drugs. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug design. This compound serves as a direct precursor to introduce this important structural motif.
Synthesis of N-(Aryl)-4-(methylsulfonyl)benzamides: A Gateway to Kinase Inhibitors
The N-(aryl)-4-(methylsulfonyl)benzamide scaffold is a cornerstone in the design of numerous protein kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, and the 4-(methylsulfonyl)phenyl group can form critical interactions within this pocket. A prime example of a drug class where this scaffold is prevalent is the B-Raf inhibitors, used in the treatment of melanoma. While direct synthesis of prominent drugs like Vemurafenib using this specific benzoyl chloride is not the most cited route, the following general protocol illustrates the fundamental transformation to create structurally analogous and biologically active compounds.
Protocol 1: General Procedure for the Synthesis of N-(Aryl)-4-(methylsulfonyl)benzamides
This protocol details the acylation of an aromatic amine with this compound under standard Schotten-Baumann conditions.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or N-heterocyclic amine (1.05 eq)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and ice bath
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the substituted aniline or N-heterocyclic amine (1.05 eq) in dichloromethane.
-
Reaction Setup: Cool the flask in an ice bath and begin stirring.
-
Base Addition: Slowly add 10% aqueous NaOH solution (2.0 eq) to the amine solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final N-(aryl)-4-(methylsulfonyl)benzamide product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Schotten-Baumann Conditions: The use of a biphasic system with an aqueous base (NaOH) is a classic and effective method for acylating amines. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the more valuable acyl chloride. A larger excess of the base is used to ensure complete neutralization of the generated HCl.
-
Solvent: Dichloromethane is a common choice as it is a good solvent for both the reactants and the product, and it is immiscible with the aqueous base, allowing for easy separation during workup.
Diagram 1: General Acylation Workflow
Caption: Workflow for the synthesis of N-(Aryl)-4-(methylsulfonyl)benzamides.
Potential Application in the Synthesis of COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl group is also a hallmark of several selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Etoricoxib. While the most common industrial syntheses of these drugs may not initiate with this compound, its potential as a starting material for analogous structures in a research and development setting is significant. The acylation of appropriate heterocyclic precursors with this compound could provide a convergent and flexible route to novel COX-2 inhibitors.
Table 2: Representative Reaction Data for Acylation with Benzoyl Chloride Derivatives
| Amine Substrate | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Aniline | 4-(Chloromethyl)benzoyl chloride | 10% NaOH | DCM/H₂O | 3 | 92 |
| Pyrrolidine | Benzoyl Chloride | Pyridine | DCM | 2 | 95 |
| Indazole | Benzoyl Chloride | Et₃N | THF | 4 | 88 |
Note: This table provides representative data for similar acylation reactions to illustrate the general efficiency of the method. Yields are highly dependent on the specific substrates and reaction conditions.
Safety and Handling of this compound
As a highly reactive acyl chloride, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful if Swallowed: Toxic if ingested.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Lachrymator: Irritates the eyes and causes tearing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Diagram 2: Safety Protocol Flowchart
Caption: Safety and handling flowchart for this compound.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its high reactivity, coupled with the desirable properties of the 4-(methylsulfonyl)phenyl group, makes it an excellent building block for the synthesis of a wide range of biologically active molecules, particularly in the areas of oncology and inflammation. The protocols and information presented in this guide are intended to provide a solid foundation for the safe and effective use of this important synthetic intermediate in the pursuit of novel therapeutics.
References
Sources
Synthesis of a Key Etoricoxib Intermediate: (4-(methylsulfonyl)phenyl)(6-methylpyridin-3-yl)methanone via Friedel-Crafts Acylation
<APPLICATION NOTE & PROTOCOL >
Abstract
Etoricoxib is a selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID). A crucial step in its synthesis is the formation of a diaryl ketone intermediate. This document provides a comprehensive, in-depth guide for the synthesis of this key intermediate, (4-(methylsulfonyl)phenyl)(6-methylpyridin-3-yl)methanone, utilizing a Friedel-Crafts acylation reaction. The protocol details the reaction between 4-(Methanesulfonyl)benzoyl chloride and 2-chloro-6-methylpyridine, catalyzed by anhydrous aluminum chloride. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Rationale
The construction of the diaryl ketone core of Etoricoxib is a pivotal step in its total synthesis. The Friedel-Crafts acylation offers a classic and efficient method for forging the carbon-carbon bond between the two aromatic rings.[1][2][3][4] In this protocol, this compound serves as the acylating agent, introducing the critical methanesulfonyl moiety that is integral to the pharmacological activity of Etoricoxib. 2-chloro-6-methylpyridine acts as the nucleophilic aromatic substrate.
The selection of a Lewis acid catalyst, such as anhydrous aluminum chloride, is essential for activating the acyl chloride to generate a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with the pyridine ring.[3][5] This application note will provide a step-by-step protocol for this synthesis, including reaction setup, workup, purification, and characterization of the resulting intermediate.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Chemoselective Reactions of 4-(Methanesulfonyl)benzoyl Chloride
Introduction: A Versatile Reagent for Targeted Synthesis
4-(Methanesulfonyl)benzoyl chloride is a bifunctional organic compound distinguished by the presence of a highly reactive acyl chloride and an electron-withdrawing methanesulfonyl group.[1] This unique structural arrangement makes it a valuable reagent in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. The compound's utility lies in its ability to participate in chemoselective reactions, where the acyl chloride reacts preferentially with one functional group in a polyfunctional molecule.
The strong electron-withdrawing nature of the para-methanesulfonyl group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive toward nucleophiles.[1] This heightened reactivity, governed by well-understood nucleophilic acyl substitution mechanisms, allows for precise control over reaction outcomes.[1] These application notes provide detailed protocols for the primary chemoselective applications of this compound: selective N-acylation (amidation), O-acylation (esterification), and Friedel-Crafts acylation, offering researchers a guide to harnessing its synthetic potential.
PART 1: The Foundation of Chemoselectivity
The principle of chemoselectivity when using this compound is rooted in the intrinsic reactivity differences among various nucleophiles. The highly electrophilic carbonyl carbon of the acyl chloride will be attacked preferentially by the strongest available nucleophile in the reaction mixture. This hierarchy is the key to designing selective transformations.
Reactivity Hierarchy of Common Nucleophiles:
In general, under neutral or mildly basic conditions, the reactivity of common nucleophiles towards an acyl chloride follows this order:
Primary Amine > Secondary Amine > Phenol (as Phenoxide) > Alcohol / Phenol > Water
This selectivity is primarily dictated by the nucleophilicity and basicity of the attacking species. Primary and secondary amines are excellent nucleophiles and readily attack the acyl chloride. While alcohols and phenols are also nucleophilic, they are significantly less so than amines. Phenols can be converted to their more nucleophilic conjugate base, the phenoxide ion, by treatment with a base, which enhances their reaction rate.[2][3]
Caption: Logical diagram of chemoselectivity.
PART 2: Chemoselective N-Acylation (Amide Bond Formation)
The most common application of this compound is the synthesis of amides. This reaction is rapid, high-yielding, and forms the basis of the Schotten-Baumann reaction.[4][5] The chemoselectivity is most pronounced when reacting with substrates containing both amine and hydroxyl groups, such as amino alcohols or aminophenols.
Application Profile: Selective Acylation of an Amino Alcohol
This protocol details the selective acylation of the amino group in 4-aminophenol, leaving the phenolic hydroxyl group intact. The higher nucleophilicity of the aromatic amine compared to the phenol drives the reaction's selectivity.
Experimental Protocol 1: Selective N-Acylation of 4-Aminophenol
Objective: To synthesize N-(4-hydroxyphenyl)-4-(methanesulfonyl)benzamide.
Materials:
-
4-Aminophenol (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) and a non-nucleophilic base like TEA or DIEA (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and further enhance selectivity.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a separate flask containing anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-aminophenol starting material is consumed.
-
Workup (Quenching): Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and HCl salt), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides react with water, so anhydrous solvents are crucial to prevent hydrolysis of the starting material.
-
Non-Nucleophilic Base: A tertiary amine base like TEA or DIEA is used to neutralize the HCl byproduct.[4] This drives the reaction to completion but does not compete with the substrate as a nucleophile.
-
Temperature Control: Starting the reaction at 0 °C minimizes potential side reactions, such as O-acylation, by favoring the kinetically preferred N-acylation pathway.
Caption: Workflow for selective N-acylation.
Quantitative Data Summary: N-Acylation
| Substrate Type | Base | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Primary Aliphatic Amine | TEA/DIEA | 0 to RT | 1-3 h | >90% |
| Secondary Aliphatic Amine | TEA/DIEA | 0 to RT | 2-6 h | 85-95% |
| Aromatic Amine | TEA/DIEA | 0 to RT | 2-4 h | 80-95% |
PART 3: O-Acylation of Phenols (Ester Formation)
While less reactive than amines, phenols can be acylated by this compound to form esters. This reaction is particularly useful for protecting phenolic groups or when an amine is not present in the substrate. To achieve efficient esterification, the phenol's nucleophilicity often needs to be enhanced.
Application Profile: Schotten-Baumann Esterification of Phenol
This protocol uses aqueous base to deprotonate phenol, forming the highly nucleophilic phenoxide ion, which rapidly attacks the acyl chloride. This method is effective even for less reactive acyl chlorides.[2][3]
Experimental Protocol 2: Esterification of Phenol
Objective: To synthesize phenyl 4-(methanesulfonyl)benzoate.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
Reaction Setup: Dissolve phenol (1.0 eq) in a 10% aqueous NaOH solution in a flask. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in DCM or diethyl ether. Add this solution to the vigorously stirring phenoxide solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 15-30 minutes. The product will often precipitate as a solid.
-
Workup: Collect the solid product by filtration. Wash the solid with cold water and then a small amount of cold ethanol or ether to remove impurities.
-
Purification: If necessary, the crude solid can be recrystallized from a suitable solvent like ethanol to yield the pure ester.
Causality Behind Experimental Choices:
-
Aqueous Base: The use of NaOH deprotonates the phenol, dramatically increasing its nucleophilicity and reaction rate.[3]
-
Vigorous Stirring: Because the reaction is biphasic (aqueous and organic), vigorous stirring is essential to maximize the interfacial area and ensure the reactants come into contact.
PART 4: Friedel-Crafts Acylation
This compound can serve as an efficient acylating agent in Friedel-Crafts reactions to form diaryl ketones. This electrophilic aromatic substitution requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the reactive acylium ion intermediate.[7][8]
Application Profile: Acylation of Anisole
This protocol describes the acylation of anisole, an activated aromatic ring, to produce (4-methoxyphenyl)(4-(methylsulfonyl)phenyl)methanone. The methoxy group is a strong ortho-, para-director, and the para-product is typically favored due to sterics.
Experimental Protocol 3: Friedel-Crafts Acylation of Anisole
Objective: To synthesize (4-methoxyphenyl)(4-(methylsulfonyl)phenyl)methanone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anisole (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Crushed Ice
-
Concentrated HCl
Procedure:
-
Catalyst Suspension: In an oven-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in the anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C.
-
Reagent Addition: Dissolve this compound (1.0 eq) and anisole (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C and very carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Strictly Anhydrous Conditions: AlCl₃ is extremely sensitive to moisture and will be deactivated by any water present in the system.[9] All glassware must be oven-dried and reagents must be anhydrous.
-
Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is required because the catalyst forms a complex with the ketone product, effectively removing it from the catalytic cycle.[9]
Caption: Workflow for Friedel-Crafts acylation.
Safety and Handling
This compound is a hazardous compound that requires careful handling in a well-ventilated fume hood.[1]
-
Corrosive: It can cause severe skin and eye burns upon contact.
-
Lachrymator: The vapors are irritating to the eyes and mucous membranes.
-
Water Reactive: It reacts violently with water, releasing toxic and corrosive hydrochloric acid fumes.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Opdenacker, D., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 303–312. Available at: [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved January 11, 2026, from [Link]
-
Slebocka-Tilk, H., et al. (2001). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 66(26), 8967–8974. Available at: [Link]
-
ResearchGate. (n.d.). Amide/sulfonamide formation and subsequent ester hydrolysis. Retrieved January 11, 2026, from [Link]
-
Gospodova, T., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Available at: [Link]
-
Stache, E. E., et al. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 142(40), 17133–17140. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available at: [Link]
-
Barham, H., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18241. Available at: [Link]
-
Macmillan Group, Princeton University. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 11, 2026, from [Link]
-
Slebocka-Tilk, H., et al. (2001). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 11, 2026, from [Link]
- Google Patents. (2017). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Pasha, M. A., & Jayashankara, V. P. (2006). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Catalysis Communications, 7(9), 641-644. Available at: [Link]
-
Clark, J. (2015). Some more reactions of phenol. Chemguide. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved January 11, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 101. Available at: [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved January 11, 2026, from [Link]
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- 4. Amide Synthesis [fishersci.co.uk]
- 5. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
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- 7. Friedel-Crafts Acylation [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-(Methanesulfonyl)benzoyl chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(Methanesulfonyl)benzoyl Chloride in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has become an indispensable tool in modern drug discovery and development, enabling the rapid generation of compound libraries.[1] The strategic choice of reagents is paramount to the success of any solid-phase synthetic campaign. This compound emerges as a particularly valuable bifunctional reagent, offering a unique combination of a reactive acyl chloride for amide bond formation and a stable sulfone moiety for diversification or as a key pharmacophore.
This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in solid-phase organic synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers to effectively leverage this versatile building block.
Core Concepts: Understanding the Reagent's Reactivity and Role
This compound possesses two key functional groups that dictate its utility in SPS:
-
Acyl Chloride: This highly reactive group readily participates in nucleophilic acyl substitution reactions, most commonly with resin-bound primary and secondary amines to form stable amide bonds.[2][3] This serves as the primary method for immobilizing the methanesulfonylbenzoyl scaffold onto the solid support.
-
Methanesulfonyl Group: The sulfone moiety is generally stable to a wide range of reaction conditions employed in solid-phase synthesis, including many deprotection and coupling steps.[4] This stability allows for subsequent chemical modifications on other parts of the molecule without compromising the integrity of the sulfone. Furthermore, the sulfone group itself can be a critical component of a pharmacophore, contributing to the biological activity of the final compound.
The strategic application of this reagent allows for the creation of diverse libraries of sulfonamide-containing compounds, a class of molecules with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[5]
Experimental Workflows and Protocols
General Considerations for Solid-Phase Synthesis
Successful solid-phase synthesis relies on careful attention to several key parameters:
-
Resin Selection: The choice of resin is critical and depends on the overall synthetic strategy. Common choices include Merrifield, Wang, and Rink Amide resins.[1] For syntheses where the final product will be cleaved under acidic conditions, an acid-labile resin like 2-Chlorotrityl chloride (2-CTC) resin is often preferred.[6][7]
-
Solvent Choice: Solvents must be anhydrous and capable of swelling the resin to ensure efficient diffusion of reagents to the reactive sites. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.
-
Reaction Monitoring: Tracking the progress of reactions on the solid support is essential for optimization. Techniques like the Kaiser test for the presence of primary amines, or FT-IR spectroscopy to monitor the appearance or disappearance of specific functional group stretches, are invaluable.[8][9] For more detailed analysis, a small amount of resin can be cleaved and the product analyzed by LC-MS.[10][11][12]
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Resin
This protocol describes the fundamental step of attaching the 4-(methanesulfonyl)benzoyl scaffold to a solid support functionalized with a primary or secondary amine.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Vortex or shaker
Procedure:
-
Resin Swelling: Place the desired amount of amine-functionalized resin in the synthesis vessel. Wash the resin with DMF (3 x 10 mL/g of resin) followed by DCM (3 x 10 mL/g of resin). Allow the resin to swell in DCM for at least 30 minutes.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (3.0 equivalents relative to resin loading) in anhydrous DCM.
-
Acylation Reaction: To the swollen resin, add anhydrous DCM, followed by DIPEA (5.0 equivalents). Then, add the solution of this compound.
-
Reaction Agitation: Securely cap the vessel and agitate the mixture using a vortex or shaker at room temperature for 2-4 hours.
-
Reaction Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the complete consumption of the primary amine.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), MeOH (2 x 10 mL/g), and finally DCM (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum to obtain the 4-(methanesulfonyl)benzoylated resin, ready for the next synthetic step.
Diagram: General Workflow for Solid-Phase Synthesis
Caption: A generalized workflow for solid-phase synthesis.
Protocol 2: Cleavage of the Final Product from the Solid Support
The cleavage step releases the synthesized molecule from the resin. The choice of cleavage cocktail is dictated by the type of linker and the protecting groups present on the molecule.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Scintillation vial or round-bottom flask
-
Rotary evaporator
Procedure for Cleavage from Rink Amide Resin:
-
Resin Preparation: Place the dried resin-bound product in a scintillation vial.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).
-
Reaction Incubation: Loosely cap the vial and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Product Isolation: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the solid by filtration or centrifugation, wash with cold ether, and dry under vacuum. Further purification can be achieved by techniques such as HPLC.
The Role of Scavengers in Cleavage: During cleavage with strong acids like TFA, reactive cationic species can be generated, which may lead to unwanted side reactions with the product. Scavengers like triisopropylsilane (TIS) or thioanisole are added to the cleavage cocktail to "scavenge" or trap these reactive intermediates, thereby protecting the desired product.[7][13]
Data Presentation and Characterization
Table 1: Representative Reaction Conditions and Monitoring Techniques
| Step | Reagents & Solvents | Equivalents (vs. Resin Loading) | Time | Temperature | Monitoring Technique |
| Immobilization | This compound, DIPEA, DCM | 3.0 (Acyl Chloride), 5.0 (Base) | 2-4 h | Room Temp | Kaiser Test |
| Amine Deprotection (Fmoc) | 20% Piperidine in DMF | N/A | 2 x 15 min | Room Temp | UV-Vis (Piperidine-dibenzofulvene adduct) |
| Peptide Coupling | Fmoc-Amino Acid, HBTU, DIPEA | 3.0 (Amino Acid), 2.9 (HBTU), 6.0 (Base) | 1-2 h | Room Temp | Kaiser Test |
| Cleavage (Rink Amide) | 95% TFA, 2.5% H₂O, 2.5% TIS | N/A | 2-3 h | Room Temp | LC-MS of crude product |
Advanced Applications and Diversification Strategies
The resin-bound 4-(methanesulfonyl)benzoyl scaffold serves as an excellent starting point for further chemical modifications. The aromatic ring can be functionalized through various cross-coupling reactions, or the sulfone itself can be a handle for further chemistry, although this is less common in standard solid-phase approaches.
Diagram: Diversification of the Resin-Bound Scaffold
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Acylation Using 4-(Methanesulfonyl)benzoyl Chloride
Introduction: The Strategic Role of the Methanesulfonyl Group in Modern Acylation Chemistry
4-(Methanesulfonyl)benzoyl chloride is a highly versatile acylating agent employed in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the potent electron-withdrawing nature of the para-sulfonyl group, which significantly enhances the electrophilicity of the carbonyl carbon. This activation makes the acyl chloride exceptionally reactive towards a broad range of nucleophiles. Furthermore, the resulting methanesulfonyl-substituted benzoyl moiety is a common pharmacophore and a key structural element in various biologically active compounds, including herbicides[1].
Traditionally, acylation reactions, particularly Friedel-Crafts acylations, have relied on stoichiometric quantities of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste streams and difficult product purification[2][3]. The adoption of catalytic methods represents a paradigm shift towards more sustainable and efficient chemical synthesis. This guide provides detailed protocols and mechanistic insights for two primary classes of catalytic acylation using this compound: Lewis acid-catalyzed Friedel-Crafts acylation of arenes and base-catalyzed acylation of alcohols.
Part I: Mechanistic Principles of Catalytic Acylation
The Catalytic Cycle in Lewis Acid-Mediated Friedel-Crafts Acylation
The cornerstone of catalytic Friedel-Crafts acylation is the activation of the acyl chloride by a Lewis acid (e.g., metal triflates, zeolites)[2]. The catalyst coordinates to the carbonyl oxygen, polarizing the carbon-chlorine bond and facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the nucleophilic aromatic ring. A subsequent deprotonation step regenerates the aromaticity of the substrate and releases the catalyst, allowing it to re-enter the catalytic cycle. This process minimizes waste, as the catalyst is only required in substoichiometric amounts.
Caption: Catalytic cycle for Lewis acid-mediated acylation.
Nucleophilic Catalysis in Alcohol Acylation
For the acylation of alcohols, a different catalytic pathway is often employed using nucleophilic bases like N,N,N′,N′-tetramethylethylenediamine (TMEDA)[4]. In this mechanism, the amine catalyst first attacks the highly electrophilic this compound to form a reactive acylammonium salt. This intermediate is significantly more reactive than the parent acyl chloride. The alcohol then attacks this activated intermediate, forming the desired ester product and regenerating the amine catalyst. This method is exceptionally fast and efficient, even at low temperatures[4][5].
Part II: Experimental Protocols
Protocol 1: Copper(II) Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole, an activated aromatic substrate, using this compound with a catalytic amount of copper(II) triflate [Cu(OTf)₂], a highly efficient and regioselective Lewis acid catalyst.
Materials:
-
This compound
-
Anisole (freshly distilled)
-
Copper(II) triflate [Cu(OTf)₂]
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and oil bath.
Procedure:
-
Inert Atmosphere Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Flame-dry the glassware before use to remove residual moisture.
-
Reagent Charging: To the flask, add Cu(OTf)₂ (0.1 mmol, 10 mol%). Add anhydrous DCM (40 mL) via syringe.
-
Substrate Addition: Add anisole (5.0 mmol, 5 equivalents) to the stirred suspension.
-
Initiation: In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 1-3 hours.
-
Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Slowly add 20 mL of saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the generated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-methoxy-4'-(methylsulfonyl)benzophenone.
Senior Application Scientist's Note: The use of a mild Lewis acid like Cu(OTf)₂ is crucial for achieving high para-selectivity with activated substrates like anisole. Stoichiometric AlCl₃ can lead to undesired ortho-acylation and potential demethylation of the anisole. Anhydrous conditions are critical as both the catalyst and the acyl chloride are moisture-sensitive.
Protocol 2: TMEDA-Promoted Acylation of Benzyl Alcohol
This protocol details the rapid and high-yielding esterification of a primary alcohol using a substoichiometric amount of TMEDA as a nucleophilic catalyst[4].
Materials:
-
This compound
-
Benzyl alcohol
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA, freshly distilled)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, nitrogen inlet, and low-temperature bath.
Procedure:
-
Inert Atmosphere Setup: Add benzyl alcohol (1.0 mmol) and anhydrous THF (10 mL) to a flame-dried Schlenk flask containing a magnetic stir bar under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add TMEDA (0.6 mmol, 0.6 equivalents) to the cooled solution and stir for 5 minutes.
-
Acyl Chloride Addition: Add a solution of this compound (1.1 mmol, 1.1 equivalents) in anhydrous THF (5 mL) dropwise to the reaction mixture. A precipitate may form immediately.
-
Reaction: Stir the reaction at -78 °C. The reaction is often complete within 15-30 minutes. Monitor progress by TLC.
-
Quenching: Quench the reaction by adding 10 mL of 1 M HCl. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude benzyl 4-(methylsulfonyl)benzoate is often of high purity. If necessary, it can be further purified by recrystallization or flash chromatography.
Senior Application Scientist's Note: The substoichiometric use of TMEDA is a key feature of this protocol, distinguishing it from older methods that used pyridine as both a base and a solvent[4]. The very low reaction temperature (-78 °C) is enabled by the high reactivity of the acylammonium intermediate and is beneficial for substrates with sensitive functional groups.
Part III: Data Summary and Optimization
The following table summarizes typical reaction parameters and expected outcomes for the catalytic acylation protocols.
| Parameter | Protocol 1: Friedel-Crafts Acylation | Protocol 2: Alcohol Acylation |
| Catalyst | Cu(OTf)₂ (Lewis Acid) | TMEDA (Nucleophilic Base) |
| Catalyst Loading | 5-10 mol% | 50-60 mol% |
| Substrate Scope | Electron-rich arenes (e.g., anisole, toluene) | Primary & secondary alcohols, phenols |
| Typical Temp. | 25-40 °C | -78 °C |
| Reaction Time | 1-4 hours | 5-30 minutes |
| Typical Yield | 85-95% | >95% |
| Key Optimization | Choice of solvent and catalyst can influence regioselectivity. Less activated arenes may require stronger Lewis acids or higher temperatures. | Strict exclusion of water is essential to prevent hydrolysis of the acyl chloride and the acylammonium intermediate. |
Part IV: Safety and Handling
This compound is a corrosive solid that reacts with water and moisture to release hydrochloric acid. It should be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[6][7]
-
Handling: Avoid inhalation of dust and vapors. Use only under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[7][8]
-
Spills: In case of a spill, do not use water. Neutralize small spills with a solid absorbent material like sodium bicarbonate or calcium carbonate before sweeping up.
-
Disposal: Unused reagent and reaction waste must be disposed of as hazardous chemical waste according to institutional guidelines. Quench residual acyl chloride slowly with a stirred, cooled solution of sodium bicarbonate.
References
-
PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. PrepChem.com. Retrieved from [Link]
-
Makhathini, S., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Retrieved from [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. Abstract available at [Link]
- Gregory, J. A., & Dehany, W. L. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (EP 0 478 390 A1). European Patent Office.
- Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (CN104844615A).
-
Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2, 219-221. Retrieved from [Link]
-
Walker, D. P., et al. (2003). Synthesis of sulfonyl chloride substrate precursors. (US Pat., 232853 A1). Retrieved from [Link]
-
ResearchGate. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using various catalysts. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. PMC. Retrieved from [Link]
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Friedel-Crafts acylation with 4-(Methanesulfonyl)benzoyl chloride
An Application Guide to the Friedel-Crafts Acylation with 4-(Methanesulfonyl)benzoyl Chloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the Friedel-Crafts acylation using this compound. This reaction is a cornerstone of modern organic synthesis, enabling the formation of aryl sulfonyl ketones, which are pivotal intermediates in the development of pharmaceuticals and fine chemicals. This document offers an in-depth exploration of the reaction mechanism, authoritative protocols for practical execution, troubleshooting guidance, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Aryl Sulfonyl Ketones
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, provides a powerful method for carbon-carbon bond formation by introducing an acyl group onto an aromatic ring.[1][2] The use of this compound as the acylating agent is of particular importance as it yields 4-(methylsulfonyl)phenyl ketones. This structural motif is a key pharmacophore found in numerous therapeutic agents, most notably in the class of selective COX-2 inhibitors like Rofecoxib.[3]
The presence of the electron-withdrawing methanesulfonyl (mesyl) group on the benzoyl chloride presents unique mechanistic considerations and offers distinct advantages over other Friedel-Crafts reactions. A primary benefit is the deactivation of the resulting ketone product, which effectively prevents the polysubstitution that can plague Friedel-Crafts alkylations.[1][4] However, this reaction demands stringent control over conditions, particularly the exclusion of moisture, due to the high reactivity of the Lewis acid catalyst.[5]
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[6][7] The strong electron-withdrawing nature of the para-methanesulfonyl group enhances the electrophilicity of the carbonyl carbon, making this compound a potent acylating agent.
The mechanism unfolds in three primary stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and the chloride of the acyl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion.[4][8]
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Re-aromatization and Catalyst Complexation: A base, typically the AlCl₄⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product.[6] Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][10] This necessitates the use of stoichiometric or greater amounts of the catalyst, as it is effectively sequestered from the reaction cycle. This complex is later decomposed during aqueous workup.[10]
Figure 1. Mechanistic overview of the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol describes the acylation of a generic aromatic substrate (e.g., benzene or toluene) with this compound.
Reagent and Equipment Preparation
Crucial Causality: The success of this reaction is critically dependent on anhydrous conditions. Aluminum chloride reacts exothermically with water, which deactivates the catalyst and reduces yield.[5] All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.
-
Glassware: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂). Assemble the apparatus while hot and flush with an inert gas (Nitrogen or Argon).
-
Reagents: Use fresh, anhydrous aluminum chloride. If its appearance is yellowish or clumpy, it may have absorbed moisture and should not be used.
-
Solvents: Use anhydrous grade solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. If the aromatic substrate is a liquid and inexpensive, it can be used as the solvent.
Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount (mmol) | Key Properties |
| Aromatic Substrate (e.g., Toluene) | 92.14 | 1.0 | 25.0 | Nucleophile. Must be dry. |
| This compound | 220.66 | 1.05 | 26.25 | Acylating agent. Moisture sensitive. Corrosive. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.1 - 1.2 | 27.5 - 30.0 | Lewis acid catalyst. Highly hygroscopic and water-reactive. Corrosive.[6] |
| Anhydrous Dichloromethane (DCM) | - | - | ~100 mL | Inert solvent. Must be anhydrous. |
| Crushed Ice | - | - | ~200 g | For quenching the reaction. |
| Concentrated HCl | - | - | ~20 mL | Aids in decomposing the aluminum-ketone complex during workup.[9] |
Step-by-Step Reaction Procedure
Figure 2. General experimental workflow for the acylation.
-
Setup: Under an inert atmosphere (N₂), charge a dry 250 mL round-bottom flask with anhydrous aluminum chloride (1.1 equiv.). Add anhydrous DCM (~50 mL).
-
Cooling: Cool the resulting suspension to 0-5°C using an ice-water bath. Efficient stirring is essential.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equiv.) in anhydrous DCM (~25 mL). Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The formation of the acylium ion complex is exothermic, and slow addition is critical to maintain temperature control.[6]
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add the aromatic substrate (1.0 equiv.), dissolved in anhydrous DCM (~25 mL), dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. In a separate large beaker (at least 1 L), prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~20 mL). Perform this step in a well-ventilated fume hood. Cautiously and slowly pour the reaction mixture onto the stirred ice/HCl slurry. This will quench the reaction and decompose the AlCl₃-ketone complex.[9][11]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.
Safety, Handling, and Waste Disposal
Researcher's Responsibility: Prior to any experiment, it is imperative to consult the latest Safety Data Sheets (SDS) for all reagents used.
-
This compound: This compound is corrosive and a lachrymator. Handle only in a chemical fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe skin and respiratory tract burns.[6] Handle with extreme care in a dry environment, preferably in a glove box or under a stream of inert gas.
-
Dichloromethane (DCM): A volatile and potentially harmful solvent. All operations should be conducted in a well-ventilated fume hood.[9]
-
Quenching Procedure: The quenching of the reaction is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling and within a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to moisture.[5]2. Aromatic ring is too deactivated (e.g., nitrobenzene).[5]3. Insufficient reaction time or temperature. | 1. Ensure strictly anhydrous conditions. Use fresh AlCl₃.2. This reaction is not suitable for strongly deactivated rings.3. Allow the reaction to stir longer at room temperature or gently heat if necessary, monitoring by TLC. |
| Formation of Dark, Tarry Mixture | 1. Reaction temperature was too high.2. Impurities in starting materials. | 1. Maintain careful temperature control, especially during additions.2. Ensure purity of the acyl chloride and aromatic substrate. |
| Low Isolated Yield after Workup | 1. Incomplete reaction.2. Incomplete decomposition of the product-catalyst complex.3. Product loss during extraction or purification. | 1. Confirm reaction completion by TLC before quenching.2. Ensure sufficient HCl is used in the quench step; stir vigorously.3. Perform extractions carefully. Optimize recrystallization solvent system. |
Conclusion
The is a robust and indispensable tool for the synthesis of valuable aryl sulfonyl ketones. The strong electron-withdrawing nature of the mesyl group provides excellent reactivity and prevents undesirable side reactions common to other electrophilic substitutions. By adhering to the principles of anhydrous reaction conditions, careful temperature management, and stoichiometric catalyst loading, researchers can reliably achieve high yields of the desired products. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important transformation in the fields of medicinal chemistry and advanced materials science.
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Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methanesulfonyl)benzoyl Chloride Derivatives
Introduction: The Strategic Importance of 4-(Methanesulfonyl)benzoyl Chloride
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic value of key intermediates cannot be overstated. This compound and its derivatives represent a critical class of building blocks. The presence of both a reactive acyl chloride and an electron-withdrawing methanesulfonyl group makes these compounds highly versatile for constructing complex molecular architectures.[1] The sulfonyl group often imparts desirable physicochemical properties, such as improved solubility or metabolic stability, to the final active pharmaceutical ingredient (API) or specialty chemical.
This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and process optimization strategies essential for scaling up production from the bench to the pilot plant.
Synthetic Strategy: A Two-Stage Approach
The most robust and scalable pathway to this compound involves a two-stage process. This approach ensures high purity of the final product by first synthesizing and isolating the precursor, 4-(Methanesulfonyl)benzoic acid, before converting it to the target acyl chloride.
Caption: Overall two-stage synthetic workflow.
Part 1: Large-Scale Synthesis of 4-(Methanesulfonyl)benzoic Acid
The foundational step is the oxidation of the thioether in 4-(methylthio)benzoic acid to the corresponding sulfone. Hydrogen peroxide in glacial acetic acid is an effective and economical choice for this transformation on a large scale.[2]
Mechanism and Rationale
The oxidation proceeds via a sulfoxide intermediate, which is further oxidized to the sulfone. Acetic acid serves as a solvent and catalyst, facilitating the activation of hydrogen peroxide. The reaction is typically exothermic, requiring careful temperature control during the addition of the oxidant.
Protocol 1: Synthesis of 4-(Methanesulfonyl)benzoic Acid
Materials:
-
4-(Methylthio)benzoic acid
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the reactor with 4-(methylthio)benzoic acid (1.0 eq) and glacial acetic acid (approx. 6 volumes relative to the starting material). Begin stirring to form a slurry.[2]
-
Initial Cooling: Cool the mixture to 15-20°C using the reactor jacket.[2]
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 1.7 eq) via the addition funnel over 1-2 hours. Crucially, maintain the internal temperature below 30°C throughout the addition. The reaction is exothermic, and poor temperature control can lead to side reactions and a decrease in yield.
-
Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 70-90°C and hold for 2-3 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. A solid precipitate of the product should be visible. Prepare a solution of sodium sulfite (approx. 0.6 eq) in water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.[2] Stir for 30 minutes.
-
Isolation: The product is isolated by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 volumes) to remove acetic acid and inorganic salts.[2]
-
Drying: Dry the solid product under vacuum at 60-80°C until a constant weight is achieved. The expected yield is typically high, often in the range of 85-95%.[2]
Part 2: Large-Scale Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most effectively achieved at scale using thionyl chloride (SOCl₂).[3][4][5] This reagent is highly effective as the byproducts are gaseous (SO₂ and HCl), which simplifies purification.[5]
Mechanism and Rationale
The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[4][6]
Caption: Simplified reaction pathway for acyl chloride formation.
Protocol 2: Synthesis of this compound
Materials:
-
4-(Methanesulfonyl)benzoic acid (dried, 1.0 eq)
-
Thionyl Chloride (SOCl₂, 3.0-5.0 eq)
-
Anhydrous Toluene or Xylene (optional solvent)
-
Catalytic N,N-Dimethylformamide (DMF) (optional)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, reflux condenser, and gas outlet
-
Gas scrubber system (containing a caustic solution, e.g., NaOH)
-
Heating/cooling circulator
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
Reactor Setup: Ensure the reactor and all glassware are thoroughly dried to prevent hydrolysis of thionyl chloride. Connect the gas outlet of the reflux condenser to a caustic scrubber to neutralize the HCl and SO₂ byproducts.
-
Charging the Reactor: Charge the reactor with 4-(Methanesulfonyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (3.0-5.0 eq). Using thionyl chloride as both the reagent and solvent is common and effective.[7] Alternatively, a high-boiling inert solvent like toluene can be used.[8] A catalytic amount of DMF can be added to accelerate the reaction via the formation of the Vilsmeier reagent, though this may complicate purification.[3][7]
-
Reaction: Slowly heat the mixture to reflux (approximately 75-80°C for neat thionyl chloride) and maintain for 3-5 hours.[9] The evolution of gas should be vigorous initially and will subside as the reaction nears completion. The reaction can be monitored by observing the dissolution of the solid starting material and the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture. The excess thionyl chloride must be removed. This is best accomplished by distillation under reduced pressure.[7][10] The collected thionyl chloride can potentially be reused in subsequent batches.[7]
-
Product Isolation & Purification: The crude product is often a solid or semi-solid residue.
-
Trituration: A common purification method involves triturating the crude solid with a dry, non-polar solvent like hexanes or toluene.[10] This dissolves impurities, leaving the purer acyl chloride behind, which can then be collected by filtration under an inert atmosphere.
-
Recrystallization: If a higher purity is required, recrystallization from a suitable solvent may be necessary.
-
-
Packaging: The final product is highly moisture-sensitive and should be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
| Parameter | Stage 1: Oxidation | Stage 2: Chlorination |
| Primary Reactant | 4-(Methylthio)benzoic acid | 4-(Methanesulfonyl)benzoic acid |
| Key Reagent | 30% Hydrogen Peroxide | Thionyl Chloride (SOCl₂) |
| Solvent | Glacial Acetic Acid | Thionyl Chloride or Toluene |
| Temperature | 15°C (addition), 70-90°C (reaction) | 75-80°C (Reflux) |
| Typical Molar Ratio | 1.7 eq H₂O₂ per eq of substrate | 3.0-5.0 eq SOCl₂ per eq of substrate |
| Typical Yield | 85-95% | >90% |
Safety and Process Control for Large-Scale Operations
Scaling up the synthesis of this compound demands rigorous adherence to safety protocols, primarily due to the hazardous nature of thionyl chloride.
-
Thionyl Chloride Hazards: Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12][13] It can cause severe burns to the skin, eyes, and respiratory tract.[12][13]
-
Personal Protective Equipment (PPE): All handling must be done wearing appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.[12][14]
-
Engineering Controls:
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[14]
-
Gas Scrubber: A caustic scrubber is mandatory to neutralize the toxic and corrosive off-gases produced during the reaction and reagent removal steps.
-
Moisture Control: Strict exclusion of moisture is critical to prevent violent reactions and degradation of the product.[15] All equipment must be dry, and the reaction should be run under an inert atmosphere if possible.
-
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11][14] Spills should be contained with an inert absorbent material; never use water to clean up a thionyl chloride spill. [11]
References
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PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from PrepChem.com. URL: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Retrieved from pharmachemmfg.com. URL: [Link]
-
PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from PrepChem.com. URL: [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from organic-chemistry.org. URL: [Link]
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Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from quickcompany.in. URL: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com. URL: [Link]
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ResearchGate. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? Retrieved from researchgate.net. URL: [Link]
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-
PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved from PrepChem.com. URL: [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from chem.libretexts.org. URL: [Link]
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-
Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from drexel.edu. URL: [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from bionium.com. URL: [Link]
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NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from nj.gov. URL: [Link]
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Espacenet. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from worldwide.espacenet.com. URL: [Link]
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Application Note: A Guide to One-Pot Synthesis of Heterocyclic Scaffolds Using 4-(Methanesulfonyl)benzoyl Chloride
Abstract
This application note details the strategic use of 4-(Methanesulfonyl)benzoyl chloride as a versatile bifunctional reagent for the efficient one-pot synthesis of medicinally relevant heterocyclic compounds, specifically focusing on pyrazole and isoxazole cores. We explore the chemoselectivity derived from the differential reactivity of the aroyl chloride and methanesulfonyl moieties. By leveraging this property, multi-step sequences can be telescoped into a single, resource-efficient operation, avoiding the need for intermediate isolation and purification. This guide provides detailed mechanistic insights, step-by-step experimental protocols, and workflow visualizations to empower researchers in medicinal chemistry and drug development to rapidly generate libraries of novel substituted heterocycles.
Introduction: The Imperative for Efficiency in Heterocyclic Synthesis
Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The pyrazole and isoxazole rings, in particular, are privileged scaffolds found in numerous FDA-approved drugs, valued for their metabolic stability and diverse biological activities.[2][3] Traditional multi-step syntheses for elaborating these cores are often time-consuming, resource-intensive, and generate significant waste. Consequently, the development of one-pot syntheses and multicomponent reactions (MCRs) has become a paramount objective in modern organic chemistry.[4][5] These strategies enhance synthetic efficiency by combining multiple reaction steps in a single flask, thereby reducing solvent usage, purification steps, and overall project timelines.
This note focuses on the application of this compound, a commercially available reagent[6], in such streamlined synthetic approaches. Its unique structure contains two distinct electrophilic sites, enabling sequential and controlled reactions for the construction of complex molecules.
The Keystone Reagent: Understanding the Bifunctional Reactivity of this compound
The utility of this compound in one-pot synthesis is rooted in the significant difference in reactivity between its two electrophilic centers: the benzoyl chloride and the methanesulfonyl group.
-
Benzoyl Chloride: As a carboxylic acid derivative, the aroyl chloride is a highly reactive acylating agent.[7] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and enolates, typically under mild conditions.[8] This reaction is fast and generally forms the thermodynamic product.
-
Methanesulfonyl Group: The sulfonyl group is also electrophilic, but the sulfur atom is less electrophilic than the carbonyl carbon of the benzoyl chloride. Reactions with the sulfonyl group, such as the formation of sulfonamides from amines, often require more forcing conditions or specific catalysts.[9]
This reactivity differential allows for a chemoselective approach: a nucleophile can be selectively acylated at the benzoyl position while the methanesulfonyl group remains intact for subsequent transformations or acts as a stable, functional "handle" on the final molecule. This principle of exploiting differential reactivity is a cornerstone of efficient one-pot processes.[10]
Synthetic Protocol I: One-Pot, Three-Component Synthesis of N-Acylated Pyrazoles
This protocol describes the synthesis of 1-(4-(methanesulfonyl)benzoyl)-3,5-disubstituted-1H-pyrazoles from a 1,3-dicarbonyl compound, a hydrazine source, and this compound. The reaction proceeds via the initial formation of the pyrazole ring, followed by an in situ N-acylation.
Proposed Reaction Mechanism
The reaction is initiated by the classical Knorr pyrazole synthesis, where the 1,3-dicarbonyl compound (e.g., acetylacetone) condenses with hydrazine to form the pyrazole ring.[2] A non-nucleophilic base is then introduced to deprotonate the pyrazole nitrogen, creating a nucleophilic anion. This anion immediately attacks the highly electrophilic carbonyl carbon of this compound, leading to the final N-acylated product. The less reactive sulfonyl group does not participate under these conditions.
Diagram 1: Proposed Mechanism for Pyrazole Synthesis
Caption: One-pot workflow for N-acylated pyrazoles.
Detailed Experimental Protocol
Materials:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.0 mmol)
-
Hydrazine monohydrate (1.0 mmol, 50 µL)
-
Anhydrous Ethanol (10 mL)
-
Triethylamine (TEA, 1.5 mmol, 209 µL)
-
This compound (1.1 mmol, 240 mg)
-
Anhydrous Dichloromethane (DCM, 5 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol) and anhydrous ethanol (10 mL).
-
Add hydrazine monohydrate (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The formation of the pyrazole intermediate can be monitored by TLC.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylamine (1.5 mmol) to the flask.
-
In a separate vial, dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the solution of this compound dropwise to the cooled reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired N-acylated pyrazole.
Synthetic Protocol II: One-Pot Synthesis of 3-Substituted-5-Aryl Isoxazoles
This protocol outlines a one-pot synthesis of isoxazoles starting from a terminal alkyne and an aldoxime, using this compound to facilitate the key cycloaddition step.
Proposed Reaction Mechanism
The synthesis is based on the [3+2] cycloaddition of a nitrile oxide with an alkyne.[3] In this one-pot sequence, the aldoxime is first converted in situ to a hydroxamoyl chloride using a chlorinating agent. The hydroxamoyl chloride is then dehydrochlorinated by a base to generate the transient nitrile oxide dipole. Simultaneously, the terminal alkyne reacts with this compound in the presence of a copper/palladium catalyst (Sonogashira coupling) to form a substituted ynone.[11] The highly reactive nitrile oxide then rapidly undergoes a 1,3-dipolar cycloaddition with the newly formed ynone to construct the isoxazole ring.
Diagram 2: Proposed Mechanism for Isoxazole Synthesis
Caption: Parallel pathways in the one-pot synthesis of isoxazoles.
Detailed Experimental Protocol
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)
-
Aldoxime (e.g., Benzaldehyde oxime, 1.1 mmol)
-
This compound (1.0 mmol, 219 mg)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
CuI (0.04 mmol, 7.6 mg)
-
N-Chlorosuccinimide (NCS, 1.1 mmol, 147 mg)
-
Triethylamine (TEA, 3.0 mmol, 418 µL)
-
Anhydrous THF (15 mL)
Procedure:
-
To a dry 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) followed by triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.0 mmol) dropwise and stir the mixture at room temperature for 2 hours to facilitate the Sonogashira coupling.
-
In a separate flask, dissolve the aldoxime (1.1 mmol) and NCS (1.1 mmol) in anhydrous THF (5 mL) and stir for 30 minutes at room temperature.
-
Transfer the solution from step 4 to the main reaction flask (from step 3).
-
Add the remaining portion of triethylamine (1.0 mmol) dropwise to the combined mixture at room temperature. This will generate the nitrile oxide in situ.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete (TLC), quench by adding saturated NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3,5-disubstituted isoxazole.
Data Summary and Scope
The described protocols are versatile and can be applied to a range of starting materials to generate a library of substituted heterocycles. The methanesulfonyl group provides a consistent spectroscopic handle and can be used for further functionalization if desired.
| Entry | Heterocycle | R¹ | R² | Starting Materials | Expected [M+H]⁺ |
| 1 | Pyrazole | CH₃ | CH₃ | Acetylacetone, Hydrazine | 295.07 |
| 2 | Pyrazole | Ph | CH₃ | Benzoylacetone, Hydrazine | 357.10 |
| 3 | Pyrazole | Ph | Ph | Dibenzoylmethane, Hydrazine | 419.12 |
| 4 | Isoxazole | Ph | Ph | Phenylacetylene, Benzaldehyde Oxime | 418.10 |
| 5 | Isoxazole | Ph | 4-Cl-Ph | Phenylacetylene, 4-Chlorobenzaldehyde Oxime | 452.06 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Protocol I) | Incomplete pyrazole formation; Incomplete acylation. | Increase reflux time for pyrazole formation. Ensure base and acyl chloride are added at 0 °C to control exotherm. Use a stronger, non-nucleophilic base like DBU if needed. |
| Low Yield (Protocol II) | Poor Sonogashira coupling; Nitrile oxide dimerization. | Ensure catalytic system is active and conditions are strictly anhydrous and inert. Add the base for nitrile oxide generation slowly at room temperature to maintain a low concentration, favoring cycloaddition over dimerization. |
| Side Product Formation | Reaction at the sulfonyl group; Hydrolysis of acyl chloride. | Ensure reaction conditions are not overly harsh (e.g., high temperature for prolonged periods). Use anhydrous solvents and reagents to prevent hydrolysis of the highly reactive this compound. |
| Purification Difficulty | Close-running spots on TLC. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
This compound is an exemplary reagent for modern, efficiency-focused organic synthesis. Its inherent chemoselectivity enables the design of elegant one-pot protocols for constructing valuable pyrazole and isoxazole scaffolds. By eliminating the need for intermediate isolation, these methods save time, reduce waste, and simplify the path to novel molecular entities. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to accelerate discovery programs in medicinal chemistry and related fields.
References
-
Synthesis: Mechanism of Formation and Advanced Applications of some Fused Heterocycles and Allied Di-keto compounds. (2018). ResearchGate. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2018). National Institutes of Health (NIH). [Link]
-
Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021). YouTube. [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. (2022). YouTube. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). MDPI. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (N.d.). Chemistry Steps. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2018). Arkivoc. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2005). National Institutes of Health (NIH). [Link]
-
Acyl Chloride Uses, Reactions & Synthesis. (2023). Study.com. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information (NCBI). [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2022). ResearchGate. [Link]
-
5-Benzo[12][13]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (2008). Organic Syntheses. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). MDPI. [Link]
-
A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
A novel one-pot synthesis of heterocyclic compound... (2015). PubMed. [Link]
-
A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (2007). Thieme Synlett. [Link]
-
Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety... (2023). National Center for Biotechnology Information (NCBI). [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (2008). SpringerLink. [Link]
-
Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (2004). ACS Publications. [Link]
-
One-pot synthesis of sulfonyl benzotropones. (2020). RSC Publishing. [Link]
-
Multicomponent Reactions towards Heterocycles. (2021). Wiley Online Library. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017).
-
Multicomponent‐Switched Reactions in Synthesis of Heterocycles. (2021). ResearchGate. [Link]
-
Methanesulfonyl chloride. (N.d.). Wikipedia. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (N.d.). University of Wisconsin-Madison. [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry. [Link]
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- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
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- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Removing 4-Methanesulfonylbenzoic Acid
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of 4-methanesulfonylbenzoic acid from reaction mixtures. As a common unreacted starting material or reaction byproduct, its efficient removal is critical for achieving high product purity. This document is designed to offer practical, evidence-based solutions to common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the purification process.
Q1: What is the most straightforward method to remove 4-methanesulfonylbenzoic acid from a neutral organic compound? A1: The most direct and efficient method is a liquid-liquid extraction using a weak aqueous base, commonly referred to as an acid-base extraction.[1][2] By washing your organic reaction mixture with a solution like saturated sodium bicarbonate (NaHCO₃), the acidic 4-methanesulfonylbenzoic acid is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and is thus separated from your neutral compound, which remains in the organic solvent.[2][3]
Q2: I've performed an aqueous base wash, but my analysis (TLC/NMR) still shows the 4-methanesulfonylbenzoic acid impurity. What might have gone wrong? A2: This is a common issue that can arise from several factors:
-
Insufficient Base: You may not have used enough of the basic solution to neutralize all the acid present. It's recommended to perform multiple extractions with fresh portions of the basic solution.[3]
-
Inadequate Mixing: Ensure you have shaken the separatory funnel sufficiently to allow for complete transfer of the acid salt into the aqueous phase.
-
Incorrect pH: The pH of the aqueous layer must be significantly higher than the pKa of the carboxylic acid (pKa ≈ 3.5) to ensure complete deprotonation.[4] A good rule of thumb is a pH at least two units above the pKa.
-
Emulsion Formation: If an emulsion formed, a complete separation of layers is hindered. Adding brine (saturated NaCl solution) can often help break up emulsions.
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A3: Yes, a strong base like NaOH is very effective at deprotonating the carboxylic acid. However, caution is paramount. If your desired product contains base-sensitive functional groups, such as esters or amides, using a strong base could lead to unwanted hydrolysis.[1] Sodium bicarbonate is a weaker base and is generally safer for base-sensitive compounds.
Q4: My desired product is also acidic. How can I separate it from 4-methanesulfonylbenzoic acid? A4: This is a more complex purification challenge that depends on the properties of your desired compound.
-
Selective Extraction: If there is a significant difference in acidity (pKa difference > 2), a carefully controlled extraction with a base whose conjugate acid has a pKa between that of the two acids might be possible.
-
Recrystallization: If both your product and the impurity are solids, recrystallization from a suitable solvent can be highly effective, provided there is a significant difference in their solubility profiles.[5][6][7]
-
Column Chromatography: This is often the most reliable method for separating two acids with similar properties.[3]
Q5: What is the best analytical method to confirm the complete removal of 4-methanesulfonylbenzoic acid? A5: The choice of method depends on the available instrumentation and the nature of your final product.
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot your purified sample alongside a standard of 4-methanesulfonylbenzoic acid. The absence of the impurity spot in your product lane indicates successful removal.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic peaks of the impurity in your final product spectrum.
Section 2: Purification Strategy and Troubleshooting Guide
The optimal strategy for removing 4-methanesulfonylbenzoic acid is dictated by the nature of your desired product. The following workflow provides a decision-making framework.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Scenario 1: Removal from a Neutral or Basic Compound
Underlying Principle: The core of this strategy lies in the significant difference in acid-base properties. 4-Methanesulfonylbenzoic acid possesses an acidic carboxylic group (pKa ≈ 3.5-3.6)[9][10], which can be easily deprotonated to form a water-soluble carboxylate anion. Neutral and basic organic compounds (in their free-base form) typically have low solubility in aqueous solutions.
Recommended Technique: Acid-Base Extraction This technique is highly effective and is the first method of choice. The process physically separates the components into two different liquid phases (organic and aqueous), allowing for easy isolation.[1][11]
Scenario 2: Removal from another Acidic Compound
Underlying Principle: When the desired product is also acidic, separation becomes a challenge of exploiting more subtle differences in physicochemical properties.
Recommended Techniques:
-
Fractional Recrystallization: This method relies on differences in the solubility of the two acids in a specific solvent at varying temperatures.[7][12] The goal is to find a solvent system where one compound crystallizes out upon cooling while the other remains in the mother liquor. This often requires screening several solvents.
-
Flash Column Chromatography: This is a powerful technique for separating compounds with similar polarities.[3] For acidic compounds, the silica gel stationary phase can cause significant peak tailing. This can be suppressed by adding a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to the mobile phase.[3] This ensures the carboxylic acids remain fully protonated and elute with better peak shapes.
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal from Neutral/Basic Compounds
This protocol describes the removal of 4-methanesulfonylbenzoic acid from a solution containing a neutral or basic product dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane, diethyl ether).
Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent in a separatory funnel.
-
First Extraction: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ gas evolution.[2] Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium 4-methanesulfonylbenzoate salt, into a flask.
-
Repeat Extraction: Repeat steps 2-4 one or two more times with fresh portions of NaHCO₃ solution to ensure complete removal of the acid.[3] Combine all aqueous extracts.
-
Organic Layer Work-up: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions. Drain the brine layer.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to obtain your purified product.
-
Validation: Confirm the absence of the impurity using an appropriate analytical technique (e.g., TLC, NMR).
Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction.
Protocol 2: Purification by Recrystallization
This general protocol can be adapted to purify 4-methanesulfonylbenzoic acid itself or to remove it as an impurity from a solid product. The key is selecting a solvent in which the desired compound has high solubility when hot and low solubility when cold, while the impurity has the opposite solubility profile.[13]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Water is a potential solvent for 4-methanesulfonylbenzoic acid, as it is more soluble in hot water than cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalysts), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[3]
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by transferring them to a desiccator.
Section 4: Physicochemical Data
A clear understanding of the physical properties of 4-methanesulfonylbenzoic acid is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| Appearance | White to almost white solid/powder | [10] |
| Molecular Weight | 200.21 g/mol | [9] |
| Melting Point | 268-271 °C (lit.) | [9] |
| pKa (Carboxylic Acid) | 3.48 (in water at 25°C) | [9] |
| Solubility | Slightly soluble in water | [10] |
References
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
- Purification of 2-Nitro-4-Methylsulfonylbenzoic acid.
-
Liquid/liquid Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
-
PURIFICATION OF 2-NITRO-4-METHYLSULPHONYLBENZOIC ACID. European Patent Office. [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Recrystallization and Crystallization. Columbia University. [Link]
-
The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis. [Link]
-
Recrystallization of Benzoic Acid. University of Massachusetts. [Link]
-
Solubility. Chemistry LibreTexts. [Link]
Sources
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- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 4-(メチルスルホニル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Methylsulphonylbenzoic acid CAS#: 4052-30-6 [m.chemicalbook.com]
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- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Methanesulfonyl)benzoyl Chloride Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for 4-(Methanesulfonyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this highly reactive reagent. Our goal is to provide you with not just protocols, but the underlying chemical principles to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. We will delve into the common side reactions, their mechanisms, and field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an acyl chloride derivative of benzoic acid. It features a potent electron-withdrawing methanesulfonyl group at the para-position, which significantly activates the acyl chloride moiety toward nucleophilic attack. This high reactivity makes it a valuable building block in medicinal chemistry and organic synthesis for introducing the 4-(methanesulfonyl)benzoyl group into molecules. Its primary use is in acylation reactions, particularly the formation of amides and esters by reacting with amines and alcohols, respectively.
Q2: What is the most common side product I should expect when using this reagent?
The most prevalent and often unavoidable side product is 4-(methylsulfonyl)benzoic acid . This arises from the hydrolysis of the highly reactive acyl chloride.[1][2] Even trace amounts of water in your reaction setup—present in solvents, reagents, or adsorbed onto glassware—can lead to the formation of this byproduct.
Q3: Why is hydrolysis such a critical issue with this reagent?
The electrophilicity of the carbonyl carbon in this compound is exceptionally high due to the combined electron-withdrawing effects of the chlorine atom and the para-methanesulfonyl group. This makes it extremely susceptible to attack by water, which acts as a nucleophile. The reaction is rapid and often difficult to prevent completely.[1][3] The resulting carboxylic acid can complicate purification and, if not removed, may interfere with subsequent reaction steps.
Q4: Beyond hydrolysis, are there other side reactions to be aware of?
Yes, while hydrolysis is primary, other side reactions can occur:
-
Reaction with Amine Bases: If you use an excess of a tertiary amine base (like triethylamine or pyridine) as an acid scavenger, it can act as a nucleophilic catalyst, forming a reactive acylammonium salt intermediate.[4] While this is often part of the intended catalytic cycle, under certain conditions, this intermediate can be intercepted by other nucleophiles or lead to undesired pathways.
-
Self-Condensation (Anhydride Formation): In the presence of a carboxylate salt (which could be formed from the hydrolysis product and a base), the acyl chloride can react to form 4-(methylsulfonyl)benzoic anhydride. This is generally less common but possible if the reaction is run at elevated temperatures or for extended periods.
-
Reaction with Solvents: Nucleophilic solvents, such as alcohols (methanol, ethanol), will readily react with the acyl chloride to form the corresponding methyl or ethyl 4-(methylsulfonyl)benzoate ester. Therefore, the choice of an inert, anhydrous solvent is critical.
Q5: What is the fundamental role of a base in these acylation reactions?
The acylation of an amine or alcohol with this compound generates one equivalent of hydrochloric acid (HCl).[4][5] This acid will protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. A base is added to act as an "acid scavenger," neutralizing the HCl as it forms. This ensures the nucleophile remains in its free, reactive state. Common choices include tertiary amines (e.g., triethylamine, diisopropylethylamine) for anhydrous conditions or an aqueous base like NaOH or NaHCO₃ in a biphasic Schotten-Baumann reaction.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Desired Product; Significant Acidic Byproduct Detected | Hydrolysis of the Acyl Chloride: This is the most likely cause, resulting from moisture in the reaction. | Implement Rigorous Anhydrous Techniques: • Glassware: Oven-dry (120°C) or flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).• Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., from a solvent purification system). Store over molecular sieves.[6]• Reagents: Ensure your amine/alcohol substrate and base are dry. Liquid reagents can be stored over sieves; solids can be dried in a vacuum oven.• Atmosphere: Maintain a positive pressure of an inert gas throughout the setup and reaction. |
| Starting Amine/Alcohol is Largely Unreacted | 1. Insufficient Base: The HCl byproduct protonated your nucleophile, deactivating it.2. Steric Hindrance: The nucleophile or the acyl chloride is sterically bulky, slowing the reaction rate.[4]3. Poor Reagent Quality: The this compound may have degraded (hydrolyzed) during storage. | 1. Optimize Base Stoichiometry: Use at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). For valuable substrates, using up to 2.0 equivalents can be beneficial.2. Adjust Reaction Conditions: For sterically hindered substrates, consider gentle heating (40-50°C) or extending the reaction time. The use of a more potent acylation catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts (1-5 mol%) can also accelerate the reaction.3. Verify Reagent Quality: Check the purity of the acyl chloride. If it is a solid that has become clumpy or appears wet, it has likely hydrolyzed. Use a fresh bottle or purify the reagent if necessary. Store in a desiccator under an inert atmosphere.[7] |
| Difficulty Removing 4-(methylsulfonyl)benzoic acid from the Product | 1. Ineffective Workup: A simple water wash is insufficient to remove the carboxylic acid, especially if the product is also somewhat water-soluble or forms an emulsion.2. Co-elution in Chromatography: The acidic byproduct may have a similar polarity to your desired product, making separation by standard silica gel chromatography difficult. | 1. Perform a Basic Aqueous Wash: During the workup, wash the organic layer with a dilute basic solution like 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[8][9] This deprotonates the carboxylic acid to its highly water-soluble carboxylate salt, which partitions into the aqueous layer. Perform this wash 2-3 times.2. Modify Chromatographic Conditions: • Add a small amount of triethylamine (~0.5-1%) to your eluent system. This keeps the acidic byproduct protonated and can improve separation.[8]• Consider using a different stationary phase, such as basic alumina, which will strongly retain the acidic impurity. |
Visualized Reaction Pathways & Workflows
Diagram 1: Competing Reaction Pathways
Caption: Primary reaction pathway vs. the main hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Validated Experimental Protocols
Protocol 1: General Anhydrous Acylation of an Amine
This protocol is a starting point and should be adapted based on the specific reactivity and solubility of your substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to an oven-dried, three-necked flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the reaction mixture over 10-15 minutes via a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Quenching: Once complete, carefully quench the reaction by adding deionized water.
Protocol 2: Extractive Workup to Remove Acidic Byproducts
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with additional organic solvent (e.g., DCM, Ethyl Acetate) if necessary.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine base).
-
Saturated aqueous NaHCO₃ solution (2 times) to remove 4-(methylsulfonyl)benzoic acid.[9] Observe for gas evolution (CO₂) which indicates acid neutralization.
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified further (e.g., by recrystallization or column chromatography).
By understanding the inherent reactivity of this compound and rigorously controlling reaction conditions, particularly moisture, you can significantly minimize side product formation and achieve high yields of your desired acylated products.
References
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.).
- Benzoyl chloride, 4-(methylsulfonyl)-2-nitro- (CAS No. 110964-80-2) SDS. (n.d.). Guidechem.
- Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. (n.d.).
- Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. (n.d.). PrepChem.com.
- US Patent No. US9725409B2. (n.d.). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride | 93345-21-2. (n.d.). Benchchem.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). Frontiers.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
- Benzoyl Chloride CAS No 98-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (n.d.). Google Patents.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- Acylated products using acetylchloride and benzoylchloride | Download Table. (n.d.). ResearchGate.
- Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.).
- Getting Rid of Benzoic Acid post benzoylation. (2016, December 24). Reddit.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PubMed Central.
- Which benzoyl chloride undergoes hydrolysis faster in water? (2024, June 6). Reddit.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- The acylation of benzene - electrophilic substitution. (n.d.). Chemguide.
- Purification of benzoic acid - US3235588A. (n.d.). Google Patents.
- How do I remove a homogeneous catalyst (MSA) after my esterification reaction? (2021, December 16). ResearchGate.
- 4-nonylbenzoic acid. (n.d.). Organic Syntheses Procedure.
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 6. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 7. guidechem.com [guidechem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-(Methanesulfonyl)benzoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methanesulfonyl)benzoyl chloride. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of purifying products from reactions involving this versatile reagent.
Introduction: Understanding the Chemistry
This compound is a highly reactive acylating agent used to introduce the 4-(methanesulfonyl)benzoyl group into molecules, typically through reactions with amines to form amides or with alcohols to form esters. The primary challenge in purifying these products stems from the reactivity of the starting material and the properties of the resulting sulfonamide or ester products. The key to successful purification lies in understanding and controlling the potential side reactions and impurity profiles.
The most common impurity encountered is the hydrolysis product, 4-(methanesulfonyl)benzoic acid, formed when the benzoyl chloride reacts with water.[1] This acidic impurity can complicate purification and must be effectively removed. Other potential impurities include unreacted starting materials and, in some cases, side products from reactions with the solvent or other nucleophiles present in the reaction mixture.
This guide is structured to provide a logical workflow for troubleshooting and purification, starting with common questions and then moving into detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about in my reaction with this compound?
A1: The most common and problematic byproduct is 4-(methanesulfonyl)benzoic acid, which is formed by the hydrolysis of the unreacted this compound upon contact with water.[1] This can occur during the reaction if there is residual moisture in your reagents or solvent, or during the aqueous workup. This acidic byproduct can often be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your reaction.[2] You can spot the reaction mixture alongside your starting materials on a TLC plate to visualize the consumption of the limiting reactant and the appearance of your desired product. A good starting mobile phase for TLC analysis of these reactions is a mixture of hexanes and ethyl acetate, typically in a 7:3 or 8:2 ratio.[2] The sulfonamide or ester product is generally more polar than the this compound.
Q3: My product seems to be "oiling out" during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated, if it cools too quickly, or if there are significant impurities. To resolve this, try heating the solution to re-dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Using a different solvent system or further purifying the crude product by chromatography before crystallization can also be effective.
Q4: What are the best general-purpose solvents for crystallizing my sulfonamide product?
A4: Due to the presence of both polar (sulfonamide) and non-polar (aryl) groups, solvent mixtures are often effective for crystallizing sulfonamides. Alcohols, such as ethanol and isopropanol, often mixed with water, are common choices.[3] The ideal solvent system is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
Q5: What safety precautions are necessary when working with this compound?
A5: this compound is a corrosive substance that causes severe skin burns and eye damage.[4] It also reacts with water, liberating toxic gas.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry to prevent unwanted hydrolysis.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during the purification of your product.
Issue 1: Persistent Acidic Impurity in the Product
Symptom: Your NMR spectrum shows signals consistent with 4-(methanesulfonyl)benzoic acid, or your product's melting point is broad and lower than expected.
Cause: Incomplete removal of the 4-(methanesulfonyl)benzoic acid byproduct during the aqueous workup.
Solution:
-
Thorough Basic Wash: During your aqueous workup, ensure you wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash until no more gas evolution (CO₂) is observed.
-
Check pH: After the basic wash, you can check the pH of the aqueous layer to ensure it is basic. This indicates that all the acidic impurity has been neutralized.
-
Back Extraction: If your product has some solubility in the basic aqueous wash, you can perform a back extraction of the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
Issue 2: Low Yield After Crystallization
Symptom: You obtain a very small amount of crystalline product after the crystallization process.
Cause:
-
Too much solvent: Using an excessive amount of solvent will keep your product dissolved even at low temperatures.
-
Inappropriate solvent system: The chosen solvent may be too good of a solvent for your compound at all temperatures.
-
Premature crystallization: The product may have started to crystallize during a hot filtration step.
Solution:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate some of the solvent and attempt the crystallization again.
-
Solvent Screening: Perform small-scale solubility tests to find a more suitable solvent or solvent pair. The ideal solvent will dissolve your compound when hot but not when cold.
-
Optimize Hot Filtration: If you need to perform a hot filtration to remove insoluble impurities, use pre-heated glassware (funnel and receiving flask) to prevent your product from crashing out prematurely.
Issue 3: Difficulty with Chromatographic Separation
Symptom: Your product co-elutes with impurities during flash column chromatography.
Cause: The polarity of the mobile phase is not optimized for your specific separation.
Solution:
-
Systematic TLC Analysis: Before running a column, systematically test different mobile phase compositions using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[6]
-
Adjust Polarity:
-
If your product and impurities have very high Rf values (run close to the solvent front), decrease the polarity of your mobile phase (increase the proportion of the non-polar solvent).
-
If your compounds have very low Rf values (stay near the baseline), increase the polarity of your mobile phase (increase the proportion of the polar solvent).
-
-
Add a Modifier: For amine-containing products that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase can improve the peak shape.[7] For acidic products, adding a small amount of acetic acid can have a similar effect.[6]
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol describes a standard procedure for quenching the reaction and removing the primary water-soluble impurities.
Step-by-Step Methodology:
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add cold water or crushed ice to quench any unreacted this compound. Be aware that this quenching process can be exothermic.
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Acidic Wash (Optional): If your reaction used a basic catalyst (e.g., pyridine, triethylamine), first wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl the separatory funnel gently at first and vent frequently to release any evolved CO₂ gas. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of a Sulfonamide Product
This protocol provides a general method for purifying a solid sulfonamide product by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation: Common Solvents for Sulfonamide Crystallization
| Solvent/Solvent System | Polarity | Typical Use |
| Ethanol/Water | Polar | General-purpose for many sulfonamides.[3] |
| Isopropanol/Water | Polar | An alternative to ethanol/water. |
| Ethyl Acetate/Hexanes | Medium Polarity | For less polar sulfonamides. |
| Toluene | Non-polar | Can be used for some sulfonamides. |
Protocol 3: Flash Column Chromatography
This protocol outlines the purification of a product using flash column chromatography.
Step-by-Step Methodology:
-
TLC Optimization: Determine the optimal mobile phase using TLC as described in the troubleshooting section. Aim for an Rf value of 0.2-0.4 for your product.[6]
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Experimental Workflow for a Typical Reaction and Purification
Caption: A typical experimental workflow from reaction to purified product.
References
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]
-
University of Rochester Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. [Link]
-
Reddit. (2024). How to separate these sulfonamides with TLC. [Link]
Sources
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-(Methanesulfonyl)benzoyl Chloride
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing sulfonamides using 4-(methanesulfonyl)benzoyl chloride. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry of Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine is a robust method for forming a sulfonamide bond. This nucleophilic acyl substitution reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the desired sulfonamide.
However, the reactivity of this compound, particularly its sensitivity to moisture, and the potential for side reactions necessitate careful optimization of reaction conditions. This guide will walk you through the critical parameters to control for a high-yielding and clean reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the reaction of this compound with a primary amine?
A1: A reliable starting point for this reaction is to dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic organic base, like triethylamine (TEA) or pyridine (1.5-2.0 equivalents), should be added to the amine solution. The mixture is then cooled to 0 °C before the dropwise addition of a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent. The reaction is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, monitoring its progress by thin-layer chromatography (TLC).[1]
Q2: Which solvents are most suitable for this sulfonamide synthesis?
A2: Anhydrous aprotic solvents are the preferred choice to prevent the hydrolysis of the highly reactive this compound.[1] Commonly used solvents include:
-
Dichloromethane (DCM): Excellent for dissolving both reactants and is relatively easy to remove.
-
Tetrahydrofuran (THF): Another good option, particularly for reactions that may require gentle heating.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be beneficial for less soluble amines.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, useful for very insoluble starting materials, but can be more challenging to remove during workup.
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic organic bases are ideal as they do not compete with the reactant amine in attacking the benzoyl chloride.
-
Triethylamine (TEA): A common and effective choice.
-
Pyridine: Another widely used base that can also act as a catalyst in some cases.[1]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A bulkier base that can be advantageous when dealing with sterically hindered amines.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (amine and benzoyl chloride) and the sulfonamide product. The disappearance of the limiting reactant (usually the amine) indicates the completion of the reaction.
Q5: What are the common impurities I might encounter, and how can I remove them?
A5: Common impurities include:
-
Unreacted starting materials: Can often be removed by column chromatography.
-
4-(Methanesulfonyl)benzoic acid: Formed from the hydrolysis of the benzoyl chloride. This acidic impurity can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the workup.
-
Diacylated amine (for primary amines): This can occur if an excess of the benzoyl chloride is used or if the reaction conditions are not carefully controlled. Using a slight excess of the amine can help minimize this side product. Purification is typically achieved through column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of this compound: This is a highly moisture-sensitive reagent. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently reactive amine: Aromatic amines are generally less nucleophilic than aliphatic amines. | Consider using a more polar solvent like ACN or DMF. Gentle heating (e.g., to 40-50 °C) may be necessary, but monitor for decomposition. A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could also be beneficial. | |
| Protonation of the amine: Inadequate amount or strength of the base. | Ensure at least 1.5 equivalents of a suitable organic base (TEA, pyridine) are used. | |
| Multiple Spots on TLC (Side Products) | Diacylation of primary amine: Formation of a bis-sulfonamide. | Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the benzoyl chloride. Add the benzoyl chloride solution slowly to the amine solution at a low temperature (0 °C). |
| Reaction with solvent: Some solvents can react with the benzoyl chloride under certain conditions. | Stick to inert aprotic solvents like DCM, THF, or ACN. | |
| Difficulty in Product Purification | Product is highly polar and streaks on silica gel: The sulfonamide group can be quite polar. | Use a more polar eluent system for column chromatography, potentially including a small percentage of methanol in DCM. Ensure the crude product is thoroughly dried to remove any residual base, which can cause streaking. |
| Product co-elutes with a starting material: Similar polarity of product and one of the reactants. | Optimize the eluent system for TLC to achieve better separation before attempting column chromatography. A different stationary phase (e.g., alumina) could also be explored. |
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-(methylsulfonyl)benzamide
This protocol provides a detailed, step-by-step methodology for a typical sulfonamide synthesis using this compound.
Materials:
-
4-Fluoroaniline
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-fluoroaniline (1.0 eq) and anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the 4-fluoroaniline.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(4-fluorophenyl)-4-(methylsulfonyl)benzamide.
Visualizing the Workflow
Caption: Workflow for Sulfonamide Synthesis.
References
- García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. (2015). PubMed Central (PMC). Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. Retrieved from [Link]
-
Identifying general reaction conditions by bandit optimization. (2024). PubMed. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Sources
Technical Support Center: Mastering Reactions with 4-(Methanesulfonyl)benzoyl Chloride
An in-depth technical guide by a Senior Application Scientist.
A Guide to Preventing and Troubleshooting Dimer Formation
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-(Methanesulfonyl)benzoyl chloride. This document provides in-depth, field-proven insights to help you navigate the challenges associated with this versatile reagent, specifically focusing on the prevention and troubleshooting of dimer formation. As your Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary for successful and reproducible outcomes.
Part 1: Understanding the Dimerization Problem
This compound is a crucial building block in medicinal chemistry and materials science due to the desirable electronic and solubilizing properties of the methanesulfonyl group. However, its bifunctional nature—possessing a highly electrophilic acyl chloride and a potentially reactive sulfonyl group—can lead to undesired side reactions, most notably, the formation of a dimeric anhydride species.
The Mechanism of Dimer Formation
Dimerization typically occurs through an intermolecular reaction where the carboxylate, formed from the hydrolysis of the acyl chloride, of one molecule attacks the electrophilic acyl chloride of another. This process is often catalyzed by bases or water present in the reaction mixture. The presence of the electron-withdrawing sulfonyl group can further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Mechanism of Dimer Formation.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: I'm observing a significant amount of an unknown, high-molecular-weight byproduct in my reaction. How can I confirm if it's the dimer?
A: Dimer formation is a frequent cause of unexpected byproducts. You can identify the dimer through a combination of analytical techniques:
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Thin-Layer Chromatography (TLC): The dimer will typically have a different polarity and thus a different Rf value compared to your starting material and desired product. It is often less polar than the corresponding carboxylic acid.
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Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two units of 4-(methanesulfonyl)benzoic acid minus the mass of water. For 4-(methanesulfonyl)benzoic acid (C8H8O4S, MW = 200.21 g/mol ), the dimer (C16H14O7S2) would have an expected mass of approximately 382.4 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will show aromatic signals characteristic of the 4-substituted benzene ring, but the integration will be different from your desired product. The methanesulfonyl peak (~3.0-3.5 ppm) will also be present.
| Compound | Molecular Weight ( g/mol ) | General ¹H NMR Aromatic Signals |
| This compound | 218.66 | 2 doublets |
| Desired Amide/Ester Product | Varies | Varies |
| Dimer (Anhydride) | 382.40 | 2 sets of doublets |
Q2: What are the most critical reaction parameters to control to prevent dimer formation?
A: The key is to favor the desired intermolecular reaction with your nucleophile over the undesired self-reaction. Here are the critical parameters to control:
-
Strict Anhydrous Conditions: The presence of water is a primary catalyst for dimer formation as it hydrolyzes the acyl chloride to the corresponding carboxylic acid, which then acts as a nucleophile. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order and Rate of Addition: Always add the this compound solution slowly (dropwise) to a solution of your nucleophile and a suitable base. This maintains a low instantaneous concentration of the acyl chloride, minimizing the chance of self-reaction. This technique is often referred to as "high dilution."
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and reduce the likelihood of side reactions, including dimerization.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with your primary nucleophile. The pKa of the base should be sufficient to deprotonate the conjugate acid of the leaving group but not so high as to promote unwanted side reactions.
Q3: I've already formed a significant amount of the dimer. What is the best strategy for purification?
A: If dimerization has already occurred, purification is necessary. The choice of method depends on the properties of your desired product:
-
Column Chromatography: This is often the most effective method. The dimer, being larger and having different polarity, can typically be separated from the desired product on a silica gel column. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Recrystallization: If your desired product is a solid and has different solubility properties than the dimer, recrystallization can be an effective and scalable purification method. Experiment with different solvent systems to find one that selectively dissolves your product or the dimer.
-
Aqueous Wash: In some cases, an aqueous basic wash (e.g., with dilute sodium bicarbonate) during the workup can help hydrolyze any remaining anhydride dimer into the more polar carboxylic acid, which can then be more easily separated from the less polar desired product in the organic phase.
Part 3: Recommended Experimental Protocol
This section provides a generalized, step-by-step protocol for the acylation of an amine with this compound, designed to minimize dimer formation.
Protocol: Amide Synthesis with Minimized Dimerization
Caption: Recommended Experimental Workflow.
Detailed Steps:
-
Glassware and Atmosphere: Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of an inert gas like nitrogen or argon.
-
Reagent Preparation: In a round-bottom flask, dissolve your amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Temperature Control: Cool the flask containing the amine solution to 0 °C using an ice-water bath.
-
Slow Addition: In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add this solution to the amine mixture dropwise via a syringe pump or dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature. Continue stirring for 2-16 hours, or until the reaction is complete.
-
Monitoring: Monitor the consumption of the starting materials and the formation of the product using an appropriate technique like TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude material using flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.
References
-
General Principles of Acylation Reactions and Side Reactions. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; 8th ed.; Wiley, 2019. [Link]
-
The importance of anhydrous conditions in organic synthesis. In Purification of Laboratory Chemicals; Armarego, W. L. F., Chai, C. L. L., Eds.; 8th ed.; Butterworth-Heinemann, 2017. [Link]
troubleshooting low yield in 4-(Methanesulfonyl)benzoyl chloride acylation
Welcome to the technical support center for Friedel-Crafts acylation reactions utilizing 4-(Methanesulfonyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The powerful electron-withdrawing nature of the methanesulfonyl group presents unique challenges compared to standard Friedel-Crafts acylations. This resource provides in-depth, experience-driven answers to common questions, helping you diagnose problems and optimize your reaction for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield or failing completely. What are the primary suspects?
Low yields in this specific acylation are common and typically trace back to a few key factors rooted in the electronic properties of your acylating agent.
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Catalyst Sequestration: The primary issue is often the Lewis acid catalyst (e.g., AlCl₃) complexing with the sulfonyl group's oxygen atoms in addition to the acyl chloride's carbonyl oxygen.[1][2] This effectively "splits" the catalyst's activity between two sites on the same molecule, potentially preventing the formation of a sufficient concentration of the reactive acylium ion.
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Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate is already electron-poor (e.g., containing nitro, cyano, or other carbonyl groups), the reaction will be inherently sluggish.[3] Combining a deactivated arene with an already challenging acyl chloride is a recipe for failure.
-
Moisture Contamination: This is a universal issue for Friedel-Crafts reactions. Lewis acids like AlCl₃ are extremely hygroscopic and will be rapidly quenched by any moisture in your glassware, solvents, or reagents, rendering them inactive.[3][4]
-
Insufficient Catalyst Loading: Unlike truly catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[5] This is because the ketone product formed is also a Lewis base and will complex with the catalyst, effectively removing it from the reaction.[4][5]
Q2: How exactly does the methanesulfonyl group interfere with the Lewis acid catalyst?
The methanesulfonyl (–SO₂Me) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur. The lone pairs on the sulfonyl oxygens are Lewis basic and can coordinate strongly with a Lewis acid like AlCl₃.
This leads to a critical problem: competitive complexation . The Lewis acid is required to activate the acyl chloride by coordinating to its carbonyl oxygen (or the chloride), facilitating the formation of the electrophilic acylium ion.[6][7][8] However, the sulfonyl group on the same molecule competes for the Lewis acid. If a significant portion of the catalyst is bound to the sulfonyl group, there may not be enough available to activate the acyl chloride, thus stalling the reaction.
Caption: Competing Lewis acid complexation pathways.
Q3: I'm using AlCl₃. Is this the right catalyst? How much should I use?
While AlCl₃ is the traditional workhorse for Friedel-Crafts reactions, its high reactivity can be a double-edged sword with sensitive substrates.
Stoichiometry is Key: For this specific acylation, you should start with at least 2.0-2.5 equivalents of AlCl₃ .
-
~1.0 equivalent is needed to activate the acyl chloride.
-
~1.0 equivalent will likely be sequestered by the sulfonyl group.
-
An additional 0.1-0.5 equivalents can help drive the reaction to completion, accounting for complexation with the final ketone product.[5]
When to Consider Alternatives: If increasing the stoichiometry of AlCl₃ does not improve the yield or leads to decomposition (charring), it is time to consider other catalysts. The choice depends on the reactivity of your aromatic partner.
| Catalyst Type | Examples | Recommended For | Key Considerations |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Unactivated or moderately deactivated arenes (e.g., benzene, toluene, chlorobenzene). | Requires stoichiometric amounts; highly moisture-sensitive.[9] |
| Milder Lewis Acids | ZnCl₂, SnCl₄, Metal Triflates (e.g., Cu(OTf)₂) | Activated arenes (e.g., anisole, phenols, xylenes). | May require higher temperatures but can offer better selectivity and functional group tolerance.[10][11] |
| Brønsted Acids | Triflic acid (TfOH), Methanesulfonic acid (MSA) | Moderately activated arenes. Can be effective when Lewis acids fail. | Can sometimes be used in catalytic amounts. Methanesulfonic anhydride has been used as a metal-free promoter.[12] |
| Solid Acid Catalysts | Zeolites (e.g., HBEA), Montmorillonite clays | Industrial applications, activated arenes. | Offer easier workup and catalyst recycling but may require higher temperatures and longer reaction times.[13][14][15] |
Q4: What are the optimal solvent and temperature conditions for this reaction?
The choice of solvent and temperature is a critical balancing act between ensuring reagent solubility and avoiding side reactions.
-
Solvents: A non-coordinating, anhydrous solvent is essential.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are good starting points. They are relatively inert and have boiling points that allow for a decent temperature range.
-
Carbon Disulfide (CS₂): A classic Friedel-Crafts solvent that often gives clean reactions, but its volatility, toxicity, and flammability require careful handling.
-
Nitrobenzene: Can be used for very unreactive substrates as it can be heated to high temperatures, but it is a deactivating solvent and difficult to remove.
-
-
Temperature:
-
Initial Addition: Always begin by combining the Lewis acid and the this compound at a low temperature (0 °C ). This helps control the initial exothermic reaction and minimizes degradation.
-
Reaction Progression: After adding the aromatic substrate (also at 0 °C), the reaction can be slowly warmed to room temperature. If no reaction is observed (monitored by TLC or HPLC), gradually increase the temperature. For many systems, refluxing in DCE (approx. 83 °C) is required to drive the reaction to completion.
-
Systematic Troubleshooting Workflow
If you are facing low yields, follow this systematic process to identify and solve the problem.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for Acylation
This protocol provides a robust starting point for the acylation of a neutral aromatic substrate like toluene.
1. Preparation (Strictly Anhydrous):
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
2. Reaction Setup:
-
To the flask, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).
-
Add anhydrous 1,2-dichloroethane (DCE) via syringe to create a stirrable suspension.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCE in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. A colored complex should form. Stir for an additional 15 minutes at 0 °C.
-
Dissolve the aromatic substrate (e.g., toluene, 1.0-1.2 equivalents) in anhydrous DCE and add it to the dropping funnel.
3. Acylation Reaction:
-
Add the aromatic substrate solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring until the starting material is consumed.
4. Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully, quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is highly exothermic and releases HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
5. Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the pure aryl ketone.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Prasad, B., et al. (2012). AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles of potential pharmacological interest. Chemical Communications, 48(84), 10434-6. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) AlCl 3 Mediated Unexpected Migration of Sulfonyl Groups: Regioselective Synthesis of 7-Sulfonyl Indoles of Potential Pharmacological Interest. Retrieved from [Link]
-
Dunn, P. J., et al. (2007). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 9(26), 5481-5484. Retrieved from [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077-1104. Retrieved from [Link]
-
ResearchGate. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2008). Aluminum Chloride-Iron Promoted Coupling of Sulfonyl Chlorides with Alkyl Halides in Aqueous Media. Retrieved from [Link]
-
BURJC Digital. (2004). Friedel Crafts acylation of aromatic compounds over arenesulfonic containing mesostructured SBA-15 materials. Retrieved from [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
ResearchGate. (1970). Speciation in the AlCl3/SO2Cl2 catholyte system. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022). What Makes Friedel-Crafts Reactions So Tricky? Retrieved from [Link]
-
PubMed. (2024). Friedel-Crafts reactions for biomolecular chemistry. Retrieved from [Link]
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effect of base on 4-(Methanesulfonyl)benzoyl chloride reactivity and side products
Welcome to the Technical Support Center for 4-(Methanesulfonyl)benzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to optimize your reactions, minimize side products, and confidently address any challenges that may arise during your experiments.
Introduction to this compound
This compound is a bifunctional molecule featuring a highly reactive acyl chloride and a strongly electron-withdrawing methanesulfonyl group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The methanesulfonyl group significantly enhances the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive towards nucleophiles. However, this heightened reactivity also increases its susceptibility to certain side reactions, particularly hydrolysis. Understanding the interplay between the substrate, nucleophile, and the choice of base is paramount for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive compared to standard benzoyl chloride?
The methanesulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. Through inductive and resonance effects, it pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon of the acyl chloride. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.[1][2][3]
Q2: What is the primary role of a base in reactions with this compound?
A base is crucial for several reasons:
-
Acid Scavenging: The reaction of this compound with nucleophiles such as amines or alcohols liberates hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the nucleophile (e.g., an amine), which would render it non-nucleophilic and halt the reaction.[4]
-
Driving Equilibrium: By neutralizing the HCl byproduct, the base drives the reaction equilibrium towards the formation of the desired product.
-
Nucleophilic Catalysis: Certain bases, like pyridine and 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive intermediate (an acylpyridinium salt), which is then more readily attacked by the primary nucleophile (e.g., a sterically hindered alcohol).[5]
Q3: Can I use an aqueous base like sodium hydroxide?
Yes, under specific conditions. The use of an aqueous base, typically in a biphasic system with an organic solvent, is known as the Schotten-Baumann reaction.[6][7][8] This method is effective for acylating amines and phenols.[8][9] The key is that the desired acylation reaction in the organic phase is significantly faster than the hydrolysis of the highly reactive acyl chloride in the aqueous phase. However, due to the enhanced reactivity of this compound, the risk of hydrolysis is greater. Careful control of temperature, pH, and reaction time is essential.[3]
Q4: What is the difference between using a non-nucleophilic base like triethylamine (TEA) or DIPEA versus a nucleophilic base like pyridine?
-
Non-nucleophilic bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These bases primarily act as acid scavengers.[10] DIPEA is more sterically hindered than TEA, making it less likely to participate in unwanted nucleophilic side reactions.[10][11]
-
Nucleophilic bases (e.g., Pyridine, DMAP): These bases can also function as catalysts by forming a more reactive acylating agent.[5] DMAP is a superior nucleophilic catalyst to pyridine due to the resonance stabilization provided by the dimethylamino group. However, their nucleophilicity also means they can potentially be acylated themselves, leading to side products if not used in catalytic amounts alongside a stoichiometric non-nucleophilic base.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive Reagent: this compound is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive 4-(methanesulfonyl)benzoic acid. 2. Insufficient or Inappropriate Base: The generated HCl has protonated your nucleophile, rendering it inactive.[4] 3. Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient nucleophiles may react slowly. | 1. Reagent Quality: Use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Base Selection & Stoichiometry: Ensure at least one equivalent of a suitable base is used. For weakly nucleophilic amines, consider a stronger, non-nucleophilic base like DBU or a catalytic amount of DMAP with a stoichiometric amount of TEA.[10] 3. Enhance Reactivity: For hindered alcohols, add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction. For weakly nucleophilic amines, gentle heating might be required, but monitor carefully for side reactions. |
| Presence of a Water-Soluble Impurity in the Product | Hydrolysis of the Starting Material: The major side product is often 4-(methanesulfonyl)benzoic acid, formed from the reaction of the acyl chloride with trace water. This acidic byproduct will be soluble in basic aqueous solutions. | 1. Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. 2. Work-up Procedure: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct. Be cautious of effervescence. 3. Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis relative to the desired reaction. |
| Formation of Multiple Spots on TLC | 1. Diacylation: If the nucleophile has multiple reactive sites, diacylation can occur. 2. Reaction with a Nucleophilic Base: If using pyridine or DMAP as the primary base (not catalytically), it can be acylated to form an acylpyridinium salt. 3. Unidentified Side Reactions: The high reactivity of the substrate might lead to unexpected pathways. | 1. Control Stoichiometry: Use a slight excess of the nucleophile to favor mono-acylation. Alternatively, add the this compound slowly to a solution of the nucleophile. 2. Use Catalytic Amounts: Employ pyridine or DMAP in catalytic amounts (0.05-0.2 eq) along with a stoichiometric non-nucleophilic base like triethylamine. 3. Optimize Conditions: Re-evaluate the reaction temperature and base. A less reactive, more sterically hindered base like DIPEA might be beneficial.[10][11] |
| Reaction Mixture Turns Dark/Tarry | 1. High Reaction Temperature: Excessive heat can lead to decomposition of the starting material or products. 2. Reaction with Solvent: Some solvents may not be stable under the reaction conditions, especially with highly reactive reagents. | 1. Temperature Control: Maintain careful temperature control, especially during the addition of reagents. Start reactions at 0 °C and allow them to warm to room temperature slowly. 2. Solvent Choice: Use common, inert aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Visual Troubleshooting Workflow
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Technical Support Center: A Guide to Successful Column Chromatography Purification of 4-(Methanesulfonyl)benzoyl Chloride
Welcome to the technical support center for the purification of 4-(methanesulfonyl)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this reactive intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both success and reproducibility in your work.
The primary challenge in the purification of this compound lies in its high reactivity, particularly the susceptibility of the acyl chloride group to hydrolysis.[1][2] Standard silica gel, with its inherent acidity and adsorbed water, can readily catalyze the degradation of the target compound into 4-(methanesulfonyl)benzoic acid, leading to low yields and impure final products.[3] This guide provides a structured approach to mitigate these challenges through carefully designed protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a practical question-and-answer format.
Q1: My yield after column chromatography is significantly lower than expected, and my post-column TLC analysis shows a new, highly polar spot that wasn't prominent in the crude mixture. What is likely happening?
A: This is a classic sign of on-column degradation. The acyl chloride is likely hydrolyzing on the silica gel to form the more polar 4-(methanesulfonyl)benzoic acid.[1][3] Standard silica gel is acidic and contains surface-bound water, creating a perfect environment for this degradation.[3][4]
Troubleshooting Steps:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be done by pre-eluting the packed column with your chosen mobile phase containing 1-2% triethylamine (TEA).[5][6][7] This simple step passivates the acidic silanol groups, creating a more inert stationary phase.
-
Use Anhydrous Solvents: Ensure that all your solvents for the mobile phase and sample preparation are strictly anhydrous. Even trace amounts of water can contribute to hydrolysis.[3]
-
Consider Alternative Stationary Phases: If degradation persists, switching to a less acidic stationary phase like neutral alumina could be a viable option.[4] However, always test this on a small scale first, as alumina can sometimes present its own separation challenges.
Q2: My compound is streaking badly on the TLC plate, making it difficult to determine an appropriate mobile phase for the column. How can I resolve this?
A: Streaking is often caused by a few factors: the compound being too polar for the chosen solvent system, interactions with the stationary phase, or overloading the TLC plate. Given that this compound is a moderately polar compound, the issue is likely due to interactions with the acidic silica gel.
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: Develop your TLC plates in a chamber containing your eluent system with a small amount of an additive. For this compound, adding 0.5-1% triethylamine to your mobile phase can often resolve streaking by neutralizing acidic sites on the TLC plate, mimicking the conditions of a deactivated column.[6]
-
Adjust Solvent Polarity: If streaking persists, systematically adjust the polarity of your mobile phase. A common starting point is a mixture of hexane and ethyl acetate. If your spot is streaking from the baseline, the eluent may not be polar enough to move it effectively.[8]
-
Sample Concentration: Ensure you are not spotting too much of your sample on the TLC plate. Overloading can lead to significant streaking.
Q3: The crude this compound is poorly soluble in my initial non-polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). How can I effectively load it onto the column without it precipitating?
A: This is a common issue when the optimal mobile phase for separation is not a good solvent for the crude product. In this case, dry loading is the recommended technique.[3][5]
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).[3][9]
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica gel.
-
Carefully layer this powder on top of your packed column. This method ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[5]
Q4: How can I effectively visualize this compound on a TLC plate and in my collected fractions?
A: Since this compound contains a benzene ring, it is UV active. The most convenient and non-destructive method for visualization is using a handheld UV lamp at 254 nm.[3] The compound will appear as a dark spot on the fluorescent green background of the TLC plate. This method is ideal for quickly checking your fractions to determine which ones contain your product.
Experimental Protocols & Data
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is essential for determining the optimal mobile phase for your column. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[3][8]
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane.
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the chamber is saturated with solvent vapors for reproducible results.[10][11]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the ratio of your solvents until you achieve the target Rf value. If the spot is too low (low Rf), increase the polarity of the mobile phase (add more ethyl acetate). If the spot is too high (high Rf), decrease the polarity (add more hexane).[8]
Recommended Mobile Phase Systems
The following table summarizes common solvent systems for the normal-phase chromatography of moderately polar compounds like this compound. The ideal starting ratio should be determined by TLC.
| Solvent System | Polarity | Typical Starting Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 8:2 to 7:3 | A versatile and common starting point. Provides good separation for a wide range of compounds. |
| Hexane / Dichloromethane | Low to Medium | 1:1 to 2:3 | Offers different selectivity compared to ethyl acetate and can be useful if separation is poor in hexane/EtOAc. |
| Toluene / Ethyl Acetate | Medium | 9:1 to 8:2 | Toluene can sometimes improve separation of aromatic compounds. |
Note: Always use HPLC-grade solvents to avoid introducing non-volatile impurities.
Protocol 2: Column Packing and Sample Purification
This protocol outlines the full workflow for purifying this compound using flash column chromatography with a deactivated stationary phase.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by your TLC analysis.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Silica Gel Deactivation:
-
Prepare a solution of your initial mobile phase containing 1-2% triethylamine.
-
Gently run 2-3 column volumes of this basic mobile phase through the packed column. This step neutralizes the acidic sites on the silica gel.[5][6]
-
Finally, run 1-2 column volumes of the mobile phase without triethylamine to remove any excess base before loading your sample.
-
-
Sample Loading:
-
If using wet loading , dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
If using dry loading (recommended), follow the dry loading protocol described in Q3.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase, collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[5]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualized Workflows and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated.
Purification Workflow Diagram
This diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.
Caption: Workflow for this compound Purification.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common problems during purification.
Caption: Troubleshooting Common Purification Issues.
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. [Link]
-
4-(Methylphenyl)methanesulfonyl chloride - SAFETY DATA SHEET. Angene. [Link]
-
Methanesulfonyl chloride. Wikipedia. [Link]
-
methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Mobile Phase Selection in Method Development. Welch Materials. [Link]
-
Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]
-
Mobile Phase Selection Guide. alwsci. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
Hydrolysis of Methanesulfonyl Chloride. HoriazonChemical. [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride. Asian Journal of Chemistry. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4-(Methanesulfonyl)-2-nitrobenzoyl chloride. PubChem. [Link]
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Page loading... [wap.guidechem.com]
- 10. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 11. organomation.com [organomation.com]
Technical Support Center: Navigating Solubility Challenges of 4-(Methanesulfonyl)benzoyl Chloride in Organic Synthesis
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of 4-(Methanesulfonyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
Introduction: The Duality of this compound
This compound is a valuable building block in organic synthesis, prized for its reactive acyl chloride group and the modifying properties of the methanesulfonyl moiety.[1] However, its unique structure presents a duality in solubility that can be a source of frustration in the laboratory. The presence of the polar methanesulfonyl group enhances its solubility in polar organic solvents compared to simpler benzoyl chloride derivatives.[1] Yet, it remains a solid with a relatively high melting point (131-133 °C), which can lead to solubility issues in less polar or cold solvent systems.[1] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: This is a common issue that often stems from a mismatch between the solvent's polarity and the compound's solubility profile at a given temperature. While the methanesulfonyl group aids solubility in polar organic solvents, it's crucial to select an appropriate solvent and sometimes to adjust the temperature to achieve complete dissolution.[1]
-
Causality: The crystalline nature of this compound requires sufficient solvation energy from the solvent to overcome the lattice energy of the solid. Polar aprotic solvents are generally good candidates as they can solvate the polar regions of the molecule without reacting with the acyl chloride group.
-
Troubleshooting:
-
Solvent Choice: If you are using a non-polar solvent like hexane, consider switching to a more polar aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[2]
-
Temperature: Gently warming the mixture can significantly increase solubility. However, be cautious, as excessive heat can lead to unwanted side reactions.
-
Co-solvent System: In some cases, a mixture of solvents can provide the ideal balance of solubility for all reactants. For instance, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar system, though be mindful that these can sometimes participate in or complicate reactions.[3]
-
Q2: I'm observing a precipitate forming during my reaction. What could be the cause?
A2: Precipitate formation during a reaction can be due to several factors:
-
Product Insolubility: The most common reason is that your desired product is insoluble in the reaction solvent. This can actually be advantageous for purification, as the product may crystallize out in high purity.[3]
-
Formation of Insoluble Byproducts: Side reactions can lead to the formation of insoluble materials. For example, if there is moisture in your reaction, this compound will hydrolyze to form 4-(methanesulfonyl)benzoic acid, which may have different solubility characteristics.[1][4]
-
Change in Solvent Polarity: As the reaction progresses, the consumption of reactants and formation of products can alter the overall polarity of the reaction mixture, leading to the precipitation of a component that was initially soluble.
-
Temperature Changes: If the reaction was initiated at a higher temperature to dissolve the starting materials and then cooled, the product or even unreacted starting material may precipitate out.
Q3: Can I use protic solvents like ethanol or water with this compound?
A3: It is strongly advised not to use protic solvents for reactions where you want the acyl chloride to react with another nucleophile. This compound is highly reactive towards water and other protic solvents like alcohols.[1][5]
-
Reaction with Water (Hydrolysis): It will readily hydrolyze to form 4-(methanesulfonyl)benzoic acid and hydrochloric acid.[1][4]
-
Reaction with Alcohols (Alcoholysis): It will react with alcohols to form the corresponding ester.[5]
These reactions are often rapid and exothermic. Therefore, ensuring your reaction is conducted under anhydrous (dry) conditions is critical for success.[5][6]
Q4: How does the choice of solvent impact the reaction rate and outcome?
A4: The choice of solvent is critical as it can influence reaction mechanisms (e.g., SN1 vs. SN2), reaction rates, and even the type of byproducts formed.[3][7]
-
Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are often the solvents of choice for reactions with this compound. They are polar enough to dissolve the acyl chloride and many nucleophiles, without interfering with the reaction.[2]
-
Polar Protic Solvents: As discussed, these will react with the acyl chloride and should be avoided unless solvolysis is the intended reaction.[8][9]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility of this compound can be limited in these solvents. While they can be used, they may require higher temperatures or longer reaction times.[10]
Troubleshooting Guide: Common Scenarios & Solutions
This section provides a systematic approach to troubleshooting common problems encountered when dealing with the solubility of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Reagent Undissolved at Start of Reaction | 1. Inappropriate solvent choice (too non-polar).[7] 2. Reaction temperature is too low. | 1. Switch to a more polar aprotic solvent (e.g., DCM, THF, ACN).[2] 2. Gently warm the reaction mixture while monitoring for any signs of decomposition or side reactions. 3. Consider using a co-solvent system. |
| Reaction is Sluggish or Incomplete | 1. Poor solubility of the nucleophile in the chosen solvent. 2. The reaction is diffusion-limited due to poor solubility of the acyl chloride. | 1. Select a solvent that is known to dissolve both the acyl chloride and the nucleophile. 2. Increase the reaction temperature to improve solubility and reaction rate.[6] 3. If possible, use a phase-transfer catalyst for reactions involving two immiscible phases. |
| Formation of a Tarry, Intractable Mixture | 1. Reaction temperature is too high, leading to decomposition.[11] 2. The solvent is reacting with the starting materials or products. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time.[12] 2. Ensure the chosen solvent is inert under the reaction conditions. For example, THF can be problematic with strong Lewis acids. |
| Low Yield of Desired Product | 1. Hydrolysis of the acyl chloride due to residual moisture.[4][6] 2. Incomplete reaction due to poor solubility. | 1. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] 2. Address solubility issues using the strategies outlined above. |
Experimental Protocols
Protocol 1: General Procedure for Acylation with this compound in Dichloromethane (DCM)
This protocol provides a general guideline for a typical acylation reaction, for example, with an amine.
Materials:
-
This compound
-
Amine (or other nucleophile)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous triethylamine (or another suitable base)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Dropping funnel (optional)
Procedure:
-
Set up the oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the amine and dissolve it in anhydrous DCM.
-
In a separate flask, dissolve the this compound in anhydrous DCM. Gentle warming may be required to achieve complete dissolution. If so, allow the solution to cool to room temperature before proceeding.
-
Add the base (e.g., triethylamine) to the amine solution.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results? Retrieved from [Link]
-
De Borggraeve, W. M., et al. (2018). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 14, 1735-1742. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
Sources
- 1. Buy this compound | 40913-92-6 [smolecule.com]
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- 3. biotage.com [biotage.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup and Removal of Unreacted 4-(Methanesulfonyl)benzoyl Chloride
Prepared by the Gemini Applications Science Team
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-(methanesulfonyl)benzoyl chloride in their synthetic workflows. We provide in-depth technical guidance, troubleshooting, and best practices for the effective removal of this reactive reagent from your reaction mixture post-completion.
Core Principle: The Chemistry of Removal
This compound is a highly reactive acylating agent.[1] This high reactivity is the very key to its removal. The workup strategy is fundamentally based on a two-step chemical process:
-
Hydrolysis (Quenching): The acyl chloride functional group reacts readily and often violently with nucleophiles, most notably water.[1][2] This reaction, known as hydrolysis, rapidly converts the unreacted this compound into 4-(methanesulfonyl)benzoic acid and hydrochloric acid (HCl).[3]
-
Extraction: The resulting 4-(methanesulfonyl)benzoic acid is a carboxylic acid. While it has some water solubility, its removal is dramatically enhanced by converting it into its corresponding carboxylate salt with a mild aqueous base.[4] This salt exhibits excellent solubility in the aqueous phase, allowing for its efficient separation from the desired product in an organic solvent via liquid-liquid extraction.
Understanding these principles allows for the rational design of a workup procedure tailored to your specific reaction and product.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for removing unreacted this compound?
The most robust and common strategy is to quench the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This accomplishes two critical tasks simultaneously:
-
It rapidly hydrolyzes the unreacted acyl chloride to 4-(methanesulfonyl)benzoic acid.[2]
-
It neutralizes the HCl generated during both the primary reaction and the hydrolysis, and it deprotonates the newly formed 4-(methanesulfonyl)benzoic acid. This converts the acid into its highly water-soluble sodium salt, facilitating its removal into the aqueous layer during extraction.
Q2: Which quenching agent should I use? A comparison.
The choice of quenching agent depends on the stability of your desired product.
| Quenching Agent | Mechanism & Product of Quenching | Pros | Cons | Best For |
| Aqueous NaHCO₃ / Na₂CO₃ | Hydrolysis to sodium 4-(methanesulfonyl)benzoate | Highly efficient removal; neutralizes acid; readily available. | CO₂ evolution can cause foaming/pressure. Not suitable for extremely base-sensitive products. | Most standard applications where the desired product is stable to mild base. |
| Water (H₂O) | Hydrolysis to 4-(methanesulfonyl)benzoic acid | Milder than base; no gas evolution. | Less efficient at removing the acid impurity; leaves reaction acidic (HCl). | Reactions with base-sensitive products where pH control is critical. |
| Methanol (MeOH) / Ethanol (EtOH) | Alcoholysis to the corresponding ester | Effective for non-aqueous conditions. | Creates a new, likely organic-soluble impurity (the ester) that must be removed, usually by chromatography.[5] | Situations where water must be strictly avoided even during workup. |
| Aqueous Ammonia (NH₃) / Amines | Aminolysis to the corresponding amide | Forms a stable amide.[5] | Creates a new, often difficult-to-remove amide impurity. | Rarely recommended for workup unless the amide is the desired product. |
Q3: Why is a basic wash (e.g., with sodium bicarbonate) superior to a simple water wash?
A simple water wash relies on the partitioning of the neutral 4-(methanesulfonyl)benzoic acid between the organic and aqueous layers. Because the molecule still contains a relatively non-polar benzene ring and a sulfonyl group, its solubility in many organic solvents is significant.
A basic wash, however, performs an in-situ acid-base reaction. The 4-(methanesulfonyl)benzoic acid (pKa ≈ 3.6)[6] is readily deprotonated by sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of ~6.4) to form the sodium 4-(methylsulfonyl)benzoate salt. This ionic salt has vastly superior water solubility compared to the neutral acid, driving the equilibrium of the extraction decisively towards the aqueous phase. This results in a much cleaner and more efficient removal of the impurity.
Q4: My desired product is sensitive to base. What's the alternative workup?
If your product contains a base-labile functional group (e.g., an ester that could be saponified, a sensitive stereocenter), you must avoid strong bases. The recommended procedure is:
-
Quench with Cold Water: Slowly add the reaction mixture to ice-cold water with vigorous stirring. This will hydrolyze the acyl chloride under mildly acidic conditions (due to HCl formation).[2]
-
Multiple Water Extractions: Perform multiple extractions with cold deionized water. While less efficient than a basic wash, repeating the process 3-4 times can effectively remove the moderately water-soluble 4-(methanesulfonyl)benzoic acid.[4]
-
Consider a Bicarbonate "Flash Wash": If your product can tolerate a very brief exposure to mild base, a single, rapid wash with cold, saturated NaHCO₃ solution followed immediately by a water wash can significantly improve removal without causing extensive degradation. Always test this on a small scale first.
Q5: How can I monitor the removal of the acyl chloride during the workup?
Monitoring is crucial for ensuring a clean product.
-
Thin-Layer Chromatography (TLC): Acyl chlorides are often unstable on silica gel plates, leading to streaking or decomposition.[7] A reliable method is to take a small aliquot of your organic layer, spot it on the TLC plate, and then immediately over-spot it with a drop of methanol or a dilute solution of benzylamine in your TLC solvent.[7] This in-situ derivatization converts the reactive acyl chloride into a more stable and cleanly-eluting ester or amide, providing a clear spot for comparison against your starting material and product.
-
HPLC/LC-MS: For quantitative analysis, HPLC is the preferred method. As with TLC, analyzing the crude organic layer directly can be problematic. A common practice is to dilute an aliquot of the organic layer in a solvent containing a derivatizing agent (e.g., 2-nitrophenylhydrazine) to create a stable derivative with a strong UV chromophore for sensitive detection.[8]
-
Infrared (IR) Spectroscopy: Unreacted acyl chloride has a characteristic C=O stretching frequency around 1800 cm⁻¹. The disappearance of this peak in the IR spectrum of your crude product is a good indicator of complete quenching.
Q6: What if my desired product is also acidic? How do I separate it from the 4-(methanesulfonyl)benzoic acid impurity?
This is a classic separation challenge that relies on the difference in acidity (pKa) between your product and the impurity. 4-(Methanesulfonyl)benzoic acid is a relatively strong carboxylic acid (pKa ≈ 3.6).[6]
-
If your product is much less acidic (e.g., a phenol, pKa ≈ 10): You can use a carefully controlled basic extraction. A wash with sodium bicarbonate (NaHCO₃) solution should be basic enough to deprotonate and extract the 4-(methanesulfonyl)benzoic acid, but not basic enough to deprotonate the phenol, leaving your desired product in the organic layer.
-
If your product is similarly acidic (e.g., another carboxylic acid): An extractive workup is not feasible. In this scenario, you must rely on other purification techniques. Column chromatography on silica gel is the most common solution. The significant polarity difference between most organic products and the highly polar 4-(methanesulfonyl)benzoic acid usually allows for good separation.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Workup (For Base-Stable Products)
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This moderates the exothermic nature of the quench.
-
Prepare Quenching Solution: In a separate flask or beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Quenching: With vigorous stirring, slowly add the NaHCO₃ solution to the reaction mixture. Caution: This is an exothermic reaction that releases CO₂ gas. Add the solution slowly to control the rate of reaction and gas evolution.[5] Continue adding until gas evolution ceases.
-
Transfer and Dilute: Transfer the quenched mixture to a separatory funnel. If necessary, add more of your organic solvent and deionized water to ensure two distinct layers form.
-
Extract: Shake the separatory funnel well, venting frequently. Allow the layers to separate, and then drain the aqueous layer.
-
Repeat Wash: Wash the organic layer one more time with saturated NaHCO₃ solution, followed by one wash with deionized water, and finally one wash with saturated NaCl solution (brine) to aid in drying.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Mild Aqueous Workup (For Base-Sensitive Products)
-
Prepare Quenching Medium: Place a volume of ice-cold deionized water (approximately 5-10 times the volume of your reaction mixture) into a beaker or flask with a stir bar and cool it in an ice-water bath.
-
Slow Quenching: With vigorous stirring, slowly add your reaction mixture dropwise to the cold water. The acyl chloride will hydrolyze.[2]
-
Transfer and Extract: Transfer the entire mixture to a separatory funnel. Extract the aqueous mixture with your organic solvent (e.g., ethyl acetate, DCM) three to four times, collecting the organic layers each time.
-
Wash: Combine the organic extracts and wash once with cold deionized water, followed by one wash with cold brine.
-
Dry and Concentrate: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Be aware that this method may be less effective at complete removal, and subsequent purification (e.g., chromatography) may be required.
Visualization: Workup Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate workup procedure.
Caption: Decision tree for selecting the optimal workup procedure.
References
- Y.L. Li, et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 153-158.
- CymitQuimica (n.d.). CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid.
- Smolecule (n.d.). Buy this compound | 40913-92-6.
- CymitQuimica (n.d.). CAS 40913-92-6: 4-Methylsulfonylbenzoyl chloride.
- University of Calgary (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- HoriazonChemical (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Chemistry Steps (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Reddit r/Chempros (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
- ChemicalBook (n.d.). 4-Methylsulphonylbenzoic acid CAS#: 4052-30-6.
- Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Water.
Sources
- 1. Buy this compound | 40913-92-6 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Methanesulfonyl)benzoyl Chloride and Tosyl Chloride
Introduction
In the landscape of modern organic synthesis, acyl chlorides and sulfonyl chlorides serve as indispensable reagents for forging new carbon-heteroatom bonds. Among these, 4-(Methanesulfonyl)benzoyl chloride and p-toluenesulfonyl chloride (tosyl chloride) are prominent examples, employed to introduce benzoyl and tosyl moieties, respectively. While both feature a reactive chloride leaving group, their underlying reactivity profiles are fundamentally different, governed by the nature of their electrophilic centers—a carbonyl carbon versus a sulfonyl sulfur.
This guide provides an in-depth comparison of these two critical reagents. We will dissect their structural and electronic properties, explore their mechanistic pathways, and present a framework for experimental comparison. This analysis is designed to equip researchers, particularly those in medicinal and process chemistry, with the nuanced understanding required to select the optimal reagent and conditions for their synthetic challenges.
Section 1: Molecular Structure and Electronic Profile
The reactivity of any electrophile is dictated by the electron density at its reactive center and the stability of the subsequent transition states and intermediates. A direct comparison of this compound and tosyl chloride reveals stark electronic differences that are paramount to their function.
This compound (4-MSBC): An Activated Acyl Chloride This molecule is a derivative of benzoyl chloride, featuring a powerful methanesulfonyl (-SO₂CH₃) group at the para position. The sulfur atom in the sulfone is in a high oxidation state, and both oxygen atoms exert a strong electron-withdrawing effect through induction and resonance (-I, -M effects). This effect is relayed through the aromatic ring, significantly depleting electron density from the carbonyl carbon. The result is a highly polarized C=O bond and an exceptionally electrophilic carbonyl carbon, primed for nucleophilic attack.
Tosyl Chloride (TsCl): A Quintessential Sulfonyl Chloride Tosyl chloride features a sulfur atom bonded to two oxygen atoms, a chloride, and a p-tolyl group.[1] Unlike the methanesulfonyl group on 4-MSBC, the methyl group on the tolyl substituent is weakly electron-donating via hyperconjugation. The primary electrophilic center is the sulfur atom. While the two oxygen atoms strongly withdraw electron density, the overall electrophilicity of the sulfur is generally considered to be less than that of an activated carbonyl carbon.
Section 3: Head-to-Head Reactivity Comparison
Direct experimental comparisons and mechanistic understanding converge on a clear conclusion: This compound is substantially more reactive than tosyl chloride. One commentary suggests that acyl chlorides react with alcohols in minutes, while sulfonyl chlorides might take hours at elevated temperatures to achieve the same transformation. [2] The principal reasons for this reactivity gap are:
-
Electrophilicity: The carbonyl carbon in 4-MSBC is rendered exceptionally electron-poor by the combined withdrawing effects of the chloride and the powerful para-methanesulfonyl group. This makes it a "harder" and more potent electrophile.
-
Reaction Pathway: The formation of a relatively stable tetrahedral intermediate in the acylation pathway provides a lower energy route for the reaction to proceed compared to the higher-energy transition state required for substitution at the more sterically hindered sulfur center of tosyl chloride.
| Feature | This compound | Tosyl Chloride |
| Reagent Type | Acyl Chloride | Sulfonyl Chloride |
| Electrophilic Center | Carbonyl Carbon | Sulfonyl Sulfur |
| Key Substituent Effect | p-SO₂CH₃ (Strongly electron-withdrawing) | p-CH₃ (Weakly electron-donating) |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Substitution at Sulfur |
| Key Intermediate | Tetrahedral Adduct | Trigonal Bipyramidal Transition State |
| Relative Reactivity | Very High | Moderate |
Section 4: Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the difference in reactivity, a parallel reaction study can be conducted. This protocol is designed to be self-validating by ensuring identical conditions for both reagents.
Objective: To compare the rate of reaction of 4-MSBC and TsCl with a primary alcohol, benzyl alcohol, under standardized conditions.
Methodology: Two parallel reactions will be set up and monitored over time using Thin Layer Chromatography (TLC). The consumption of the starting material (benzyl alcohol) will serve as an indicator of reaction progress.
Materials:
-
This compound (4-MSBC)
-
Tosyl chloride (TsCl)
-
Benzyl alcohol
-
Pyridine (anhydrous, as base and catalyst)
-
Dichloromethane (DCM, anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrers
Experimental Workflow:
Detailed Procedure:
-
Preparation: In two separate round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars, dissolve benzyl alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool both flasks to 0 °C in an ice bath.
-
Initiation: To Flask A, add 4-MSBC (1.1 eq) dropwise. Simultaneously, to Flask B, add TsCl (1.1 eq). Start timing immediately.
-
Monitoring: Using a capillary tube, spot a small aliquot from each reaction mixture onto a TLC plate at regular intervals (e.g., 5, 15, 30, and 60 minutes). Develop the TLC plate and visualize the spots under UV light. The disappearance of the benzyl alcohol spot indicates reaction progress.
-
Work-up: After the final time point, quench both reactions by adding 1 M HCl solution to neutralize the pyridine. Transfer the mixtures to separatory funnels and extract the organic layer. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Isolation & Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the resulting crude material by ¹H NMR to quantify the conversion of benzyl alcohol to the corresponding ester or tosylate.
Expected Outcome: The TLC analysis for Flask A is expected to show complete or near-complete consumption of benzyl alcohol within the first 5-15 minutes. In contrast, Flask B will likely show a much slower conversion, with a significant amount of unreacted benzyl alcohol remaining even after 60 minutes at 0 °C.
Section 5: Practical Implications and Reagent Selection
The profound difference in reactivity dictates the distinct applications of these reagents:
-
Choose this compound for Acylations: This reagent is ideal for rapid and efficient introduction of a benzoyl group. Its high reactivity allows for reactions to be performed at low temperatures, which can be advantageous for sensitive substrates. The resulting benzoyl group, bearing the electron-withdrawing sulfone, can itself influence the properties of the final molecule, a feature often exploited in medicinal chemistry.
-
Choose Tosyl Chloride for Sulfonylations: The primary role of TsCl is not merely to attach a tosyl group, but to convert an alcohol's hydroxyl group—a notoriously poor leaving group—into a tosylate, which is an excellent leaving group for subsequent Sₙ2 reactions. [3]Its moderate reactivity is a benefit here, allowing for selective tosylation of primary or secondary alcohols in the presence of other, less reactive nucleophilic functional groups. Furthermore, its reaction with amines to form stable, often crystalline, sulfonamides is a cornerstone of both synthesis and chemical identification. [4]
Conclusion
While structurally related as aromatic acid chlorides, this compound and tosyl chloride occupy different realms of chemical reactivity. 4-MSBC is a highly activated acylating agent, driven by an exceptionally electrophilic carbonyl carbon, which reacts rapidly via a tetrahedral intermediate. Tosyl chloride is a moderately reactive sulfonylating agent, valued for its ability to form stable sulfonamides and to convert alcohols into excellent tosylate leaving groups in a controlled manner. A thorough understanding of these electronic and mechanistic differences is fundamental for their rational and effective application in chemical synthesis.
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A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Yield-Based Comparison of Sulfonyl Chlorides
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. First introduced in the revolutionary antibacterial agent Prontosil, this remarkably stable and versatile moiety is now integral to a vast array of therapeutics, from diuretics and anticonvulsants to anti-cancer and anti-inflammatory agents.[1][2][3] Its prevalence stems from its unique physicochemical properties: it is a stable, non-basic amine bioisostere capable of acting as a hydrogen bond acceptor, which can significantly improve a molecule's pharmacokinetic profile and binding affinity.[4]
The most fundamental and widely practiced method for constructing this critical bond is the reaction between a primary or secondary amine and a sulfonyl chloride.[5][6] While the reaction appears straightforward, the choice of sulfonyl chloride has profound implications for reaction yield, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of commonly used sulfonyl chlorides, supported by experimental data and protocols, to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
The Core Reaction: Mechanism and Critical Parameters
The formation of a sulfonamide is typically a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride. The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride leaving group. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine, thereby rendering it non-nucleophilic.
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A Comparative Guide to the Selectivity of 4-(Methanesulfonyl)benzoyl Chloride with Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the ability to selectively modify one functional group in the presence of others is paramount. This guide provides an in-depth technical comparison of the reactivity and selectivity of 4-(methanesulfonyl)benzoyl chloride, a highly activated acylating agent, in the context of reactions with polyfunctional molecules. We will explore the underlying principles of chemoselectivity and compare its performance with other common acylating agents, supported by experimental data and detailed protocols.
The Challenge of Selectivity in Polyfunctional Molecules
Polyfunctional molecules, those bearing multiple reactive sites such as amino, hydroxyl, and thiol groups, present a significant challenge for selective chemical modification. The inherent nucleophilicity of these groups dictates their reactivity towards electrophilic reagents like acyl chlorides. Generally, the order of nucleophilicity is:
Amine > Thiol > Primary Alcohol > Secondary Alcohol > Phenol
This inherent reactivity order often leads to the preferential acylation of the most nucleophilic group. However, achieving high selectivity is often not as straightforward and can be influenced by a variety of factors including:
-
Steric Hindrance: Bulky groups near a reactive site can impede the approach of the acylating agent, allowing for the acylation of a less hindered, albeit less nucleophilic, group.
-
Electronic Effects: The electronic properties of both the substrate and the acylating agent play a crucial role. Electron-withdrawing groups on the acylating agent increase its electrophilicity and reactivity, while substituents on the polyfunctional molecule can modulate the nucleophilicity of the reactive centers.
-
Reaction Conditions: Solvent, temperature, and the choice of base can dramatically alter the outcome of a reaction. For instance, in acidic media, amines are protonated to form non-nucleophilic ammonium salts, which can allow for the selective acylation of hydroxyl groups.[1]
This compound: A Highly Reactive Acylating Agent
This compound is a derivative of benzoyl chloride featuring a potent electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the para position. This group significantly increases the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[2][3] This enhanced reactivity can be advantageous for acylating weakly nucleophilic groups but can also present challenges in achieving selectivity in the presence of multiple reactive sites.
Comparative Analysis with Alternative Acylating Agents
The choice of acylating agent is critical in controlling the selectivity of a reaction. A comparison with other commonly used reagents highlights the unique position of this compound.
Reactivity Spectrum of Acylating Agents
The general order of reactivity for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids (with coupling agents)
Less reactive acylating agents often provide better chemoselectivity due to their lower propensity to react with less nucleophilic groups.[5]
Performance in Acylating Amino Alcohols
Amino alcohols are excellent model substrates for studying N- versus O-acylation selectivity. The more nucleophilic amine group is generally acylated preferentially. However, achieving exclusive N-acylation can be challenging with highly reactive acylating agents.
Table 1: Comparison of Acylating Agents in the Selective N-Acylation of Amino Alcohols
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) of N-acylated product | Reference |
| Benzoyl Chloride | (R)-2-Amino-2-phenylethan-1-ol | --- | Dichloromethane | RT | --- | 68-85% (with diacylated product) | [6] |
| N-Benzoyl Carbazoles | Spermidine (terminal amines) | None | --- | --- | --- | High selectivity | [6] |
| N-Carbonylimidazoles | Amino Alcohols | Pyridinium ions/DBU | --- | --- | --- | High chemoselectivity | [7][8] |
| Acetic Anhydride | Alcohols and Phenols | ZnCl₂ | Solvent-free | RT | 0.5-2 | 85-98% (O-acylation) | [9][10] |
| Acetyl Chloride | Alcohols and Phenols | ZnCl₂ | Solvent-free | RT | 0.3-1.5 | 90-98% (O-acylation) | [9][10] |
Note: Direct comparative data for this compound on these specific substrates is not available in the cited literature. The table illustrates the performance of other agents.
The data suggests that while highly reactive agents like benzoyl chloride can lead to mixtures of products, more sophisticated or less reactive reagents can offer superior selectivity. Given its high reactivity, it is anticipated that this compound would also likely lead to over-reaction or lack of selectivity in the absence of carefully controlled conditions.
Performance in Acylating Polyamines
Selective acylation of polyamines, which contain multiple amine groups of similar reactivity, is another significant challenge. Strategies to achieve mono-acylation often involve using the proton as a protecting group to differentiate between the amine sites based on their pKa values.[2]
Experimental Protocols
General Protocol for the Selective N-Acylation of an Amino Alcohol with an Acyl Chloride
This protocol provides a general framework for the selective N-acylation of an amino alcohol, which can be adapted for use with this compound. The key to selectivity is the slow addition of the acylating agent at low temperature to control the reaction with the more nucleophilic amine.
Materials:
-
Amino alcohol (1.0 eq)
-
Acyl chloride (e.g., this compound) (1.05 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cooled amino alcohol solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated amino alcohol.
Mechanistic Considerations and Selectivity Principles
The selectivity of acylation reactions is governed by a delicate interplay of kinetics and thermodynamics.
Nucleophilic Addition-Elimination Mechanism
The reaction of an acyl chloride with a nucleophile proceeds through a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to form the acylated product.
Caption: Nucleophilic addition-elimination mechanism.
Factors Influencing Selectivity
Caption: Key factors governing selectivity in acylation.
The strong electron-withdrawing nature of the methanesulfonyl group in this compound makes the carbonyl carbon highly electron-deficient, thus accelerating the rate of nucleophilic attack. This high reactivity can sometimes compromise selectivity, as the reagent may not effectively discriminate between nucleophiles of differing reactivity, especially at higher temperatures or concentrations.
Conclusion
This compound is a potent acylating agent due to the strong electron-withdrawing effect of the methanesulfonyl group. This high reactivity can be harnessed for the acylation of less reactive functional groups but requires careful control of reaction conditions to achieve high chemoselectivity in polyfunctional molecules. When compared to other acylating agents, it is expected to be more reactive than unsubstituted benzoyl chloride and its derivatives with electron-donating or weakly electron-withdrawing groups. For achieving high selectivity, particularly in complex syntheses, less reactive acylating agents or the use of protecting group strategies may be more suitable. The choice of the optimal acylating agent and reaction conditions should be guided by the specific substrate and the desired outcome, with a thorough understanding of the principles of nucleophilicity, steric effects, and electronic factors.
References
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
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LookChem. (n.d.). Cas 110964-80-2,Benzoyl chloride, 4-(methylsulfonyl)-2-nitro-. Retrieved from [Link]
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ResearchGate. (n.d.). Condensation of amino acids and substituted benzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
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A Comparative Guide to the Validation of an HPLC Method for Analyzing 4-(Methanesulfonyl)benzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive, in-depth comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of reaction products originating from 4-(Methanesulfonyl)benzoyl chloride. This reactive acylating agent is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, making the precise and accurate monitoring of its reactions essential for ensuring product quality and process control.
This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and offering a comparative analysis with alternative analytical technologies. As Senior Application Scientists, our goal is to equip you with the expertise and trustworthy protocols necessary to navigate the complexities of analytical method validation for reactive chemical species.
The Criticality of Method Validation for Reactive Intermediates
Therefore, a robustly validated HPLC method is indispensable. It serves as a self-validating system, providing irrefutable evidence that the analytical procedure is fit for its intended purpose.[5] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[6][7][8][9][10][11][12][13][14][15][16][17][18]
A Validated HPLC Method: Step-by-Step Protocol and Rationale
The following protocol details the validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of a primary amide product formed from the reaction of this compound with a primary amine. This method can be adapted for other reaction products, such as esters, with appropriate modifications.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analytes. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a modifier to control the ionization of the analytes and improve peak shape. |
| Mobile Phase B | 0.1% Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is necessary to effectively separate the more polar starting materials and byproducts from the less polar product within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the analytes provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
Validation Parameters: Experimental Design and Acceptance Criteria
The validation of this HPLC method encompasses the following key parameters as stipulated by ICH guidelines.[8][13]
1. Specificity/Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
-
Experimental Protocol:
-
Analyze a blank (diluent), a placebo (reaction matrix without the analyte), a solution of the analyte, and a solution containing the analyte spiked with known impurities and starting materials.
-
Perform forced degradation studies on the analyte (acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions to ensure that the degradation products do not interfere with the analyte peak.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, with a resolution (Rs) of >2. The peak purity of the analyte should be confirmed using a Diode Array Detector (DAD).
2. Linearity and Range
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate and plot a calibration curve of the average peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Table 1: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 521034 |
| 75 | 785421 |
| 100 | 1052365 |
| 125 | 1310258 |
| 150 | 1568942 |
| r² | 0.9998 |
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[7]
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Illustrative Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.1 | 99.3 |
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
Experimental Protocol:
-
Systematically vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, providing a clear visual representation of the interconnectedness of each validation parameter.
Caption: Workflow for HPLC method validation.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful and widely used technique, it is essential to consider alternative methods to ensure the most appropriate analytical solution is chosen for a given application.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase, leading to significantly higher efficiency and resolution.[19][20][21][22][23]
Table 3: Comparison of HPLC and UPLC
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (500 - 6,000 psi)[21] | Higher (up to 15,000 psi)[21][22] |
| Analysis Time | Longer (15-20 minutes)[21][22] | Shorter (1-10 minutes)[23] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher[19][21] |
| Solvent Consumption | Higher | Lower[19][21] |
| Cost | Lower initial investment | Higher initial investment |
Causality of Performance Differences: The smaller particle size in UPLC columns leads to a more efficient mass transfer of the analyte between the mobile and stationary phases.[20] This results in sharper, narrower peaks, which in turn leads to improved resolution and sensitivity.[19][20] To overcome the high backpressure generated by these smaller particles, UPLC systems are designed to operate at much higher pressures than conventional HPLC systems.[21][22]
Gas Chromatography (GC)
For volatile and thermally stable analytes, Gas Chromatography (GC) can be a viable alternative. However, for many reaction products of this compound, which are often non-volatile and thermally labile, direct GC analysis is not feasible without derivatization.[24] Derivatization to form more volatile and stable compounds, such as sulfonamides, can be employed.[24][25]
Table 4: Comparison of HPLC and GC (with Derivatization)
| Feature | HPLC | GC (with Derivatization) |
| Analyte Volatility | Not required | Required |
| Thermal Stability | Not critical | Required |
| Sample Preparation | Often minimal | Derivatization step required |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Detector | UV, DAD, MS | FID, MS |
Decision-Making for Method Selection: The choice between HPLC, UPLC, and GC depends on several factors, including the properties of the analyte, the required sensitivity and throughput, and available resources.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
The validation of an HPLC method for analyzing the reaction products of this compound is a critical undertaking that demands a thorough understanding of both the analytical technique and the chemical nature of the analytes. The detailed protocol and validation parameters provided in this guide, grounded in ICH, FDA, and USP principles, offer a robust framework for establishing a scientifically sound and defensible analytical method.
While HPLC remains a workhorse in the pharmaceutical industry, the emergence of UPLC presents significant advantages in terms of speed, resolution, and sensitivity, making it a compelling alternative for high-throughput environments.[19][20][21][22][23] For volatile and thermally stable derivatives, GC can also be a powerful tool. The ultimate choice of analytical methodology should be guided by a careful consideration of the specific analytical challenge and the resources available. By adhering to the principles of scientific integrity and rigorous validation, researchers can ensure the quality and reliability of their analytical data, a cornerstone of successful drug development.
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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 4-(Methanesulfonyl)benzoyl Chloride Purity
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Methanesulfonyl)benzoyl chloride, a key building block in the synthesis of various therapeutic agents, is a prime example of a reactive synthon where precise purity assessment is paramount. Its acyl chloride moiety, while essential for its synthetic utility, presents a significant analytical challenge due to its inherent reactivity and susceptibility to hydrolysis.[1][2]
This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of this compound. We will explore the theoretical underpinnings and practical execution of the qNMR method, contrasting it with traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC) and titration. This document is intended for researchers, scientists, and drug development professionals who require a robust, accurate, and reliable method for the quantification of reactive chemical entities.
The Superiority of qNMR for Reactive Acyl Chlorides
Quantitative NMR (qNMR) has emerged as a powerful analytical tool in pharmaceutical quality control, offering a direct and primary method for purity determination without the need for compound-specific reference standards.[3][4] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6] This allows for the use of a single, well-characterized internal standard to quantify multiple analytes, streamlining the analytical process.[3]
For a reactive molecule like this compound, qNMR offers several distinct advantages:
-
Non-destructive Analysis: The sample can be recovered unchanged after the analysis, which is particularly beneficial when dealing with valuable or limited-quantity materials.
-
Absolute Quantification: Through the use of a certified internal standard, qNMR can provide a direct measure of the mass fraction of the analyte in a sample, accounting for non-NMR active impurities such as inorganic salts.[7]
-
Structural Confirmation: The NMR spectrum inherently provides structural information, allowing for the simultaneous identification and quantification of the analyte and any structurally related impurities.
-
Reduced Sample Handling: The straightforward sample preparation for qNMR minimizes the risk of analyte degradation, a critical consideration for moisture-sensitive acyl chlorides.[2]
Experimental Protocol: qNMR Purity Determination of this compound
The following protocol outlines a validated approach for the qNMR analysis of this compound. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
1. Selection of the Internal Standard:
The choice of an internal standard is crucial for the accuracy of the qNMR experiment.[8] An ideal internal standard should:
-
Be chemically inert and not react with the analyte or the solvent.[9]
-
Possess high purity (ideally a certified reference material).[8]
-
Have a simple NMR spectrum with signals that do not overlap with those of the analyte.[10]
-
Be soluble in the chosen deuterated solvent.[8]
-
Have a known molecular weight and number of protons for the signal of interest.
For the analysis of the reactive this compound, a non-protic and non-nucleophilic internal standard is essential. Dimethyl sulfone (DMSO2) is an excellent choice due to its high stability, simple singlet ¹H NMR spectrum, and good solubility in many deuterated organic solvents.[8]
2. Sample Preparation:
Given the moisture sensitivity of acyl chlorides, all sample preparation steps must be conducted under anhydrous conditions, preferably in a glovebox or using Schlenk techniques.
-
Step 1: Weighing. Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Subsequently, accurately weigh approximately 5-10 mg of the internal standard (e.g., dimethyl sulfone) into the same vial. The use of an analytical balance with a readability of at least 0.01 mg is recommended.[11]
-
Step 2: Dissolution. To the vial containing the analyte and internal standard, add approximately 0.75 mL of a suitable anhydrous deuterated solvent. Anhydrous chloroform-d (CDCl₃) is a suitable choice as it is aprotic and a good solvent for both the analyte and dimethyl sulfone.[10][12] Ensure the solvent is from a freshly opened sealed ampule or has been appropriately dried.
-
Step 3: Transfer. After complete dissolution, transfer the solution to a clean, dry 5 mm NMR tube. The tube should be flame-dried or oven-dried prior to use to remove any adsorbed moisture.
-
Step 4: Sealing. Cap the NMR tube securely to prevent the ingress of atmospheric moisture during the experiment. For prolonged studies or highly sensitive samples, flame-sealing the NMR tube is recommended.
3. NMR Data Acquisition:
To obtain accurate quantitative data, specific NMR acquisition parameters must be employed to ensure complete spin-lattice relaxation (T₁) of all relevant protons between scans.[10]
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[5]
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. The relaxation delay should be at least 5 times the longest T₁ value of the protons being integrated (both analyte and internal standard).[10] For accurate quantification, a d1 of 30-60 seconds is often necessary.
-
Pulse Angle: A 90° pulse angle should be used.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[9]
-
Temperature: The probe temperature should be stable and recorded.
Workflow for qNMR Analysis
Caption: Workflow for the qNMR analysis of this compound.
Data Analysis and Purity Calculation
Following data acquisition, the spectrum must be carefully processed, including Fourier transformation, phasing, and baseline correction. The purity of this compound can then be calculated using the following equation:[7]
Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte and IIS are the integral areas of the signals for the analyte and internal standard, respectively.
-
Nanalyte and NIS are the number of protons giving rise to the respective integrated signals.
-
MWanalyte and MWIS are the molecular weights of the analyte and internal standard.
-
manalyte and mIS are the masses of the analyte and internal standard.
-
PIS is the purity of the internal standard (as a percentage).
For this compound (MW = 218.66 g/mol )[13], the aromatic protons are well-resolved. The two protons ortho to the acyl chloride typically appear as a doublet around 8.2 ppm, and the two protons ortho to the sulfonyl group appear as a doublet around 8.0 ppm. The methyl protons of the sulfonyl group appear as a singlet around 3.1 ppm. Any of these signals can be used for quantification, provided they are free from overlapping impurity signals. For dimethyl sulfone (MW = 94.13 g/mol ), the six equivalent protons give rise to a single sharp peak.
Hypothetical Data for Purity Calculation
| Parameter | This compound (Analyte) | Dimethyl Sulfone (IS) |
| Mass (m) | 15.25 mg | 8.10 mg |
| Molecular Weight (MW) | 218.66 g/mol | 94.13 g/mol |
| Integrated Signal (I) | Aromatic doublet (e.g., at 8.2 ppm) | Singlet |
| Integral Value | 50.00 | 45.20 |
| Number of Protons (N) | 2 | 6 |
| Purity of IS (PIS) | - | 99.9% |
Calculation:
Purity (%w/w) = (50.00 / 45.20) * (6 / 2) * (218.66 / 94.13) * (8.10 / 15.25) * 99.9% = 97.8%
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful technique, it is essential to understand its performance in the context of other available analytical methods for the purity determination of acyl chlorides.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for purity analysis. However, for acyl chlorides, direct analysis is often problematic due to their reactivity with common HPLC mobile phases (especially those containing water or protic solvents like methanol) and potential for on-column degradation. A derivatization step is often required to convert the acyl chloride to a more stable derivative prior to analysis.[14][15] This adds complexity and potential sources of error to the analytical workflow.
2. Titration:
Titrimetric methods, such as argentometric titration of the chloride ion after hydrolysis, can be used to determine the purity of acyl chlorides. However, these methods are non-specific and will quantify any hydrolyzable chloride, including hydrochloric acid, which may be present as an impurity.
3. Gas Chromatography (GC):
GC can be used for the analysis of volatile acyl chlorides.[16] However, the thermal lability of some acyl chlorides can lead to degradation in the injector port or on the column, compromising the accuracy of the analysis. Similar to HPLC, derivatization may be necessary.
Comparison of Analytical Methods
| Feature | qNMR | HPLC (with Derivatization) | Titration |
| Principle | Nuclear spin resonance | Chromatographic separation | Chemical reaction |
| Specificity | High (structurally specific) | High (for derivative) | Low (quantifies total hydrolyzable chloride) |
| Accuracy | High (primary method) | High (dependent on reference standard) | Moderate |
| Precision | High (<1% RSD achievable)[3] | High | Moderate |
| Sample Prep | Simple, anhydrous | Complex, multi-step | Simple |
| Destructive? | No | Yes | Yes |
| Reference Std. | Structurally different IS | Same compound as analyte | Standardized titrant |
| Throughput | Moderate | High (with autosampler) | Low |
Logical Comparison of Analytical Techniques
Caption: Logical comparison of qNMR with alternative analytical methods.
Conclusion: A Self-Validating System for Purity Assessment
For the critical task of determining the purity of reactive intermediates like this compound, quantitative NMR stands out as a superior analytical method. Its ability to provide direct, accurate, and structurally specific quantification with minimal sample manipulation makes it an invaluable tool in the pharmaceutical and chemical industries. The qNMR protocol described herein represents a self-validating system, where the inherent structural information in the spectrum confirms the identity of the analyte while the integration relative to a certified internal standard provides a robust and reliable measure of its purity. As regulatory expectations for well-characterized starting materials and intermediates continue to rise, the adoption of primary methods like qNMR will be increasingly crucial for ensuring the quality and consistency of synthesized molecules.[17][18][19][20]
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A Senior Application Scientist’s Guide to Analytical Method Development for Monitoring 4-(Methanesulfonyl)benzoyl Chloride Reactions
For researchers and professionals in drug development and fine chemical synthesis, the reliable monitoring of chemical reactions is not merely a procedural step but the cornerstone of process understanding, optimization, and control. 4-(Methanesulfonyl)benzoyl chloride (MSBC) is a pivotal reagent, valued for its ability to introduce the methylsulfonylbenzoyl moiety into molecules, often enhancing their pharmacological properties. However, its high reactivity, particularly its susceptibility to hydrolysis, presents significant analytical challenges.[1][2]
This guide provides a comparative analysis of principal analytical techniques for monitoring reactions involving MSBC. We will move beyond simple procedural lists to explore the underlying causality of methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes.
The Core Challenge: Reactivity and Stability
The primary analytical hurdle with MSBC is its inherent reactivity. The acyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, including ambient moisture, leading to rapid hydrolysis into 4-(methanesulfonyl)benzoic acid.[1][2] This instability dictates that any offline analytical method requires a rapid and effective quenching or derivatization strategy to ensure that the sample analyzed accurately reflects the state of the reaction at the moment of sampling.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Progression
HPLC, particularly in its reversed-phase modality, stands as the most versatile and widely adopted technique for monitoring MSBC reactions. Its strength lies in its ability to separate compounds with a wide range of polarities, making it ideal for resolving the non-polar starting material, the polar hydrolyzed by-product, and the product of interest, which often possesses intermediate polarity.
Causality Behind the HPLC Protocol
The choice of a derivatization-based HPLC method is a deliberate strategy to overcome the inherent instability of MSBC. By reacting the sample aliquot with a nucleophile like diethylamine, the highly reactive MSBC is instantly converted into a stable, less reactive N,N-diethyl-4-(methanesulfonyl)benzamide.[3][4] This "freezes" the reaction composition at the time of sampling and yields a derivative that is perfectly suited for reversed-phase chromatography. A gradient elution is employed because it provides the necessary resolving power to separate the polar hydrolysis product from the more retained amide derivative and potentially other non-polar impurities within a reasonable timeframe.
Detailed Experimental Protocol: HPLC with Pre-Column Derivatization
-
Reaction Sampling & Derivatization:
-
Withdraw a precise aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the aliquot in a sealed vial containing 900 µL of a pre-prepared solution of diethylamine in anhydrous acetonitrile (e.g., 0.5 M).
-
Vortex the mixture for 30 seconds to ensure complete derivatization of unreacted MSBC.
-
-
Sample Preparation for HPLC:
-
Dilute the derivatized mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a suitable concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Diode-Array Detector (DAD) at 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Workflow for HPLC Analysis
Expected Performance
This method provides excellent quantitative performance, allowing for accurate tracking of reactant consumption and product formation.
| Parameter | Typical Value | Justification |
| Linearity (R²) | > 0.999 | Demonstrates a direct relationship between concentration and detector response. |
| Precision (RSD%) | < 2.0% | Indicates high reproducibility of the method.[3] |
| Limit of Detection (LOD) | ~3-5 ppm | High sensitivity allows for the detection of trace impurities or residual starting material.[6] |
| Selectivity | High | Gradient elution effectively resolves starting material, product, and key by-products. |
Gas Chromatography (GC): A Viable Alternative Requiring Derivatization
GC offers superior resolving power compared to HPLC, but its application to highly reactive acyl chlorides like MSBC is not straightforward.[7] Direct injection is ill-advised due to the high temperatures of the injector port, which can cause on-column degradation and hydrolysis, leading to inaccurate and irreproducible results. Therefore, derivatization is a mandatory prerequisite for reliable GC analysis.[3][4]
Causality Behind the GC Protocol
The rationale for derivatization in GC is twofold: it neutralizes the reactivity of the acyl chloride and increases the thermal stability and volatility of the analyte.[3] Converting MSBC to its corresponding N,N-diethylsulfonamide creates a robust molecule that can withstand GC conditions, allowing for accurate quantification.
Detailed Experimental Protocol: GC-FID with Derivatization
-
Reaction Sampling & Derivatization:
-
Follow the identical quenching/derivatization procedure as described for the HPLC method to form the stable N,N-diethyl-4-(methanesulfonyl)benzamide.
-
-
Sample Preparation for GC:
-
Accurately dilute the derivatized mixture in a suitable solvent such as dichloromethane or ethyl acetate.
-
If necessary, add an internal standard (e.g., tetradecane) for improved quantitative accuracy.
-
Transfer the solution to a GC vial.
-
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film).[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Workflow for GC Analysis
In-situ FTIR and NMR Spectroscopy: Real-Time, Non-Invasive Monitoring
For gaining deep mechanistic and kinetic insights, in-situ spectroscopic techniques are unparalleled. They provide a continuous, real-time window into the reaction as it happens, eliminating the need for sampling and the associated risks of altering the reaction composition.[9][10]
A. In-situ Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR monitors the change in concentration of functional groups by measuring their characteristic infrared absorptions. The C=O stretch of the starting acyl chloride (~1780 cm⁻¹) and the product amide (~1650 cm⁻¹) are typically well-resolved, allowing for straightforward kinetic profiling.[9]
Experimental Protocol:
-
Setup: Insert a clean, dry Attenuated Total Reflectance (ATR) probe directly into the reaction vessel.
-
Background Collection: Record a background spectrum of the reaction mixture (solvents, reagents except MSBC) before initiating the reaction.
-
Reaction Initiation & Monitoring: Add MSBC to start the reaction and immediately begin collecting spectra at regular time intervals (e.g., every 30 seconds).
-
Data Analysis: Plot the absorbance of the reactant and product peaks as a function of time to generate kinetic profiles.
Workflow for In-situ FTIR Analysis
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR provides unambiguous structural information and can be used quantitatively (qNMR) to determine the concentration of each species in a reaction mixture.[8][11] By monitoring the disappearance of proton signals specific to MSBC and the appearance of signals for the product, one can accurately track the reaction's progress.
Experimental Protocol (Offline qNMR):
-
Sampling & Quenching: Withdraw a reaction aliquot and quench it immediately (e.g., with D₂O or by rapid cooling) to halt the reaction.
-
Sample Preparation: Accurately weigh the quenched sample and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a suitable deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).[8]
-
Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using parameters suitable for quantification (i.e., a sufficient relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard to calculate the absolute concentration and reaction conversion.
Comparative Summary of Analytical Methods
The optimal analytical method depends entirely on the specific objective, whether it is routine process control, impurity profiling, or fundamental kinetic and mechanistic investigation.
| Feature | HPLC (with Derivatization) | GC (with Derivatization) | In-situ FTIR | Offline qNMR |
| Primary Use Case | Robust purity, assay, and reaction completion checks. | Analysis of volatile impurities and products. | Real-time kinetic analysis and endpoint determination. | Structural confirmation and absolute quantification. |
| Sample Preparation | Moderate (Quench, Dilute, Filter) | Moderate (Quench, Dilute) | None | Moderate (Quench, Weigh, Dissolve) |
| Sensitivity | High (ppm) | Very High (sub-ppm) | Moderate | Low (requires mg/mL) |
| Selectivity | High | Very High | Moderate (Peak overlap can occur) | Very High (Structurally specific) |
| Quantitative Accuracy | Excellent | Excellent (with internal std.) | Good (Relative kinetics) | Excellent (Absolute quantification) |
| Key Advantage | Versatility and reliability for a wide range of products. | Superior separation of volatile species. | Non-invasive, real-time data acquisition.[12] | Unambiguous structural information.[11] |
| Key Limitation | Indirect analysis (measures derivative). | Limited to thermally stable and volatile compounds. | Less sensitive; complex mixtures are challenging. | Low sensitivity; high capital cost.[13] |
Conclusion and Recommendation
For the majority of drug development and process chemistry applications, a well-validated reversed-phase HPLC method with pre-column derivatization is the most robust and reliable choice for monitoring this compound reactions. It provides an excellent balance of sensitivity, selectivity, and quantitative accuracy, making it ideal for determining reaction completion, assaying product purity, and identifying key by-products.
For investigations focused on reaction kinetics and mechanism, in-situ FTIR is the superior tool, offering invaluable real-time data without disturbing the reaction. NMR spectroscopy serves as an essential complementary technique, providing definitive structural confirmation of products and impurities and offering a pathway for absolute quantification without the need for specific reference standards. GC remains a powerful, albeit more specialized, option for instances where volatile impurities are of primary concern. The judicious selection of one or more of these methods, based on a clear understanding of the analytical objective, is critical to achieving efficient, safe, and successful chemical process development.
References
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. ECHA.
- Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
- Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. PubMed.
- Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production.
- Online LC Reaction Monitoring of Radical Bromination of an Arom
- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- Reaction Analysis. Mettler Toledo.
- Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Buy this compound | 40913-92-6. Smolecule.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- ¹H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs.
- Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed.
- Benzoyl chloride(98-88-4) 1H NMR spectrum. ChemicalBook.
- NMR reaction monitoring in flow synthesis. Beilstein Journals.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Gas Chromatography of Acid Chlorides.
- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- A Comparative Guide to HPLC Analysis of 4-(Chloromethyl)benzoyl Chloride Reaction Products. Benchchem.
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.
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- 1. smolecule.com [smolecule.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
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- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
A Comparative Guide to 4-(Methanesulfonyl)benzoyl Chloride as a Derivatizing Agent for Enhanced Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly in chromatography and mass spectrometry, the derivatization of analytes is a cornerstone technique for enhancing sensitivity, improving chromatographic separation, and enabling the detection of otherwise challenging molecules. This guide provides a comprehensive comparative study of 4-(methanesulfonyl)benzoyl chloride as a highly reactive derivatizing agent for analytes containing primary and secondary amines, as well as phenolic hydroxyl groups.
This document delves into the chemical principles governing its reactivity, offers a comparative analysis with other commonly employed derivatizing agents, and provides detailed experimental protocols to support your research and development endeavors.
The Rationale for Derivatization in Modern Analytics
Many biologically and pharmaceutically significant molecules, such as neurotransmitters, amino acids, and phenolic natural products, possess polar functional groups. These characteristics often lead to poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns and inefficient ionization in mass spectrometry (MS), hindering their accurate quantification.[1]
Chemical derivatization addresses these challenges by modifying the analyte's structure to impart more favorable physicochemical properties. The primary objectives of derivatization include:
-
Increased Hydrophobicity: Enhances retention on reversed-phase columns, leading to better separation from interfering matrix components.[1]
-
Improved Ionization Efficiency: The introduction of a readily ionizable moiety can significantly amplify the analyte's signal in mass spectrometry.[1][2][3]
-
Enhanced UV or Fluorescence Detection: Attaching a chromophore or fluorophore allows for sensitive detection using UV-Vis or fluorescence detectors.
-
Stable Derivative Formation: The creation of a stable derivative is crucial for reproducible and reliable quantification.
Unveiling this compound: A Potent Derivatizing Agent
This compound is a derivative of benzoyl chloride featuring a methanesulfonyl group (-SO₂CH₃) at the para-position of the benzene ring. This substitution has a profound impact on the reactivity of the molecule, positioning it as a highly efficient derivatizing agent.
The Chemistry of Enhanced Reactivity
The derivatization reaction with this compound follows the well-established Schotten-Baumann reaction mechanism, a nucleophilic acyl substitution.[1] The primary or secondary amine, or the phenoxide ion, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a stable amide or ester linkage, respectively, and the elimination of hydrochloric acid.
The key to the enhanced reactivity of this compound lies in the strong electron-withdrawing nature of the methanesulfonyl group. This group exerts a powerful negative inductive (-I) and resonance (-M) effect, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, leading to faster reaction kinetics compared to unsubstituted benzoyl chloride.[4]
Diagram: Mechanism of Derivatization with this compound
Caption: Nucleophilic acyl substitution mechanism of derivatization.
Comparative Analysis with Alternative Derivatizing Agents
The selection of a derivatizing agent is a critical decision in method development. Below is a comparative overview of this compound and other commonly used reagents.
| Derivatizing Agent | Target Functional Groups | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines, Phenols | UV, MS | Highly reactive, stable derivatives, good for MS ionization. | Lacks native fluorescence, potential for hydrolysis of the reagent. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV, MS | High sensitivity with fluorescence detection, well-established methods.[4] | Slower reaction times, derivatives can be light-sensitive.[5] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV, MS | Rapid reaction, stable derivatives, suitable for automated derivatization.[6][7] | Hydrolysis product can interfere with chromatography.[8] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Very fast reaction, good for automated systems.[9] | Derivatives can be unstable, does not react with secondary amines.[9] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for derivatization. It is crucial to note that while protocols for alternative agents are well-established, the protocol for this compound is a representative procedure based on general benzoyl chloride derivatization methods, adapted to account for its higher reactivity. Optimization for specific analytes and matrices is recommended.
Representative Protocol for Derivatization with this compound
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Sodium carbonate or sodium borate buffer (e.g., 100 mM, pH 9-10)
-
Analyte standard or sample extract
-
Quenching solution (e.g., formic acid or sulfuric acid)[1]
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the analyte solution (standard or sample).
-
pH Adjustment: Add 100 µL of the alkaline buffer (e.g., 100 mM sodium carbonate) to the sample. Vortex briefly. The alkaline conditions are necessary to deprotonate the amine or phenolic hydroxyl group, enhancing its nucleophilicity.
-
Derivatization: Add 100 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 2% v/v). Due to the high reactivity, this step should be performed promptly. Vortex the mixture for 1-2 minutes at room temperature.
-
Reaction Quenching: To stop the reaction and hydrolyze the excess derivatizing agent, add 50 µL of the quenching solution (e.g., 1% sulfuric acid in 80:20 ACN:water).[10]
-
Analysis: The derivatized sample is now ready for injection into the LC-MS system.
Diagram: Experimental Workflow for Derivatization
Caption: A typical workflow for pre-column derivatization.
Established Protocol for Dansyl Chloride Derivatization
Materials:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[4]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[4]
-
Quenching solution (e.g., 10% ammonium hydroxide)[4]
Procedure:
-
In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of the dansyl chloride solution and 50 µL of the derivatization buffer.[4]
-
Vortex the mixture and incubate at 60-80°C for 30-60 minutes in the dark.[4]
-
Cool the mixture to room temperature and add the quenching solution to react with excess dansyl chloride.[4]
-
The sample is ready for HPLC analysis with fluorescence or UV detection.
Established Protocol for FMOC-Cl Derivatization
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)[7]
-
Borate buffer (e.g., 200 mM, pH 10.0)[7]
-
1-Adamantanamine (ADAM) solution (e.g., 300 mM) to quench the reaction[7]
Procedure:
-
To 300 µL of the sample, add 600 µL of borate buffer.[7]
-
Add 600 µL of the FMOC-Cl solution and allow the reaction to proceed for 5 minutes at room temperature.[7]
-
Add 600 µL of the ADAM solution to stop the reaction.[7]
-
Filter the sample before HPLC analysis.
Performance Characteristics of 4-(Methanesulfonyl)benzoyl Derivatives
While extensive experimental data for 4-(methanesulfonyl)benzoyl derivatives is not widely available, we can infer their properties based on the known characteristics of benzoyl derivatives and the influence of the methanesulfonyl group.
-
Chromatographic Behavior: The addition of the benzoyl moiety significantly increases the hydrophobicity of polar analytes, leading to improved retention on reversed-phase columns. The presence of the polar sulfonyl group may slightly moderate this effect compared to a simple benzoyl group, but a substantial increase in retention is still expected.
-
Mass Spectrometric Detection: Benzoyl derivatives are known to exhibit characteristic fragmentation patterns in MS/MS analysis, often yielding a prominent benzoyl cation (m/z 105) and a phenyl cation (m/z 77).[11] For 4-(methanesulfonyl)benzoyl derivatives, a characteristic fragment ion corresponding to the 4-(methanesulfonyl)benzoyl cation would be expected, providing a specific marker for targeted analysis.
-
Stability: Benzoylated amides and esters are generally stable, allowing for sample storage and automated analysis.[2] The stability of the derivatives of this compound is expected to be comparable.
Conclusion
This compound presents itself as a potent derivatizing agent with the potential for rapid and efficient derivatization of amines and phenols. Its enhanced reactivity, driven by the electron-withdrawing methanesulfonyl group, may offer advantages in terms of reaction speed and completeness. While further experimental studies are needed to fully characterize its performance and the properties of its derivatives, the fundamental principles of its chemistry suggest it is a valuable tool for researchers seeking to improve the analytical performance of their methods for challenging polar analytes. The choice of derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the available instrumentation.
References
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatization.
- Eslami, S., et al. (Date). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl.
- Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation.
- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.
- PubMed. (n.d.). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization.
- Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
- ResearchGate. (n.d.). Reaction of primary amine with OPA.
- ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl).
- PubMed. (n.d.). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization.
- MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- Smolecule. (n.d.). Buy this compound | 40913-92-6.
- Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
- PubMed. (2024, May 10). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Royal Society of Chemistry. (n.d.). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.
- ACS Publications. (2021, March 11). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatizati.
- National Institutes of Health. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- Benchchem. (n.d.). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
-
ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[4][9]dioxin-6yl)benzenesulfonamide (3f). Retrieved from ResearchGate.
- National Institutes of Health. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Stability of Sulfonamides Derived from 4-(Methanesulfonyl)benzoyl Chloride
Introduction: The Methanesulfonyl Moiety in Modern Drug Design
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a vast array of therapeutic agents from antibacterials to diuretics.[1] The stability of this functional group is a critical quality attribute, directly impacting the shelf-life, safety, and efficacy of a drug product.[2] This guide focuses on a specific, increasingly relevant class of sulfonamides: those derived from 4-(methanesulfonyl)benzoyl chloride. The introduction of the methanesulfonyl (mesyl) group on the phenyl ring is a strategic design choice, intended to modulate physicochemical properties such as acidity, solubility, and receptor binding affinity.
However, this modification also introduces a potent electron-withdrawing group, which can significantly alter the chemical stability of the adjacent sulfonamide linkage.[2] Understanding this impact is not merely an academic exercise; it is a crucial step in de-risking a drug candidate and developing a robust formulation. This guide provides a framework for assessing the stability of these molecules, comparing their degradation profiles to sulfonamides derived from other common sulfonyl chlorides, and offers field-proven protocols for generating reliable, submission-quality data.
The Causality of Experimental Design: Why We Stress Test
The objective of a stability study is to predict and understand how a molecule will behave over time under various environmental conditions. Forced degradation, or stress testing, is the cornerstone of this process.[3] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods.[3][4]
Our comparative analysis will focus on a hypothetical molecule, "MBS-Amine," derived from this compound, and compare it against a structural analog, "PTS-Amine," derived from the widely used p-toluenesulfonyl chloride. The key difference is the substituent opposite the sulfonyl group: a strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃) versus a weakly electron-donating methyl group (-CH₃). This choice is deliberate, as it allows us to isolate the electronic impact of the methanesulfonyl group on the stability of the core sulfonamide bond.
Caption: Logical relationship between precursors and the comparative study design.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of stability data hinges on the quality of the experimental protocols. The following methods are designed to be robust and compliant with ICH (International Council for Harmonisation) guidelines.[5]
General Workflow for Stability Assessment
The overall process follows a systematic path from stress sample generation to data analysis, ensuring that each step informs the next.
Caption: Standard experimental workflow for forced degradation studies.
Protocol: Forced Degradation Studies
This protocol outlines the conditions for stressing both MBS-Amine and PTS-Amine. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without over-stressing the molecule.[4]
Materials:
-
MBS-Amine and PTS-Amine drug substance
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of each compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 N HCl. The high resistance of some sulfonamides to hydrolysis may necessitate these conditions.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 6, 12, and 24 hours.
-
Thermal Degradation: Place 10 mg of solid drug substance in a vial and store in an oven at 80°C for 7 days. At the end of the study, dissolve the sample in acetonitrile to a concentration of 0.1 mg/mL for analysis.
-
Photostability: Expose 10 mg of solid drug substance and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A parallel set of samples should be wrapped in aluminum foil as dark controls.
Protocol: Stability-Indicating HPLC-PDA Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA scan from 200-400 nm; quantification at the λmax of the parent compound.
-
Injection Volume: 10 µL
Method Validation (Trustworthiness): The method must be validated for specificity. This is achieved by analyzing the stressed samples. The PDA detector is crucial for peak purity analysis, ensuring that the parent peak is spectrally homogeneous and free from co-eluting degradants.
Comparative Stability Analysis: Interpreting the Data
The following data is hypothetical but represents a plausible outcome based on chemical principles. The potent electron-withdrawing effect of the methanesulfonyl group in MBS-Amine is expected to increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack, particularly during hydrolysis.[2]
Table 1: Percentage Degradation of MBS-Amine vs. PTS-Amine after 24 Hours
| Stress Condition | MBS-Amine (% Degradation) | PTS-Amine (% Degradation) | Predominant Degradation Pathway |
| Acid Hydrolysis (0.1 N HCl) | 18.5% | 7.2% | S-N Bond Cleavage |
| Base Hydrolysis (0.1 N NaOH) | 22.1% | 11.8% | S-N Bond Cleavage |
| Oxidation (3% H₂O₂) | 4.5% | 4.1% | Minor side-chain oxidation |
| Photolysis (ICH Q1B) | < 2.0% | < 2.0% | Stable |
| Thermal (80°C, 7 days) | < 1.0% | < 1.0% | Stable |
Analysis of Results:
-
Hydrolytic Instability: The data clearly indicates that MBS-Amine is significantly more susceptible to both acidic and basic hydrolysis than its p-toluenesulfonyl analog.[6] This is the key finding. The methanesulfonyl group's electron-withdrawing nature appears to destabilize the sulfonamide bond, making it the primary liability for this class of compounds.
-
Oxidative, Photo, and Thermal Stability: Both compounds demonstrate high stability under oxidative, photolytic, and thermal stress. This suggests the core sulfonamide structure is robust to these conditions, and the primary stability concern is hydrolytic.[6]
Mechanistic Insights and Degradation Pathways
The primary degradation pathway for both compounds under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond. This typically results in the formation of the corresponding sulfonic acid and the free amine.
For MBS-Amine, the degradation would yield 4-(methanesulfonyl)benzoic acid and the parent amine. The enhanced rate of hydrolysis for MBS-Amine can be attributed to the stabilization of the transition state during nucleophilic attack by water or hydroxide ions at the electron-deficient sulfur atom.
Conclusion and Recommendations for Drug Developers
The strategic inclusion of a 4-methanesulfonylphenyl moiety in drug candidates can offer significant pharmacological advantages. However, this guide demonstrates that this structural feature can impart significant hydrolytic instability to the sulfonamide linkage when compared to analogs bearing electron-donating groups.
Key Recommendations:
-
Prioritize Early Assessment: Conduct forced degradation studies early in the drug development process (Phase I or earlier) for any sulfonamide derived from this compound.[7][8]
-
Focus on Hydrolysis: The primary degradation pathway is likely to be hydrolysis. Stability studies should meticulously probe the molecule's behavior across a range of pH values relevant to physiological conditions and potential formulation excipients.
-
Formulation Strategy: For compounds like MBS-Amine, formulation strategies should focus on minimizing exposure to water. This could include development as a solid oral dosage form, use of non-aqueous liquid formulations, or careful selection of excipients that do not promote a hydrolytic environment.
-
Analytical Rigor: Employ a validated, stability-indicating HPLC method with PDA detection to ensure accurate quantification and to monitor for the emergence of degradants during formal stability studies.
By adopting this proactive and mechanistically informed approach, researchers can better anticipate stability challenges, design robust formulations, and ultimately accelerate the development of safe and effective medicines.
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A Senior Application Scientist's Guide to LC-MS Analysis: Enhancing Sensitivity and Retention with 4-(Methanesulfonyl)benzoyl Chloride Derivatization
Introduction: Overcoming the Analytical Challenges of Polar Molecules
In the landscape of modern bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique due to its remarkable sensitivity and selectivity.[1] However, a significant portion of the metabolome, including crucial biomolecules like amino acids, neurotransmitters, and phenols, presents a formidable challenge.[2] These compounds are often highly polar, leading to poor retention on widely-used reversed-phase chromatography columns, and they may exhibit low ionization efficiency, resulting in weak signals and compromised sensitivity.[3][4]
Chemical derivatization offers a powerful and proven strategy to surmount these obstacles.[3] By chemically modifying an analyte, we can transform its physicochemical properties to be more amenable to LC-MS analysis. A well-chosen derivatizing agent can dramatically increase hydrophobicity for better chromatographic separation and introduce a readily ionizable moiety to significantly boost mass spectrometric response.[1][5]
This guide provides an in-depth, comparative analysis of 4-(Methanesulfonyl)benzoyl chloride (MSBC), a highly reactive derivatizing agent, and contextualizes its performance against established alternatives. We will delve into the mechanistic principles, provide field-tested experimental protocols, and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Scientific Rationale for this compound (MSBC)
This compound is a derivative of benzoyl chloride, a reagent already known for its utility in derivatizing primary and secondary amines, as well as phenols, for LC-MS analysis.[6][7] The key distinction and advantage of MSBC lies in the addition of a methanesulfonyl (-SO₂CH₃) group at the para-position of the benzene ring.
Mechanistic Advantage: The Role of the Methanesulfonyl Group
The derivatization reaction is a nucleophilic acyl substitution, where a nucleophilic group on the analyte (e.g., the nitrogen of an amine or the oxygen of a phenol) attacks the electrophilic carbonyl carbon of the benzoyl chloride moiety. The methanesulfonyl group is a potent electron-withdrawing group. Through inductive and resonance effects, it pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This effect significantly increases the electrophilicity of the carbonyl carbon, making MSBC substantially more reactive than its parent compound, benzoyl chloride.[8] This heightened reactivity translates into faster reaction times and the potential for milder reaction conditions, which is critical for preserving the integrity of sensitive analytes.[9]
The primary benefits of using MSBC can be summarized as:
-
Enhanced Chromatographic Retention: The addition of the benzoyl group drastically increases the hydrophobicity of polar analytes, leading to improved retention and separation on C18 and other reversed-phase columns.[4] This moves the analytes of interest away from the solvent front, where ion suppression effects are most severe.
-
Improved Ionization Efficiency: The derivatized molecule has a greater surface activity and is more readily desolvated and ionized in an electrospray ionization (ESI) source. The methanesulfonyl group itself does not confer a permanent charge but adds a consistent, polar site that can aid in adduct formation and provides a predictable fragmentation pathway for tandem MS (MS/MS) experiments.
-
Rapid and Efficient Reaction Kinetics: Due to its enhanced reactivity, MSBC can achieve complete derivatization more quickly and potentially at lower temperatures than less reactive agents, streamlining sample preparation workflows.[5]
Comparative Analysis: MSBC vs. Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical decision dictated by the analyte, the sample matrix, and the analytical objective.[10] While MSBC offers significant advantages, it is essential to compare it with other commonly employed reagents. The following table provides a comparative summary.
| Feature | This compound (MSBC) | Benzoyl Chloride (BzCl) | Dansyl Chloride (Dns-Cl) | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Target Groups | Primary & Secondary Amines, Phenols, Thiols | Primary & Secondary Amines, Phenols, Thiols[4][7] | Primary & Secondary Amines, Phenols[10][11] | Primary & Secondary Amines[11][12] |
| Key Advantage | Very high reactivity, good MS response. | Well-established, fast reaction, good MS response.[5] | Excellent ionization efficiency, fluorescent tag.[11] | Good chromatographic improvement, fluorescent tag. |
| Reaction pH | Alkaline (pH 8-10) | Alkaline (pH 8-10)[4] | Alkaline (pH 9-10.5) | Alkaline (pH 8-9)[10] |
| Reaction Time | Very Fast (< 5 min) | Fast (< 5 min)[5] | Moderate (30-60 min) | Moderate (20-60 min) |
| Reaction Temp. | Room Temperature | Room Temperature | 37-60 °C | Room Temperature - 55 °C |
| Derivative Stability | Generally Stable | Generally Stable | Stable, but light sensitive. | Stable |
| MS Ionization | ESI (+) | ESI (+)[13] | ESI (+)[11] | ESI (+)[12] |
| Disadvantages | Reacts with water (requires non-aqueous or buffered conditions). | Reacts with water, less reactive than MSBC. | Longer reaction times, light sensitivity.[4] | Excess reagent may need removal, can form multiple derivatives.[4] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Each step is included to ensure complete reaction, removal of interferences, and optimal analytical performance.
Protocol 1: Derivatization of Amines/Phenols with MSBC
This protocol is designed for a standard solution or a protein-precipitated biological extract. The causality behind using a carbonate buffer is to maintain an alkaline pH, which is necessary to deprotonate the target amine or phenol, making it a potent nucleophile, while simultaneously neutralizing the HCl byproduct of the reaction.
Caption: Workflow for MSBC derivatization.
Step-by-Step Methodology:
-
Sample Preparation: To 20 µL of your sample (e.g., plasma supernatant, tissue homogenate extract, or standard solution) in a microcentrifuge tube, add 20 µL of 100 mM sodium carbonate buffer. Vortex briefly.
-
Reagent Preparation: Prepare a 2% (v/v) solution of this compound in anhydrous acetonitrile (ACN). This solution should be prepared fresh.
-
Derivatization: Add 20 µL of the MSBC solution to the sample mixture. Cap the tube immediately and vortex for 2 minutes at room temperature. The high reactivity of MSBC ensures the reaction proceeds to completion rapidly.
-
Quenching & Internal Standard Addition: The reaction is effectively stopped by acidification. Add 20 µL of an internal standard solution prepared in 80:20 ACN:Water with 1% formic acid. The acid quenches the reaction by neutralizing the base and reacting with any excess MSBC.
-
Final Dilution: Dilute the final mixture as needed with the initial LC mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid) to a final volume suitable for injection (e.g., 200 µL).
-
Analysis: Centrifuge the sample at >12,000 x g for 5 minutes to pellet any precipitates and transfer the supernatant to an autosampler vial for LC-MS analysis.
The Derivatization Reaction
The chemical transformation follows a standard nucleophilic acyl substitution mechanism.
Caption: MSBC reacts with a primary amine.
Protocol 2: LC-MS/MS Method for MSBC-Derivatized Analytes
This method provides a robust starting point for the analysis of MSBC derivatives. The choice of a C18 column is logical given the significant increase in hydrophobicity of the derivatized analytes. A gradient elution is necessary to separate analytes with varying polarities.
Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention for the hydrophobic benzoylated derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient to elute a wide range of derivatized metabolites. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The benzoyl group promotes efficient protonation. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity in quantitative analysis. |
| Example MRM | For a derivatized amine (e.g., Dopamine): | Precursor ion corresponds to [M+H]⁺ of the derivative. Product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss of the amine moiety). |
Conclusion and Future Outlook
This compound is a potent and highly efficient derivatizing agent for the LC-MS analysis of challenging polar compounds like amines and phenols. Its principal advantage lies in its enhanced reactivity, driven by the electron-withdrawing methanesulfonyl group, which facilitates rapid and complete reactions under mild conditions. This, combined with the significant improvements in chromatographic retention and mass spectrometric sensitivity it confers, makes MSBC a superior choice for many targeted metabolomics and bioanalytical applications.
While no single reagent is a panacea, the comparative data presented in this guide demonstrates that for applications demanding high throughput and robust performance, MSBC warrants strong consideration. By understanding the chemical principles and applying the validated protocols described herein, researchers can effectively integrate this reagent into their workflows to achieve more sensitive and reliable analytical results.
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Kruve, A., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Analytica Chimica Acta, 741, 48-56. [Link]
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Burkard, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4167–4179. [Link]
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Song, Y., et al. (2015). Derivatization Methods for LC–MS Analysis of Endogenous Compounds. Bioanalysis, 7(19), 2557-2581. [Link]
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Yang, Y., et al. (2019). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Journal of the American Society for Mass Spectrometry, 30(9), 1836-1847. [Link]
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Song, Y., et al. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-81. [Link]
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Burkard, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. ResearchGate. [Link]
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Deng, P., et al. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(13), 1577-1598. [Link]
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Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1439-1453. [Link]
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Afonso, V., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5806. [Link]
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Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
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Wasilczyk, N. E., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1722, 464872. [Link]
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Wong, J. M., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 78-90. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
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Orru, S. T. A., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 344-351. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: The Distinct Advantages of 4-(Methanesulfonyl)benzoyl Chloride
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the acylation reaction stands as a cornerstone for building molecular complexity. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic campaign. While a plethora of such reagents exist, 4-(Methanesulfonyl)benzoyl chloride has emerged as a superior choice in numerous applications, prized for its heightened reactivity and predictable performance. This guide provides an in-depth comparison of this compound with other common acylating agents, supported by experimental insights and data, to empower researchers in making informed decisions for their synthetic challenges.
The Engine of Acylation: Understanding Nucleophilic Acyl Substitution
The reactivity of acylating agents is governed by the principles of nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile (such as an alcohol or an amine) attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and expulsion of a leaving group yields the acylated product.
The electrophilicity of the carbonyl carbon is paramount to the reaction rate. Substituents on the acylating agent that are electron-withdrawing in nature enhance this electrophilicity, thereby accelerating the reaction. It is this fundamental principle that underpins the superior reactivity of this compound.
Caption: General mechanism of nucleophilic acyl substitution.
Comparative Performance Analysis: The Electronic Advantage in Action
The distinguishing feature of this compound is the potent electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the para position of the benzene ring. This group significantly enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This translates to faster reaction rates and often higher yields compared to other benzoyl chlorides or aliphatic acylating agents.[1][2]
| Acylating Agent | Structure | Electronic Effect of Substituent | Relative Reactivity (Qualitative) | Typical Yield (N-Benzoylation of Aniline) |
| This compound | Strong Electron-Withdrawing | Very High | >95% (estimated) | |
| p-Nitrobenzoyl chloride | Strong Electron-Withdrawing | High | ~95%[1] | |
| Benzoyl chloride | Neutral | Moderate | 85-90%[1] | |
| p-Methoxybenzoyl chloride | Electron-Donating | Low | 85%[1] | |
| Acetic Anhydride | N/A | Low to Moderate | Variable, often requires catalyst/heat |
Key Insights from the Data:
-
Enhanced Reactivity: The strong electron-withdrawing nature of the methanesulfonyl group places this compound at the top of the reactivity scale, comparable to or even exceeding that of p-nitrobenzoyl chloride.[1][2] This heightened reactivity allows for the acylation of less nucleophilic substrates that may be unreactive towards standard benzoyl chloride or acetic anhydride.
-
Milder Reaction Conditions: The increased reactivity often translates to the feasibility of conducting acylations at lower temperatures and with shorter reaction times, which is particularly advantageous when dealing with thermally sensitive substrates.
-
Higher Yields: The rapid and efficient nature of the reaction can lead to higher product yields and reduced formation of by-products, simplifying purification processes.[1]
Strategic Reagent Selection: A Workflow for the Synthetic Chemist
Choosing the appropriate acylating agent is a multi-faceted decision. The following workflow provides a logical approach to this selection process.
Caption: A decision workflow for selecting the optimal acylating agent.
In the Lab: A Protocol for N-Acylation
The following protocol details a representative procedure for the N-acylation of aniline with this compound, a variation of the classic Schotten-Baumann reaction.[1]
Materials:
-
Aniline
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve aniline (1.0 eq) in 20 mL of dichloromethane. To this, add 20 mL of 10% aqueous NaOH solution. Stir the biphasic mixture vigorously.
-
Addition of Acylating Agent: In a separate container, dissolve this compound (1.05 eq) in 10 mL of dichloromethane. Add this solution dropwise to the stirring aniline mixture over 10-15 minutes. The reaction is exothermic; maintain a steady addition rate.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1M HCl (2 x 20 mL) and then with saturated sodium bicarbonate solution (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(4-(methylsulfonyl)benzoyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.
Structural Comparison of Common Acylating Agents
Caption: Structural comparison of key acylating agents.
Handling and Safety Considerations
Like other acyl chlorides, this compound is a corrosive and moisture-sensitive compound. It is also a lachrymator.[3] All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of contact with water, it will hydrolyze to produce hydrochloric acid.[3] Therefore, it is crucial to use anhydrous solvents and reaction conditions.
Conclusion
This compound represents a significant advancement in the toolkit of synthetic chemists. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the methanesulfonyl group, enables faster, more efficient acylations under milder conditions. This makes it an invaluable reagent for acylating challenging substrates and for the synthesis of complex molecules in drug discovery and materials science. By understanding the underlying principles of its reactivity and adhering to proper handling procedures, researchers can leverage the distinct advantages of this compound to accelerate their research and development efforts.
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A Comparative Guide to the Kinetic Studies of 4-(Methanesulfonyl)benzoyl Chloride Reactions
This guide provides an in-depth comparative analysis of the reaction kinetics of 4-(methanesulfonyl)benzoyl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic factors governing its reactivity, presents quantitative comparisons with other benzoyl chloride derivatives, and furnishes detailed experimental protocols for accurate kinetic analysis. Our objective is to equip you with the foundational knowledge and practical methodologies to effectively harness and predict the behavior of this potent acylating agent.
Introduction: The Significance of this compound in Synthesis
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a highly reactive acyl chloride for nucleophilic substitution and a methanesulfonyl group, which can act as a stable polar moiety or a precursor for further transformations. The methanesulfonyl group is a strong electron-withdrawing group, a feature that profoundly influences the reactivity of the acyl chloride. Understanding the kinetics of its reactions is paramount for controlling reaction outcomes, optimizing process conditions, and designing novel synthetic pathways.
The Electronic Landscape: Why the Methanesulfonyl Group Dictates Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): These groups, such as the methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups, pull electron density away from the benzene ring and, by extension, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles. Consequently, benzoyl chlorides bearing EWGs exhibit enhanced reactivity.[1]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the ring, which is then relayed to the carbonyl group. This donation reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack.[2]
The Hammett equation provides a quantitative framework for correlating the electronic influence of a substituent with the rate of a reaction.[3] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of the substituted benzoyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[3]
For nucleophilic acyl substitution reactions of benzoyl chlorides, the reaction constant ρ is typically positive, indicating that electron-withdrawing groups accelerate the reaction.[4]
Comparative Reactivity Profile
The strong electron-withdrawing nature of the 4-methanesulfonyl group (σₚ ≈ +0.72) suggests that this compound is one of the more reactive benzoyl chloride derivatives, comparable to 4-nitrobenzoyl chloride (σₚ ≈ +0.78).
Quantitative Data Summary
The following table provides a comparative summary of the Hammett substituent constants (σp) and the anticipated relative reactivity for the hydrolysis of various para-substituted benzoyl chlorides.
| Benzoyl Chloride Substituent (p-position) | Hammett Constant (σp) | Electronic Effect | Expected Relative Rate Constant (k_rel) |
| Methoxy (-OCH₃) | -0.27 | Electron-Donating | < 1 |
| Methyl (-CH₃) | -0.17 | Electron-Donating | < 1 |
| Hydrogen (-H) | 0.00 | Neutral | 1 |
| Chloro (-Cl) | +0.23 | Electron-Withdrawing | > 1 |
| Methanesulfonyl (-SO₂CH₃) | +0.72 | Strongly Electron-Withdrawing | >> 1 |
| Nitro (-NO₂) | +0.78 | Strongly Electron-Withdrawing | >> 1 |
Note: The relative rate constants are qualitative predictions based on the Hammett constants. Experimental determination is necessary for precise values.
Experimental Protocols for Kinetic Analysis
The reactions of this compound are often too rapid for conventional monitoring techniques.[5] Therefore, specialized methods for studying fast reactions are required.
Stopped-Flow Spectroscopy
This is the premier technique for investigating fast reactions in solution with half-lives in the millisecond range.[6][7] The method involves the rapid mixing of two reactant solutions and then stopping the flow to monitor the reaction progress in an observation cell via spectrophotometry (absorbance or fluorescence).[5][8]
Protocol for Stopped-Flow Kinetic Analysis of Aminolysis:
-
Reagent Preparation:
-
Prepare a solution of this compound in a dry, inert solvent (e.g., acetonitrile) at a concentration of 0.1 mM in Syringe A.
-
Prepare a solution of the nucleophile (e.g., aniline) in the same solvent at a concentration of 2.0 mM in Syringe B. This creates pseudo-first-order conditions where the concentration of the nucleophile is in large excess.
-
-
Instrument Setup:
-
Thermostat the stopped-flow instrument to the desired temperature (e.g., 25.0 °C).[5]
-
Set the spectrophotometer to monitor a wavelength where a significant change in absorbance occurs upon reaction. This could be the disappearance of a reactant or the appearance of a product.
-
-
Data Acquisition:
-
Rapidly inject equal volumes of the solutions from Syringes A and B into the mixing chamber.[7]
-
The instrument's software will trigger data collection as the mixed solution enters the observation cell and the flow is stopped.[9]
-
Record the change in absorbance over time for several half-lives of the reaction.
-
Perform multiple runs (typically 5-10) and average the kinetic traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the averaged kinetic trace to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].
-
In-Situ NMR Spectroscopy
For reactions with half-lives ranging from minutes to hours, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for reaction monitoring.[10][11] It provides detailed structural information about reactants, intermediates, and products over time.[12]
Protocol for NMR Reaction Monitoring:
-
Sample Preparation:
-
In an NMR tube, dissolve the nucleophile in a deuterated solvent (e.g., CD₃CN).
-
Acquire a spectrum of the starting material.
-
Initiate the reaction by adding a known amount of this compound to the NMR tube, quickly mixing, and placing it in the NMR spectrometer.
-
-
Data Acquisition:
-
Use an automated setup to acquire a series of ¹H NMR spectra at regular time intervals.[13] The time between spectra should be significantly shorter than the reaction half-life.
-
Ensure the recycle delay (d1) is at least 5 times the longest T1 relaxation time of the protons being monitored to ensure quantitative results.[13]
-
-
Data Analysis:
-
Integrate the signals corresponding to a reactant and a product in each spectrum.
-
Plot the concentration (proportional to the integral) of the reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Mechanistic Insights from Kinetic Data
The solvolysis of substituted benzoyl chlorides can proceed through a spectrum of mechanisms, from a dissociative Sₙ1-like pathway for substrates with strong electron-donating groups to an associative Sₙ2 or addition-elimination pathway for those with strong electron-withdrawing groups.[14][15] Given the potent electron-withdrawing nature of the methanesulfonyl group, the reactions of this compound are expected to proceed via an associative mechanism, such as the addition-elimination pathway shown below.
Kinetic studies provide the data necessary to substantiate such mechanistic proposals. For instance, a large, positive Hammett ρ value would support a mechanism where negative charge develops in the transition state, consistent with nucleophilic attack on the carbonyl carbon being the rate-determining step.
Conclusion
The kinetic profile of this compound is characterized by high reactivity, driven by the strong electron-withdrawing effect of the 4-methanesulfonyl group. This makes it a potent acylating agent, but also necessitates the use of advanced kinetic techniques, such as stopped-flow spectroscopy, for accurate characterization. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to understand, predict, and control the reactions of this versatile synthetic building block. By applying these principles, scientists can optimize reaction conditions, elucidate mechanisms, and accelerate the development of novel molecules in the pharmaceutical and materials science industries.
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Journal of the Korean Chemical Society. (2013). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Available at: [Link]
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Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1983). Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. Available at: [Link]
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Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available at: [Link]
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National Center for Biotechnology Information. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available at: [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Available at: [Link]
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National Center for Biotechnology Information. (2019). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Available at: [Link]
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ResearchGate. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available at: [Link]
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Quora. Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?. Available at: [Link]
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For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant reactivity is paramount for optimizing synthetic strategies. Benzoyl chlorides are fundamental acylating agents, and the strategic placement of substituents on the aromatic ring can profoundly modulate their reactivity. This guide provides an in-depth, objective comparison of the leaving group ability in a series of related benzoyl chlorides, supported by experimental data and mechanistic insights to inform your experimental design.
The Decisive Role of the Substituent: Electronic and Steric Effects
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is intrinsically linked to the electronic properties of the substituent on the aromatic ring. These substituents dictate the electrophilicity of the carbonyl carbon, which is the central battleground for nucleophilic attack. The stability of the transition state and any intermediates formed during the reaction are also heavily influenced by these electronic perturbations.
The core principle is a balancing act between two potential mechanistic pathways: a bimolecular nucleophilic acyl substitution (an associative SN2-like mechanism) and a unimolecular (dissociative SN1-like) pathway that proceeds through an acylium ion intermediate. The dominant pathway is determined by the electronic nature of the substituent and the polarity of the solvent.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They function through a negative inductive effect (-I) and, in some cases, a negative mesomeric or resonance effect (-M). By pulling electron density away from the carbonyl carbon, they increase its partial positive charge, making it more electrophilic and thus more susceptible to nucleophilic attack.[1] This generally accelerates reactions that proceed via the associative (SN2-like) pathway.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃), methyl (-CH₃), and amino (-NR₂) push electron density towards the carbonyl carbon. This is achieved through a positive inductive effect (+I) and/or a positive mesomeric effect (+M). This donation of electron density reduces the electrophilicity of the carbonyl carbon, slowing down the rate of a direct nucleophilic attack. However, these groups can significantly stabilize the formation of a positively charged acylium ion intermediate, thereby favoring the dissociative (SN1-like) pathway, especially in polar, weakly nucleophilic solvents.[2][3]
The interplay of these effects is elegantly captured by the Hammett equation , a linear free-energy relationship that correlates reaction rates with substituent constants (σ).[4][5][6] A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests stabilization of a positive charge in the transition state, favored by electron-donating groups.[6]
Quantitative Comparison of Reactivity: Experimental Data
The following tables present a compilation of experimental data from various studies, quantifying the impact of different substituents on the reaction rates of benzoyl chlorides.
Table 1: Relative Reaction Rates in Alcoholysis
The data below summarizes the pseudo-first-order rate constants (k) for the reaction of various substituted benzoyl chlorides with n-propanol at 25°C.[7] This reaction is a classic example of nucleophilic acyl substitution.
| Substituent | Position | Rate Constant (k) min⁻¹ |
| Methoxy | meta | 0.0340 |
| Bromo | para | 0.0590 |
| Iodo | para | 0.0617 |
| Iodo | meta | 0.1044 |
| (Unsubstituted) | - | 0.0321 |
Observations:
-
Electron-withdrawing groups like bromo and iodo at the para position increase the reaction rate compared to the unsubstituted benzoyl chloride, highlighting the enhanced electrophilicity of the carbonyl carbon.[7]
-
The positional isomerism has a marked effect; an iodo group in the meta position results in a significantly faster reaction than in the para position, reflecting the interplay of inductive and resonance effects.[7]
-
The meta-methoxy group has a relatively minor effect on the rate compared to the unsubstituted compound in this particular reaction.[7]
Table 2: Relative Reactivity in Friedel-Crafts Acylation
This table showcases the second-order rate constants for the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides.[8]
| Substituent (p-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kₖ) |
| -C(CH₃)₃ | 0.63 | 0.18 |
| -CH₃ | 0.83 | 0.24 |
| -H | 3.51 | 1.00 |
| -F | 3.39 | 0.97 |
| -Cl | 6.17 | 1.76 |
| -Br | 6.77 | 1.93 |
Observations:
-
In this electrophilic aromatic substitution reaction, electron-withdrawing groups (-Cl, -Br) enhance the reactivity of the benzoyl chloride.[8]
-
Conversely, electron-donating groups (-CH₃, -C(CH₃)₃) decrease the reaction rate.[8]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction rates is crucial for a quantitative comparison of leaving group ability. Below are detailed protocols for common experimental setups used in these kinetic studies.
Kinetic Analysis via Conductance Measurement
This method is particularly useful for reactions that produce ionic species, such as the alcoholysis or hydrolysis of benzoyl chlorides, which generate hydrochloric acid (HCl).[4][7]
Methodology:
-
Solution Preparation: Prepare a stock solution of the substituted benzoyl chloride in a non-conducting solvent (e.g., anhydrous dioxane). The nucleophile (e.g., n-propanol) will serve as the reaction medium.
-
Instrumentation Setup: Place a known volume of the alcohol in a thermostatted reaction vessel equipped with a conductivity probe. Allow the system to reach thermal equilibrium (e.g., 25°C).
-
Initiation of Reaction: Inject a small, precise aliquot of the benzoyl chloride stock solution into the alcohol with vigorous stirring to initiate the reaction.
-
Data Acquisition: Monitor the change in the resistance or conductance of the solution over time. The reaction is followed until no further change is observed, indicating completion.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductance against time. The slope of the resulting linear plot will be equal to -k.[7]
Kinetic Measurement via UV-Vis Spectrophotometry
This technique is applicable when the reactant and product have distinct molar absorptivities at a specific wavelength.[4]
Methodology:
-
Wavelength Selection: Determine the absorption spectra of the starting benzoyl chloride and the expected product to identify a suitable wavelength for monitoring the reaction.
-
Reaction Setup: Place a known concentration of the nucleophilic solvent in a thermostatted UV-Vis cuvette.
-
Reaction Initiation and Monitoring: Inject a small volume of a concentrated stock solution of the substituted benzoyl chloride into the cuvette and immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: The first-order rate constant is determined by fitting the absorbance data to an exponential decay (for reactant) or rise (for product) model.[4]
Visualizing the Mechanistic Landscape
The following diagrams illustrate the key concepts governing the reactivity of substituted benzoyl chlorides.
Caption: Relationship between substituent electronic effects and reaction pathways.
Caption: Workflow for Kinetic Analysis of Benzoyl Chloride Reactivity.
Conclusion
The leaving group ability of the chloride in substituted benzoyl chlorides is not an isolated property but is intricately modulated by the electronic character of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity towards nucleophiles by increasing the electrophilicity of the carbonyl carbon, favoring an associative mechanism. In contrast, electron-donating groups can decrease reactivity via this pathway but may accelerate reactions that proceed through a dissociative, acylium ion-mediated mechanism, particularly in non-nucleophilic, ionizing solvents. A thorough understanding of these principles, supported by quantitative kinetic data, is essential for the rational design and optimization of synthetic routes in chemical and pharmaceutical research.
References
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Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6687. [Link]
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Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 124(31), 9279–9289. [Link]
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Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B, 114(44), 14004–14011. [Link]
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Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(8), 4473–4476. [Link]
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Bluestein, B. R., Hybl, A., & Metz, F. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-231. [Link]
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Joseph, J., Shah, S. A., & Basheer, K. M. (2010). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 22(6), 4733-4738. [Link]
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Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]
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Briody, J. M., & Satchell, D. P. N. (1966). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society B: Physical Organic, 88-94. [Link]
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LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
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Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]
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Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. [Link]
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Briody, J. M., & Satchell, D. P. N. (1966). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2002). Correlation of the rates of solvolysis of benzoyl chloride and derivatives using extended forms of the Grunwald–Winstein equation. Journal of Physical Organic Chemistry, 15(10), 733-740. [Link]
-
Chellan, P., Landu, D., Singh, K., & Kaye, P. T. (2014). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PMC. [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Pearson+. [Link]
-
Kasperek, G. J., & Bruice, T. C. (1972). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Journal of Organic Chemistry, 37(10), 1456-1460. [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
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Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. [Link]
-
ResearchGate. (n.d.). Reaction of p-cresol and benzoyl chloride in the presence of different... [Link]
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ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. [Link]
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International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. [Link]
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Evaluating the Cost-Effectiveness of 4-(Methanesulfonyl)benzoyl Chloride in Synthesis: A Comparative Guide
Acylation, the introduction of an acyl group (R-C=O) into a molecule, stands as a cornerstone of organic synthesis, critical in the production of pharmaceuticals, fine chemicals, and advanced materials.[1][2] The choice of acylating agent is a pivotal decision that profoundly impacts reaction efficiency, selectivity, cost, and overall process viability.[1] Among the diverse array of available reagents, acyl chlorides are prized for their high reactivity, which facilitates rapid and high-yielding transformations.[3]
This guide provides an in-depth evaluation of 4-(methanesulfonyl)benzoyl chloride, a specialized acylating agent, comparing its performance, cost, and utility against common alternatives. By synthesizing technical data with practical insights, we aim to equip researchers, chemists, and process development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
In-Depth Profile: this compound
This compound is an aromatic acyl chloride distinguished by a methanesulfonyl group (-SO₂CH₃) at the para position of the benzene ring.[4] This substituent is not merely a passive spectator; its powerful electron-withdrawing nature is the primary determinant of the reagent's unique chemical personality.
Chemical and Physical Properties:
-
Molecular Weight: 218.66 g/mol [4]
-
Appearance: White to light yellow solid[4]
-
Melting Point: 131-133 °C[4]
-
Key Feature: The presence of two strong electron-withdrawing groups—the benzoyl chloride and the methanesulfonyl moieties—renders the carbonyl carbon exceptionally electrophilic.[4]
This heightened electrophilicity makes this compound a highly reactive acylating agent, capable of engaging with a wide range of nucleophiles, including less reactive ones, often under milder conditions than other acyl chlorides.[3]
Primary Applications: The principal utility of this reagent lies in its role as a key intermediate in pharmaceutical synthesis.[4] The methanesulfonylphenyl motif is a recognized pharmacophore present in numerous biologically active molecules. Its most notable application is in the synthesis of Celecoxib, a selective COX-2 inhibitor, and its derivatives, where it is used to introduce the required 4-(methylsulfonyl)phenyl group.[6][7]
Safety and Handling: As with all acyl chlorides, this compound must be handled with care. It is corrosive and can cause severe skin and eye burns.[4] It is also a lachrymator and reacts violently with water, releasing toxic and corrosive hydrochloric acid (HCl) gas.[4] Therefore, all manipulations must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions.
The Competitive Landscape: A Comparative Analysis
The decision to use this compound is best made by comparing it to viable alternatives. The ideal choice depends on the specific requirements of the synthesis, including substrate reactivity, desired functionality in the final product, process safety, and economic constraints.[3]
We will compare it against three common reagents:
-
Benzoyl Chloride: The parent compound, providing a baseline for reactivity.
-
p-Toluoyl Chloride (4-Methylbenzoyl Chloride): An analogue with an electron-donating group.
-
Acetic Anhydride: A widely used, safer, and often more economical alternative from a different chemical class.[3]
2.1. Reactivity and Mechanistic Considerations
The reactivity of acylating agents is directly tied to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) diminish it.[1]
-
This compound: The -SO₂CH₃ group is a powerful EWG, significantly increasing the partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack. This leads to faster reaction rates and allows for acylation of even weakly nucleophilic substrates.
-
Benzoyl Chloride: Serves as the benchmark. Its reactivity is substantial but less pronounced than its methanesulfonyl-substituted counterpart.
-
p-Toluoyl Chloride: The para-methyl group is an EDG, which slightly destabilizes the partial positive charge on the carbonyl carbon, making it the least reactive among the three acyl chlorides discussed.
-
Acetic Anhydride: Generally less reactive than acyl chlorides.[3] The leaving group is acetate, which is less effective than the chloride ion. Reactions with anhydrides often require heating or catalysis to proceed at a reasonable rate.[3]
Caption: Impact of substituents on acyl chloride reactivity.
2.2. Byproducts and Process Considerations
The nature of the byproduct is a critical factor in process design, particularly concerning safety and purification.
-
Acyl Chlorides: All three acyl chlorides (4-(methanesulfonyl)benzoyl, benzoyl, and p-toluoyl) produce HCl gas as a byproduct.[3] This is corrosive and requires the use of a stoichiometric amount of a base (e.g., pyridine, triethylamine) to neutralize it, forming a salt that must be removed during work-up.
-
Acetic Anhydride: Produces a non-corrosive carboxylic acid (acetic acid) as a byproduct.[3] While less hazardous, it still needs to be removed, often via aqueous extraction, which can be challenging if the desired product has some water solubility.
Quantitative Data Summary: A Head-to-Head Comparison
For a direct comparison, key physical properties and approximate costs are summarized below. Costs are indicative and can vary significantly based on supplier, purity, and quantity.
| Property | This compound | Benzoyl Chloride | p-Toluoyl Chloride | Acetic Anhydride |
| Formula Weight | 218.66 g/mol | 140.57 g/mol | 154.60 g/mol | 102.09 g/mol |
| Form | Solid | Liquid | Liquid | Liquid |
| Reactivity | Very High | High | Moderate | Moderate |
| Byproduct | HCl | HCl | HCl | Acetic Acid |
| Approx. Cost (USD/g) | $122.00 (for 1g, 95%)[5] | ~$0.20 - $0.50 | ~$0.50 - $1.00 | ~$0.10 - $0.20 |
| Key Advantage | Introduces -SO₂CH₃Ph moiety; high reactivity | General-purpose, cost-effective | Standard reagent | Safer byproduct, low cost[3] |
| Key Disadvantage | High cost, moisture sensitive | Corrosive HCl byproduct[3] | Corrosive HCl byproduct | Less reactive than acyl chlorides[3] |
Note: Prices are estimates derived from publicly available catalog data for research quantities and are subject to change.
Experimental Protocol: Comparative Acylation of Aniline
To provide a practical framework for evaluation, this section details a standardized protocol for the acylation of aniline, a common nucleophile, with an acyl chloride. This procedure can be adapted to compare different acylating agents under identical conditions.
Objective: To compare the reaction time and yield for the acylation of aniline with this compound versus benzoyl chloride.
Materials:
-
Aniline (99.5%)
-
This compound (95%)[5]
-
Benzoyl chloride (99%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Workflow Diagram:
Caption: Standard workflow for evaluating acylating agents.
Procedure:
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve aniline (10 mmol, 0.93 g) and pyridine (11 mmol, 0.87 g) in 30 mL of anhydrous DCM.
-
Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of the acylating agent (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of aniline using Thin Layer Chromatography (TLC) every 15 minutes. Causality: The high reactivity of this compound is expected to lead to a significantly shorter reaction time compared to benzoyl chloride.
-
Work-up: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Wash the solution sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude amide by recrystallization from a suitable solvent (e.g., ethanol/water). Dry the purified product under vacuum, record the final mass to calculate the yield, and confirm its identity and purity via melting point and spectroscopic analysis (e.g., ¹H NMR, IR).
Conclusion: A Strategic Approach to Reagent Selection
The cost-effectiveness of an acylating agent cannot be judged by its price tag alone. It is a complex interplay of reagent cost, reaction efficiency, process safety, and the strategic value of the functionality it introduces.
-
For Economy and Simplicity: In cases where a simple acyl group is needed and the substrate is sufficiently reactive, acetic anhydride is often the most cost-effective choice due to its low price and safer byproduct profile.[3] Benzoyl chloride offers a more reactive, general-purpose alternative for introducing a benzoyl group at a moderate cost.
-
For Unmatched Reactivity: When dealing with sterically hindered or electronically deactivated nucleophiles, the enhanced reactivity of This compound can be the enabling factor for a successful transformation, justifying its higher price by providing a viable synthetic route where others fail.
-
For Strategic Value: The true value of This compound is realized when the 4-(methylsulfonyl)phenyl moiety is a required structural component of the final target molecule, as in the synthesis of Celecoxib.[6] In this context, its use is not just a means of acylation but a direct and efficient step toward the desired product, making it highly cost-effective by eliminating the need for separate, multi-step syntheses to install this specific group.
Ultimately, the selection is a strategic decision. For high-volume, simple acylations, cheaper bulk reagents are superior. For complex, high-value targets like pharmaceuticals, the higher cost of a specialized reagent like this compound is easily justified by its ability to deliver higher yields, simplify reaction pathways, and reliably construct essential molecular frameworks.
References
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- Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characteriz
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- Synthesis and Characterization of Celecoxib Deriv
- Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. PrepChem.com.
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A Senior Application Scientist's Guide to 4-(Methanesulfonyl)benzoyl Chloride: Applications, Limitations, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the demanding realms of medicinal chemistry and drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency, and ultimately, the success of a synthetic campaign. 4-(Methanesulfonyl)benzoyl chloride, a bifunctional reagent, has emerged as a valuable tool for the introduction of the 4-(methanesulfonyl)benzoyl moiety. This guide provides an in-depth technical overview of its applications, limitations, and a comparative analysis against other common sulfonylating and acylating agents.
The Strategic Advantage of this compound: A Dual-Functionality Reagent
This compound possesses two key reactive sites: a highly electrophilic benzoyl chloride and a methanesulfonyl group. The electron-withdrawing nature of the methanesulfonyl group at the para-position significantly influences the reactivity of the benzoyl chloride, making it a potent acylating agent. This dual functionality allows for its incorporation into molecules where the sulfone group can act as a key pharmacophore or a scaffold for further functionalization.
The primary application of this compound lies in the synthesis of N-substituted benzamides. The resulting 4-(methylsulfonyl)benzamide core is a privileged scaffold found in a variety of biologically active molecules, including potent kinase inhibitors.
Key Applications in Drug Discovery and Development
The 4-(methylsulfonyl)phenyl motif is a cornerstone in the design of numerous targeted therapies, particularly in oncology. The sulfone group can participate in crucial hydrogen bonding interactions within the active site of enzymes, contributing to high binding affinity and selectivity.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] this compound is an attractive starting material for the synthesis of various kinase inhibitors. For instance, analogues of the multi-targeted tyrosine kinase inhibitor Pazopanib , used in the treatment of renal cell carcinoma and soft tissue sarcoma, feature a sulfonamide-containing phenyl ring that can be conceptually derived from precursors synthesized using this compound.[2][3]
The general synthetic approach involves the acylation of an appropriate amine with this compound to form the corresponding benzamide.
Caption: General scheme for N-Aryl-4-(methylsulfonyl)benzamide synthesis.
The methanesulfonyl group in the final kinase inhibitor can then engage in critical interactions with the kinase domain, contributing to its inhibitory activity.
Comparative Analysis with Alternative Reagents
The choice of a sulfonylating or acylating agent is a nuanced decision based on factors such as reactivity, selectivity, cost, and ease of handling. Here, we compare this compound with common alternatives.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | CH₃SO₂-C₆H₄-COCl | Introduces a key pharmacophore directly; highly reactive acylating agent. | Bifunctional nature can lead to side reactions if not controlled; limited commercial availability compared to simpler reagents. |
| p-Toluenesulfonyl chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | Widely available, crystalline solid, easy to handle; tosylates are good leaving groups.[4] | Less reactive than MsCl; can sometimes lead to chlorination of alcohols instead of tosylation.[5] |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Highly reactive, small size reduces steric hindrance.[6] | Liquid, corrosive, and lachrymatory; can form highly reactive sulfene intermediates leading to side reactions.[6] |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Readily available, provides a simple aryl sulfonyl group.[7] | Reactivity is influenced by the lack of activating or deactivating groups. |
Reactivity Considerations:
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase reactivity, while electron-donating groups decrease it.[7] The methanesulfonyl group in this compound is strongly electron-withdrawing, making the benzoyl chloride moiety highly reactive towards nucleophiles. In contrast, the methyl group in p-toluenesulfonyl chloride is electron-donating, slightly reducing its reactivity compared to benzenesulfonyl chloride.[8] Methanesulfonyl chloride, being an aliphatic sulfonyl chloride, is generally more reactive than aromatic sulfonyl chlorides due to the absence of resonance stabilization and lower steric hindrance.[9]
Limitations and Mitigation Strategies
Despite its utility, this compound is not without its limitations.
Chemoselectivity
The presence of two electrophilic centers, the benzoyl chloride and the sulfonyl group, can lead to challenges in chemoselectivity. While the benzoyl chloride is generally more reactive towards nucleophiles than the sulfonyl group, reactions with highly nucleophilic reagents or under forcing conditions could potentially lead to competing reactions at the sulfonyl moiety. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial.[10]
Substrate Scope
-
Sterically Hindered Amines: Reactions with sterically hindered primary or secondary amines may proceed slowly or require more forcing conditions due to the steric bulk around the acyl chloride. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can sometimes facilitate these challenging couplings.[11]
-
Electron-Deficient Amines: Anilines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Higher temperatures or the use of a more polar aprotic solvent like DMF can help to drive these reactions to completion.[12]
Side Reactions
-
Diacylation: With primary amines, there is a possibility of diacylation, where the initially formed secondary amide reacts further with another molecule of the benzoyl chloride. This can often be minimized by using a slight excess of the amine and slow, controlled addition of the acyl chloride at low temperatures.[13]
-
Hydrolysis: Like all acyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.[13]
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides and benzamides using this compound and its alternatives.
General Protocol for the Synthesis of N-Aryl-4-(methylsulfonyl)benzamide
Caption: Experimental workflow for N-Aryl-4-(methylsulfonyl)benzamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Conclusion
This compound is a valuable and highly reactive reagent for the introduction of the 4-(methylsulfonyl)benzoyl moiety, a key structural component in many biologically active compounds, particularly kinase inhibitors. Its enhanced reactivity, due to the electron-withdrawing sulfonyl group, makes it an efficient acylating agent. However, researchers must be mindful of potential limitations, including chemoselectivity challenges and substrate scope restrictions, which can often be overcome with careful optimization of reaction conditions. By understanding its reactivity profile in comparison to other sulfonylating and acylating agents, scientists can make informed decisions to best suit their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
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- Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069–14135. [Link]
- US Patent US9725409B2. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- Das, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-221. [Link]
- Rebek, J., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6536–6540. [Link]
- Kumar, A., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link]
- Al-Warhi, T., et al. (2017). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]
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- Sun, W., et al. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
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- Bui, T. T. C., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
- Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. PMC. [Link]
- Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
- Van der Eycken, E. V., et al. (2016). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 12, 1853–1861. [Link]
- Xiang, J., & Deng, W. (2018). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Organic & Biomolecular Chemistry, 16(27), 5016–5020. [Link]
- Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]
- Ghorab, M. M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5136. [Link]
- Reddy, C. R., et al. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]
- Ghorab, M. M., et al. (2017). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. ResearchGate. [Link]
- Panda, S. S., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Wikipedia. [Link]
- International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. International Journal of Applied Research, 2(10), 734-739. [Link]
- Popa, C., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- Reddit. (2022). With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why?. Reddit. [Link]
- Ding, R., et al. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Molecules, 16(7), 5665–5673. [Link]
- Chen, K., et al. (2010). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methanesulfonyl)benzoyl Chloride
Welcome to your definitive guide on the safe and compliant disposal of 4-(Methanesulfonyl)benzoyl chloride (CAS No. 40913-92-6). As a drug development professional, your work involves handling a spectrum of reactive chemical intermediates. Among these, acyl chlorides like this compound demand the utmost respect due to their inherent reactivity. This guide moves beyond mere instruction; it provides a procedural and mechanistic framework to ensure that disposal is not just an afterthought, but an integral and safe part of your experimental workflow. Our goal is to empower you with the knowledge to manage this chemical's lifecycle responsibly, safeguarding both personnel and the environment.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a highly reactive acyl chloride group and a more stable methanesulfonyl group. The primary disposal concerns stem directly from the acyl chloride moiety.
The carbon atom of the acyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it an accessible target for nucleophiles.[1] In the context of disposal, the most ubiquitous nucleophile is water.
The reaction with water, or hydrolysis, is rapid and highly exothermic, producing 4-(methanesulfonyl)benzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[2][3][4] It is this violent reactivity with water and other protic substances that dictates the stringent handling and disposal protocols required.[2][5][6]
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[2][7][8]
-
Lachrymator: Irritates mucous membranes and eyes, causing tearing.[2]
-
Water Reactive: Reacts violently with water, releasing toxic and corrosive HCl gas.[2][9]
-
Inhalation Hazard: Fumes can cause respiratory irritation and be toxic if inhaled.[2][8]
| Property | Value |
| CAS Number | 40913-92-6[2][10] |
| Molecular Formula | C₈H₇ClO₃S[2][10] |
| Molecular Weight | 218.66 g/mol [2][10] |
| Appearance | White to light yellow or off-white solid[2][10] |
| Melting Point | 131-133 °C[2] |
| Table 1: Physical and Chemical Properties of this compound. |
The Core Directive: A Protocol for Safe Chemical Neutralization
Direct disposal of reactive this compound as hazardous waste is not recommended without prior neutralization. The risk of accidental reaction with moisture within a waste container is significant. The safest approach is a controlled chemical conversion (hydrolysis and neutralization) to less reactive and hazardous substances.
The principle of this protocol is to slowly add the acyl chloride to a basic solution. This accomplishes two critical tasks simultaneously:
-
Controlled Hydrolysis: The acyl chloride is hydrolyzed to the corresponding carboxylic acid.
-
Immediate Neutralization: The HCl byproduct is instantly neutralized by the base, preventing the release of corrosive fumes. The resulting carboxylic acid is also converted to its carboxylate salt.
Essential Personal Protective Equipment (PPE)
Handling this chemical requires a stringent PPE protocol. Never compromise on safety.[11]
| Hazard Type | Required PPE | Rationale |
| Skin Contact | Chemical-resistant gloves (nitrile or neoprene), full-coverage lab coat.[5][7] | Prevents severe skin burns from direct contact.[8][12] |
| Eye/Face Contact | Chemical splash goggles and a full-face shield.[5][9] | Protects against splashes and the lachrymatory effects of HCl vapor.[2] |
| Inhalation | Use only within a certified chemical fume hood.[5][6] | Prevents inhalation of toxic vapors and HCl gas generated during handling or reaction.[2] |
| Table 2: Hazard Control and Personal Protective Equipment. |
Step-by-Step Neutralization Procedure
This protocol should be performed in its entirety within a certified chemical fume hood.
Materials:
-
Surplus this compound
-
Large glass beaker (at least 10x the volume of the neutralization solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Prepare the Neutralization Solution: In the large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Use a significant excess relative to the amount of acyl chloride to be destroyed. Place the beaker in an ice bath on the magnetic stir plate and begin gentle stirring.
-
Causality Note: Using a large beaker provides a large surface area for heat dissipation and contains any potential splashing. The ice bath and slow addition are critical for controlling the exothermic reaction.[13]
-
-
Controlled Addition of Acyl Chloride: Slowly and carefully add the solid this compound in small portions to the stirring, cold basic solution.
-
Causality Note: A vigorous reaction with gas evolution (CO₂ from the bicarbonate/carbonate base) will occur. Adding the reagent slowly ensures this effervescence does not cause the reaction to overflow the container. This gradual introduction is the most critical step for maintaining control.[13]
-
-
Allow for Complete Reaction: After the final portion has been added, continue stirring the mixture in the ice bath for at least 1-2 hours.
-
Verify Neutralization: Remove the ice bath and allow the solution to warm to room temperature. Once effervescence has ceased, test the pH of the aqueous solution. The pH should be neutral to slightly basic (pH 7-10). If the solution is still acidic, add more base until the desired pH is achieved and maintained.
-
Causality Note: Ensuring a neutral or slightly basic final pH confirms that all HCl has been neutralized and the hydrolysis is complete. Some jurisdictions have specific pH ranges for aqueous waste.[14]
-
-
Final Waste Collection: Transfer the neutralized aqueous solution to a designated hazardous waste container. Clearly label the container with "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous waste from this compound neutralization: contains 4-(methanesulfonyl)benzoic acid sodium salt, sodium chloride, and sodium bicarbonate"), and the associated hazards.[15]
Disposal Workflow Visualization
The following diagram outlines the logical flow for the safe neutralization and disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Regulatory Compliance and Final Disposal
The neutralization procedure renders the chemical less reactive, but the resulting waste must still be managed in accordance with institutional policies and government regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
-
Waste Determination: The neutralized solution must be collected as hazardous waste. While the immediate reactivity hazard has been addressed, it is still a chemical waste product. Your institution's Environmental Health & Safety (EH&S) department will make the final determination.[16][17]
-
Labeling: Containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[15]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14][18]
-
Disposal: The final disposal of the waste container must be handled by your institution's EH&S office or a licensed hazardous waste contractor.[16] Never pour the neutralized solution down the drain unless you have explicit permission from your EH&S department, as it contains organic compounds and salts that may be regulated.[14]
By adhering to this comprehensive guide, you can confidently manage the disposal of this compound, ensuring a process that is not only compliant but fundamentally safe.
References
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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Stephens, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Available at: [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. Available at: [Link]
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
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ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
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ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]
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Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Definitive Guide to Personal Protective Equipment for 4-(Methanesulfonyl)benzoyl Chloride
As a dual-functionalized compound featuring both an acyl chloride and a sulfonyl group, 4-(Methanesulfonyl)benzoyl chloride presents a significant set of hazards that demand rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to ensure safe handling, covering personal protective equipment (PPE), operational procedures, and disposal plans. The causality behind each recommendation is explained to build a foundational understanding of the risks involved.
Hazard Analysis: The "Why" Behind the PPE
This compound is classified as a corrosive substance.[1] Its reactivity stems from the electrophilic nature of the sulfonyl chloride and, more acutely, the acyl chloride group. The latter reacts readily with nucleophiles, including water (even atmospheric moisture), alcohols, and amines, in highly exothermic reactions.[2] This reactivity is the primary driver of its corrosive effects on biological tissues.
The principal hazards associated with this and structurally similar chemicals are summarized below. Understanding these hazards is critical to appreciating the necessity of the prescribed PPE.
| Hazard | Description | Consequence of Exposure |
| Severe Skin Corrosivity | Acyl chlorides rapidly hydrolyze upon contact with moisture on the skin, releasing hydrochloric acid (HCl) directly onto the tissue. This causes immediate and severe chemical burns.[3][4] | Causes severe skin burns and damage.[3] May also cause an allergic skin reaction.[3] |
| Serious Eye Damage | The eyes are extremely sensitive to corrosive materials. Direct contact with vapors or splashes can lead to irreversible eye damage and blindness.[5][6] The lachrymatory nature of similar compounds causes immediate irritation.[2][4] | Causes serious, potentially permanent eye damage.[3][5] |
| Inhalation Toxicity | Vapors and aerosols are extremely destructive to the mucous membranes and upper respiratory tract.[7] Inhalation can cause spasm, inflammation, edema of the larynx and bronchi, and potentially fatal pulmonary edema.[2][7] | Toxic if inhaled, causing severe respiratory irritation and potential long-term damage.[3] |
| Water Reactivity | The compound reacts with water, releasing corrosive hydrogen chloride gas and heat.[8] This reaction can be violent if water is added to the chemical.[4] | Reaction can lead to pressure buildup in containers and the release of toxic, corrosive fumes. |
Core PPE Requirements: Your Non-Negotiable Barrier
For all routine laboratory operations involving this compound, the following PPE is mandatory. This establishes a minimum baseline of protection for handling the chemical inside a certified chemical fume hood.
-
Primary Protection: Indirectly vented chemical splash goggles are required. They must form a complete seal around the eyes to protect against splashes, mists, and vapors.[9]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[4][10] The face shield protects the rest of the face from splashes and is a critical secondary barrier. Causality: Acyl chlorides can cause irreversible blindness upon contact. Standard safety glasses offer insufficient protection from splashes and vapors that can easily circumvent the frames.[9][11] The combination of sealed goggles and a full face shield provides the comprehensive protection required for this level of hazard.
-
Glove Type: Use a combination of two different types of chemical-resistant gloves ("double-gloving"). A common and effective practice is an inner nitrile glove for dexterity and an outer, heavier-duty glove like neoprene or butyl rubber for enhanced chemical resistance.[11][12]
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or punctures before each use.[13] Dispose of contaminated gloves immediately in the designated hazardous waste stream, using the proper removal technique to avoid skin contact.[8] Causality: No glove material provides indefinite protection.[11] Double-gloving provides a backup barrier in case of a tear or degradation of the outer glove, significantly reducing the risk of exposure during a task.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.
-
Apron: For operations involving larger quantities (>100 mL) or a significant risk of splashing, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[9]
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Perforated shoes, sandals, or cloth sneakers are strictly forbidden.[12][13] Causality: Standard cotton lab coats can absorb chemical splashes, holding the corrosive material against the skin. A chemical-resistant apron provides a superior, non-absorbent barrier against corrosive liquids.[9]
-
Standard Handling: All work must be conducted in a properly functioning chemical fume hood to control vapor exposure.[5][14]
-
Emergency or Spill: For spills or situations where vapor concentrations are unknown or exceed exposure limits, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[15][16] Causality: The inhalation toxicity of this class of compounds is high.[3][6] Engineering controls (i.e., the fume hood) are the primary method of protection. Respirators are reserved for non-routine situations where these controls are compromised.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable workflow is paramount for safety. This protocol outlines the essential steps for safely using this compound in a laboratory setting.
Step 1: Preparation and Pre-Work Checklist
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Clear Workspace: Ensure the work area inside the hood is clean, uncluttered, and free of incompatible materials (especially water, alcohols, and bases).[13]
-
Locate Emergency Equipment: Verify the location and accessibility of the nearest safety shower and eyewash station.[5] Ensure the pathway is clear.
-
Assemble Materials: Gather all necessary chemicals, equipment, and a designated hazardous waste container within the fume hood.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles, and face shield) before handling the chemical container.
Step 2: Chemical Handling and Reaction
-
Transport: Carry the chemical container with a secondary containment bin.
-
Dispensing: Open the container slowly to release any potential pressure.[14] Perform all transfers and dispensing of the chemical deep within the fume hood.
-
Reaction Setup: If adding the compound to a reaction, do so slowly and in a controlled manner. Be mindful that reactions can be exothermic.[2]
-
Constant Vigilance: Never leave the active work unattended. Avoid smelling or tasting any chemicals.[13]
Step 3: Post-Handling and Decontamination
-
Secure Container: Tightly close the this compound container. Store it in a cool, dry, well-ventilated area away from incompatible materials.[17]
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent, disposing of the wipes in the solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, goggles, apron, lab coat, and finally inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.[13]
Emergency Response and Disposal Plan
Accidents are preventable but must be planned for. Immediate and correct action is critical to minimizing harm.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][18] Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if possible.[3] Seek immediate medical attention.[3][5] |
| Inhalation | Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][19] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3][5] |
Proper disposal is not just a safety requirement but an environmental responsibility.
-
Spill Containment (Small Spills <50 mL):
-
Evacuate all non-essential personnel from the area.[8]
-
Wearing full PPE, cover the spill with an inert, dry absorbent material like sand, vermiculite, or a commercial sorbent. Do NOT use combustible materials.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.[18]
-
Clean the spill area thoroughly.
-
-
Chemical Neutralization and Disposal:
-
Warning: This procedure is exothermic and releases corrosive fumes. It must be performed in a chemical fume hood with full PPE.
-
Preparation: Prepare a large container with a cold (ice bath) solution of 5% sodium bicarbonate or another weak base.[20]
-
Slow Addition: With constant stirring, slowly and carefully add the this compound waste to the basic solution. NEVER add water or base to the sulfonyl chloride. [20]
-
Monitoring: Ensure the solution remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it must be transferred to a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.[20] Do not mix with other waste streams.
-
Handling Workflow Diagram
The following diagram illustrates the critical path for safely handling this compound, from initial preparation to final waste disposal.
Caption: Logical workflow for handling this compound.
References
- TCI Chemicals. (2025, January 16). SAFETY DATA SHEET: Benzoyl Chloride.
- S D FINE- CHEM LIMITED. SULPHURYL CHLORIDE - SD Fine-Chem.
- Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET: Methanesulfonyl chloride.
- Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 4-(Methylsulfonyl)benzenesulfonyl chloride.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Methanesulfonyl chloride.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- TCI Chemicals. (2025, October 13). SAFETY DATA SHEET.
- BLD Pharmatech. 3-Fluoroazetidine-1-sulfonyl chloride Safety Data Sheet.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Tapp C. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- ChemTalk. Lab Safety Equipment & PPE.
- National Center for Biotechnology Information. 4-Methanesulfonylbenzene-1-sulfonyl chloride. PubChem Compound Database.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: Furan-2-sulfonyl chloride.
- CymitQuimica. (2023, July 5). Benzoyl chloride Safety Data Sheet.
- ChemicalBook. (2025, September 25). 4-Methylbenzylsulfonyl chloride.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Sigma-Aldrich. 4-Methylbenzylsulfonyl chloride 96%.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Central Drug House (P) Ltd. 4-METHOXY BENZOYL CHLORIDE MATERIAL SAFETY DATA SHEET.
- International Programme on Chemical Safety. (2018, May). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Carl ROTH. (2020). Safety Data Sheet: Benzoyl chloride.
- Central Drug House (P) Ltd. Benzoyl Chloride CAS No 98-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- National Center for Biotechnology Information. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-. PubChem Compound Database.
- Wikipedia. Methanesulfonyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
